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Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical & Synthetic Profile of (Z)-9-Tetradecen-1-ol

The following technical guide details the physicochemical, structural, and synthetic profile of (Z)-9-Tetradecen-1-ol , a critical semiochemical used in pest management and chemical ecology. Introduction & Chemical Ident...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical, structural, and synthetic profile of (Z)-9-Tetradecen-1-ol , a critical semiochemical used in pest management and chemical ecology.

Introduction & Chemical Identity

(Z)-9-Tetradecen-1-ol (CAS: 35153-15-2), often referred to as Myristoleyl alcohol , is a monounsaturated fatty alcohol acting as a primary sex pheromone component or synergist in various Lepidoptera species, including the Fall Armyworm (Spodoptera frugiperda) and the Cotton Bollworm (Helicoverpa armigera).[1]

Its biological activity is strictly governed by its stereochemistry. The cis (Z) configuration is the bioactive form; the trans (E) isomer is often biologically inactive or antagonistic. Consequently, synthesis and analysis must prioritize stereochemical purity.

Nomenclature & Identifiers
SystemIdentifier
IUPAC Name (9Z)-Tetradec-9-en-1-ol
Common Names cis-9-Tetradecen-1-ol; Myristoleyl alcohol
CAS Registry 35153-15-2
SMILES CCCC\C=C/CCCCCCCCO
InChIKey GSAAJQNJNPBBSX-WAYWQWQTSA-N

Physicochemical Properties[6][7][8][9][10][11][12][13]

The following data aggregates experimental values and high-confidence estimates suitable for formulation stability modeling.

Thermodynamic & Transport Data
PropertyValueCondition / Note
Molecular Weight 212.37 g/mol C₁₄H₂₈O
Physical State LiquidColorless to pale yellow; waxy odor.
Boiling Point 165–168 °C@ 2 mmHg (Vacuum distillation required)
Boiling Point (Est) ~307 °C@ 760 mmHg (Decomposes before reaching)
Density 0.845 – 0.850 g/cm³@ 20 °C
Refractive Index

Characteristic of long-chain alkenols
Flash Point > 100 °CClosed Cup (Estimated)
Vapor Pressure

mmHg
@ 25 °C (Low volatility dictates release rate)
Solubility & Partitioning
ParameterValueImplications for Formulation
Water Solubility Insoluble (~2.28 mg/L)Requires emulsifiers for aqueous sprayables.
LogP (Octanol/Water) 5.3 – 5.5Highly lipophilic; absorbs into rubber septa lures.
Solubility HighSoluble in hexane, dichloromethane, ethanol, diethyl ether.

Structural Characterization (Spectroscopy)

Accurate identification requires distinguishing the Z-alkene from the saturated chain and the E-isomer.

Nuclear Magnetic Resonance (NMR)[12]
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       5.35 ppm (m, 2H):  Vinylic protons (-CH =CH -). The multiplet shape and coupling constants (
      
      
      
      Hz) confirm cis geometry.
    • 
       3.64 ppm (t, 
      
      
      
      Hz, 2H):
      Hydroxymethyl group (-CH ₂-OH).
    • 
       2.01 ppm (m, 4H):  Allylic methylene protons (-CH ₂-CH=CH-CH ₂-).
      
    • 
       0.90 ppm (t, 3H):  Terminal methyl group.
      
  • ¹³C NMR: Diagnostic peaks at

    
     129.9  and 129.6 ppm  (alkene carbons). The cis isomer typically shows allylic carbons shifted upfield (
    
    
    
    ~27 ppm) compared to trans (
    
    
    ~32 ppm) due to the
    
    
    -gauche effect.
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 212 (often weak or absent due to water loss).
    
  • Diagnostic Fragment:

    
     (m/z 194, loss of H₂O).
    
  • Hydrocarbon Series: Clusters at m/z 41, 55, 69, 83 (typical alkene pattern).

  • McLafferty Rearrangement: Not prominent in free alcohols compared to acetates.

Infrared Spectroscopy (FTIR)[12]
  • 3300–3400 cm⁻¹ (Broad): O-H stretch (H-bonded).

  • 3005 cm⁻¹: =C-H stretch (alkene).

  • 720–730 cm⁻¹: (CH₂)ₙ rocking (long chain).

  • ~700 cm⁻¹ (Medium): cis-alkene C-H out-of-plane bending (Diagnostic vs. trans at 965 cm⁻¹).

Synthesis Protocol: Stereoselective Alkyne Route

To ensure high Z-purity (>98%), the "Alkyne Hydrogenation" route is superior to Wittig olefination. This protocol describes the convergent synthesis from 1-hexyne and a protected 8-bromo-1-octanol.[2]

Reaction Scheme Visualization

Synthesis Start1 1-Hexyne Step2 Lithiation (n-BuLi, THF, -78°C) Start1->Step2 Start2 8-Bromo-1-octanol Step1 Protection (DHP, pTSA) -> THP Ether Start2->Step1 Step3 Coupling (Alkylation) Step1->Step3 Step2->Step3 Inter1 Intermediate: Protected Alkyne Step3->Inter1 Step4 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Inter1->Step4 Z-Selective Step5 Deprotection (MeOH, pTSA) Step4->Step5 Product (Z)-9-Tetradecen-1-ol (>98% Z-isomer) Step5->Product

Caption: Convergent synthesis pathway ensuring stereochemical integrity via Lindlar hydrogenation.

Step-by-Step Methodology

Phase 1: Coupling (C8 + C6)

  • Protection: React 8-bromo-1-octanol with 3,4-dihydro-2H-pyran (DHP) and catalytic p-toluenesulfonic acid (pTSA) in CH₂Cl₂ to form the THP ether.

  • Lithiation: In a dry flask under Argon, cool 1-hexyne (1.1 eq) in anhydrous THF to -78 °C. Add n-butyllithium (1.1 eq) dropwise. Stir for 1 hour.

  • Alkylation: Add the protected bromide (1.0 eq) dissolved in HMPA/THF. Allow to warm to room temperature and reflux for 12 hours. Quench with NH₄Cl. Extract with hexane.

  • Purification: Silica gel chromatography to isolate the alkyne intermediate (9-tetradecyn-1-yl THP ether).

Phase 2: Stereoselective Reduction & Deprotection

  • Lindlar Hydrogenation: Dissolve the alkyne in hexane/ethanol. Add Lindlar catalyst (Pd/CaCO₃ poisoned with lead) and quinoline (to prevent over-reduction).

  • Reaction: Stir under H₂ atmosphere (balloon pressure) until 1 equivalent of H₂ is consumed (monitor via GC). Filter catalyst immediately.

  • Deprotection: Dissolve the cis-alkenyl ether in methanol. Add catalytic pTSA. Stir at room temperature for 2–4 hours.

  • Final Purification: Remove solvent. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 9:1) to yield (Z)-9-tetradecen-1-ol .[1][3]

Stability & Storage Protocols

As an unsaturated alcohol, (Z)-9-tetradecen-1-ol is susceptible to oxidation and isomerization.

  • Oxidation: The alcohol group can oxidize to the aldehyde (a different pheromone component) or acid. The double bond is prone to autoxidation (epoxidation).

  • Isomerization: Exposure to UV light or singlet oxygen sensitizers can scramble the Z geometry to E, causing loss of biological activity.

Storage Standard:

  • Container: Amber glass vials with Teflon-lined caps.

  • Atmosphere: Purge with Nitrogen or Argon before sealing.

  • Temperature: -20 °C for long-term storage.

  • Additive: For bulk storage, add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant if downstream application permits.

Analytical Quality Control (GC-MS)

To validate the synthesized or purchased material, use the following GC-MS method.

Instrument Parameters:

  • Column: High-polarity capillary column (e.g., DB-Wax or HP-88) is required to separate Z and E isomers. A standard non-polar (DB-5) column may overlap them.

  • Carrier Gas: Helium @ 1 mL/min.

  • Oven Program: 60 °C (1 min)

    
     10 °C/min 
    
    
    
    230 °C (10 min).
  • Detection: FID (for quantitation) and MS (for ID).

Retention Index (RI):

  • On DB-Wax (Polar): RI

    
     2150–2200.
    
  • On DB-5 (Non-polar): RI

    
     1660.
    
  • Note: The Z-isomer typically elutes slightly before the E-isomer on polar columns.

References

  • PubChem. (n.d.).[4][5] Tetradec-9-en-1-ol (Compound).[1][6][7][8][9][3][10] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). (Z)-9-Tetradecen-1-ol. National Institute of Standards and Technology. Retrieved March 4, 2026, from [Link]

  • Pherobase. (n.d.). Semiochemical - Z9-14OH. Database of Insect Pheromones and Semiochemicals. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). cis-9-Tetradecen-1-ol Spectra. Wiley Science Solutions. Retrieved March 4, 2026, from [Link]

  • Bedoukian Research. (n.d.).[3] Technical Data Sheet: (Z)-9-Tetradecen-1-ol. Retrieved March 4, 2026, from [Link]

Sources

Exploratory

Technical Monograph: Natural Occurrence and Bio-Analytical Profiling of Tetradec-9-en-1-ol in Insecta

An In-depth Technical Guide on the Natural Occurrence and Bio-Analytical Profiling of Tetradec-9-en-1-ol in Insecta. Executive Summary Tetradec-9-en-1-ol (C14H28O), specifically its (Z)-isomer (Z9-14:OH), is a pivotal se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Natural Occurrence and Bio-Analytical Profiling of Tetradec-9-en-1-ol in Insecta.

Executive Summary

Tetradec-9-en-1-ol (C14H28O), specifically its (Z)-isomer (Z9-14:OH), is a pivotal semiochemical within the order Lepidoptera. Functioning primarily as a sex pheromone component, it plays a critical role in the reproductive isolation and mating success of economically significant pests, including the Spodoptera complex and Pyralidae borers.

For professionals in drug development and agrochemical R&D, this molecule represents a masterclass in ligand specificity. Its precise biosynthesis—governed by desaturases and reductases—and its detection by highly tuned G-Protein Coupled Receptors (GPCRs) in the insect antenna offer a biological template for high-specificity target engagement. This guide details its taxonomic occurrence, biosynthetic pathways, and the rigorous analytical protocols required for its isolation and validation.

Chemical Profile & Isomerism

Tetradec-9-en-1-ol exists primarily in two geometric configurations. The biological activity is strictly governed by this stereochemistry.

Property(Z)-9-Tetradecen-1-ol(E)-9-Tetradecen-1-ol
Common Name Myristoleyl alcohol-
CAS Number 35153-15-252957-16-1
Occurrence Major/Minor pheromone componentRare; often an antagonist/inhibitor
Key Families Noctuidae, Pyralidae, CossidaeNoctuidae (e.g., Mamestra)
Stability Prone to oxidation (aldehyde formation)Prone to oxidation

Technical Note: In pheromone blends, the alcohol moiety (OH) is often a metabolic precursor or a degradation product of the corresponding acetate ester (Z9-14:OAc). However, in specific species detailed below, the alcohol itself is the bioactive ligand.

Taxonomic Occurrence and Function

The following table synthesizes confirmed natural sources of Tetradec-9-en-1-ol. Data is aggregated from electrophysiological (EAG) and GC-MS studies.

Table 1: Species-Specific Occurrence of Tetradec-9-en-1-ol
FamilySpeciesCommon NameRole of Z9-14:OHReference
Pyralidae Hypsipyla robustaMahogany Shoot BorerCritical Synergist .[1] Essential for male attraction when combined with acetates.[1]
Pyralidae Homoeosoma electellumSunflower MothComponent.[1][2][3][] Found in gland extracts.[2][5][2]
Noctuidae Spodoptera frugiperdaFall ArmywormMinor/Precursor . Acetate (Z9-14:OAc) is major; OH presence varies by strain/age.[3]
Noctuidae Mamestra configurataBertha ArmywormSynergist .[6] (E)-isomer (E9-14:OH) is bioactive here.[4]
Noctuidae Helicoverpa armigeraCotton BollwormTrace/Precursor . Often detected but Z11-16:Al is the primary driver.[5]
Cossidae Coryphodema tristisQuince BorerMajor Component .[7] Primary attractant in specific populations.[6]
Tortricidae Archips spp.[8]LeafrollersInhibitor . Presence often shuts down male response to the acetate blend.[7]

Biosynthetic Mechanistics

Understanding the origin of Z9-14:OH is crucial for manipulating pest populations (e.g., RNAi targeting). The biosynthesis does not follow a random lipid metabolism but is orchestrated by specific desaturases.

Pathway Logic
  • De Novo Synthesis: Acetyl-CoA builds saturated fatty acids (Palmitic C16, Myristic C14).

  • Desaturation:

    • Route A (Direct):

      
      -desaturase acts directly on Myristic acid (C14:0).
      
    • Route B (Chain Shortening):

      
      -desaturase acts on Palmitic acid (C16:0) 
      
      
      
      Z11-16:Acid
      
      
      Chain shortened (
      
      
      -oxidation) to Z9-14:Acid.
  • Reduction: Fatty Acyl Reductase (FAR) converts the Acyl-CoA to the Alcohol (Z9-14:OH).

  • Acetylation (Optional): Acetyltransferase converts Alcohol to Acetate (Z9-14:OAc).

Visualization: Enzymatic Cascade

Biosynthesis cluster_enzymes Acetyl Acetyl-CoA C16 Palmitic Acid (C16:0) Acetyl->C16 C14 Myristic Acid (C14:0) Acetyl->C14 Z11_16_Acid (Z)-11-Hexadecenoic Acid C16->Z11_16_Acid Delta-11 Desaturase Z9_14_Acid (Z)-9-Tetradecenoic Acid C14->Z9_14_Acid Delta-9 Desaturase Z11_16_Acid->Z9_14_Acid Beta-Oxidation (Chain Shortening) Z9_14_OH (Z)-9-Tetradecen-1-ol (TARGET) Z9_14_Acid->Z9_14_OH Fatty Acyl Reductase (FAR) Z9_14_OAc (Z)-9-Tetradecenyl Acetate Z9_14_OH->Z9_14_OAc Acetyltransferase (Optional Step) D11 Delta-11 Desaturase D9 Delta-9 Desaturase FAR Fatty Acyl Reductase (FAR) AT Acetyltransferase

Figure 1: Dual biosynthetic routes for Z9-14:OH production.[9] Route selection is species-dependent.

Analytical Architectures: Isolation & Identification

For researchers isolating this compound from a new species, reliance on retention time alone is insufficient due to the close elution of geometric isomers (Z vs E).

Protocol: Pheromone Gland Extraction & Analysis

Objective: Isolate Z9-14:OH from female Noctuidae glands with minimal contamination.

Step 1: Sample Preparation (Gland Excision)
  • Timing: Select virgin females 2–3 days post-eclosion. Perform extraction during the "calling" period (scotophase).

  • Excision: Extrude the ovipositor by applying gentle pressure to the abdomen.[5]

  • Extraction: Surgically clip the terminal abdominal segments (8th–9th) directly into a conical vial containing 50 µL of distilled Hexane or Carbon Disulfide (

    
    ).
    
    • Why

      
      ? It has high solvent power and minimal interference in the solvent peak area of the chromatogram.
      
  • Duration: Extract for 15–20 minutes at room temperature. Remove tissue to prevent lipid contamination.

Step 2: Chemical Derivatization (DMDS)

To unequivocally locate the double bond at position 9:

  • Treat the extract with dimethyl disulfide (DMDS) and iodine.

  • Incubate at 60°C for 2 hours.

  • Result: The double bond breaks, forming a bis(methylthio) derivative.

  • MS Analysis: The mass spectrum will show characteristic fragment ions resulting from cleavage between the methylthio-substituted carbons, confirming the C9 position.

Step 3: GC-MS/EAD Configuration
  • Column: High-polarity phase (e.g., DB-Wax or FFAP) is required to separate Z/E isomers. A non-polar column (DB-5) often co-elutes them.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    230°C (10 min).
  • EAD (Electroantennographic Detection): Split the effluent (1:1) between the FID/MS and a mounting of the male insect antenna.

    • Significance: A peak in the GC trace is only relevant if it elicits a voltage drop (depolarization) in the antenna.

Visualization: Analytical Workflow

AnalyticalWorkflow Sample Calling Female (Gland Excision) Extract Solvent Extraction (Hexane/CS2) Sample->Extract GC Gas Chromatography (Polar Column: DB-Wax) Extract->GC Split Effluent Splitter MS Mass Spectrometry (EI Source) Split->MS Chemical ID EAD EAD (Antennal Response) Split->EAD Biological Activity GC->Split Data Data Correlation (Retention Time + m/z + mV) MS->Data EAD->Data

Figure 2: Coupled GC-MS/EAD workflow for validating bioactive pheromone components.

Implications for R&D and Drug Development

While primarily an agrochemical asset, Tetradec-9-en-1-ol and its receptors offer high-value models for drug discovery professionals:

  • De-Orphanization of GPCRs: The Pheromone Receptors (PRs) binding Z9-14:OH are highly specialized GPCRs. Studying the ligand-binding pocket (LBP) of these receptors provides insights into hydrophobic ligand recognition, applicable to human lipid-sensing GPCRs.

  • Sensory Neuron Membrane Proteins (SNMPs): These proteins (CD36 homologs) facilitate the transport of the hydrophobic pheromone through the aqueous sensillar lymph to the receptor. SNMPs are critical targets for novel "entry inhibitors" in vector control.

  • Chiral Synthesis Standards: The requirement for >99% isomeric purity in pheromone efficacy trials drives advancements in asymmetric synthesis and purification technologies, which are directly transferable to API (Active Pharmaceutical Ingredient) manufacturing.

References

  • Ma, T., et al. (2015).[2] "A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta."[2] Chemoecology. Link

  • Underhill, E.W., et al. (1979). "Sex Pheromone Components of the Sunflower Moth, Homoeosoma electellum." Journal of Chemical Ecology. Link

  • Tumlinson, J.H., et al. (1986). "Sex pheromone of the fall armyworm, Spodoptera frugiperda." Journal of Chemical Ecology. Link

  • Underhill, E.W., et al. (1977). "A Sex Pheromone Mixture for the Bertha Armyworm Moth, Mamestra configurata: (Z)-9-Tetradecen-1-ol Acetate and (Z)-11-Hexadecen-1-ol Acetate."[6] The Canadian Entomologist. Link

  • Zhang, J.P., et al. (2012). "Biosynthesis of Semiochemicals in Helicoverpa armigera." PLoS ONE. Link

  • Bouwer, M.C., et al. (2014). "Identification of the Sex Pheromone of the Quince Borer, Coryphodema tristis." Journal of Chemical Ecology. Link

  • Roelofs, W.L., et al. (1973).[8] "Sex Pheromone of the Archips Leafroller." Journal of Insect Physiology. Link

Sources

Foundational

Chemical structure and stereoisomers of Tetradec-9-en-1-ol.

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Tetradec-9-en-1-ol Introduction: The Significance of Tetradec-9-en-1-ol Tetradec-9-en-1-ol is a long-chain unsaturated fatty alcohol with the mol...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Tetradec-9-en-1-ol

Introduction: The Significance of Tetradec-9-en-1-ol

Tetradec-9-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C₁₄H₂₈O.[1][2] While its structure appears straightforward, its true significance in biological and chemical contexts lies in its stereochemistry. This molecule is a critical component or precursor in the synthesis of sex pheromones for numerous insect species, particularly within the order Lepidoptera.[3][4][5][6] Pheromones are chemical signals that trigger innate behavioral responses in other members of the same species, and their biological activity is exquisitely dependent on their precise three-dimensional structure.[7][8]

For researchers in drug development, agrochemistry, and chemical ecology, a thorough understanding of the stereoisomers of Tetradec-9-en-1-ol is not merely academic; it is fundamental to developing effective, species-specific, and environmentally benign pest management strategies.[7][9] This guide provides a detailed exploration of the chemical structure of Tetradec-9-en-1-ol, a deep dive into its stereoisomeric forms, and the analytical methodologies required for their definitive characterization and separation.

Part 1: Core Chemical Structure and Properties

At its core, Tetradec-9-en-1-ol consists of a 14-carbon aliphatic chain. A primary alcohol functional group (-OH) is located at one terminus (C1), and a single carbon-carbon double bond resides between the ninth and tenth carbon atoms.

PropertyValueSource
Molecular Formula C₁₄H₂₈O[1][10][11]
Molecular Weight 212.37 g/mol [1][12]
IUPAC Name Tetradec-9-en-1-ol[1]
Common Synonyms 9-Tetradecenol, Myristoleyl alcohol[2][12]

graph {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"];
edge [penwidth=1.5, color="#5F6368"];

// Define nodes for the carbon chain and functional group C1 [label="HO-CH₂-", pos="0,0!"]; C2 [label="(CH₂)₇", pos="1.5,0!"]; C3 [label="-CH=", pos="2.75,0!"]; C4 [label="CH-", pos="3.75,0!"]; C5 [label="(CH₂)₃", pos="5,0!"]; C6 [label="-CH₃", pos="6.25,0!"];

// Connect the nodes to represent the backbone C1 -- C2 -- C3 -- C4 -- C5 -- C6; }

Caption: General chemical structure of Tetradec-9-en-1-ol.

Part 2: A Deeper Look at Stereoisomerism

The presence of the C9=C10 double bond introduces geometric isomerism. Because rotation around a double bond is restricted, the substituents attached to the double-bonded carbons can be arranged in two different spatial orientations, resulting in distinct molecules known as stereoisomers.[13][14][15] For this to occur, each carbon atom in the double bond must be attached to two different groups.[14] In Tetradec-9-en-1-ol, C9 is bonded to a hydrogen and a -(CH₂)₈OH group, while C10 is bonded to a hydrogen and a -(CH₂)₃CH₃ (butyl) group. This fulfills the requirement for stereoisomerism.

These isomers are designated using E/Z notation based on the Cahn-Ingold-Prelog (CIP) priority rules.[13][16]

  • Assign Priority: For each carbon in the double bond, the attached groups are assigned a priority based on atomic number. The higher the atomic number, the higher the priority.

  • Determine Configuration:

    • If the highest-priority groups on each carbon are on the same side of the double bond, the isomer is designated (Z) (from the German zusammen, meaning "together"). This is also commonly referred to as the cis isomer.[13][15][16]

    • If the highest-priority groups are on opposite sides, the isomer is (E) (from the German entgegen, meaning "opposite"). This is also known as the trans isomer.[13][15][16]

(Z)-Tetradec-9-en-1-ol (cis-isomer)

The (Z)-isomer is the most biologically significant of the two, acting as a key sex pheromone component for a wide range of agricultural pests, including the fall armyworm (Spodoptera frugiperda), the cotton bollworm (Helicoverpa armigera), and the beet armyworm (Spodoptera exigua).[4][5][6] Its specific bent shape is crucial for binding to receptor proteins in the antennae of male moths.

Caption: Structure of (Z)-Tetradec-9-en-1-ol.

(E)-Tetradec-9-en-1-ol (trans-isomer)

The (E)-isomer has a more linear, extended structure. While less common as a primary attractant, it can act as a behavioral antagonist or synergist in some species.[17] The presence of even small amounts of the (E)-isomer can inhibit or completely block the response of male moths to the (Z)-isomer, highlighting the critical need for high stereochemical purity in synthetic pheromone lures.

Caption: Structure of (E)-Tetradec-9-en-1-ol.

Part 3: Stereoselective Synthesis Approaches

The production of stereochemically pure Tetradec-9-en-1-ol is a significant challenge in synthetic organic chemistry. The choice of reaction methodology is paramount to maximizing the yield of the desired isomer while minimizing the formation of the other.

  • Synthesis of (Z)-Isomers: Historically, the partial hydrogenation of alkynes using a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), has been a standard method for producing cis-alkenes.[3][18] More modern approaches, offering higher selectivity and milder conditions, include Z-selective cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes.[3]

  • Synthesis of (E)-Isomers: Trans-alkenes are often synthesized via the reduction of alkynes using sodium or lithium metal in liquid ammonia (the Birch reduction).[18]

These stereoselective methods are superior to non-selective reactions followed by difficult isomeric separations, making them more efficient and cost-effective for large-scale production.[9]

Part 4: Analytical Characterization and Separation of Stereoisomers

Distinguishing between the (E) and (Z) isomers of Tetradec-9-en-1-ol requires sophisticated analytical techniques. As a Senior Application Scientist, my recommendation is a multi-pronged approach combining chromatographic separation with spectroscopic confirmation.

Workflow for Isomer Analysis

G Sample Isomer Mixture (E and Z) Deriv Optional Derivatization (e.g., Acetylation) Sample->Deriv Enhances volatility & resolution GC Gas Chromatography (GC) Separation Deriv->GC MS Mass Spectrometry (MS) Identification GC->MS GC-MS NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation GC->NMR Fraction Collection for NMR Result Quantification and Isomeric Purity MS->Result NMR->Result

Caption: A typical analytical workflow for isomer separation and identification.

Experimental Protocol 1: Gas Chromatography (GC) Separation

Objective: To achieve baseline separation of (E)- and (Z)-Tetradec-9-en-1-ol.

Causality: The separation of geometric isomers by GC relies on subtle differences in their physical properties, primarily their boiling points and interactions with the stationary phase of the GC column. The bent structure of the (Z)-isomer and the more linear structure of the (E)-isomer result in different van der Waals interactions with the stationary phase. For optimal resolution, a highly polar capillary column is required. Stationary phases rich in cyanopropyl groups (e.g., SP-2560, HP-88) are the industry standard as they can effectively differentiate between the shapes of cis and trans isomers, typically leading to the elution of the (Z)-isomer before the (E)-isomer.[19][20]

Methodology:

  • Sample Preparation: Dissolve 1 mg of the Tetradec-9-en-1-ol isomer mixture in 1 mL of hexane. While the alcohol can be analyzed directly, derivatization to the acetate ester (using acetic anhydride and pyridine) or trimethylsilyl (TMS) ether can improve peak shape and resolution.[21]

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a Flame Ionization Detector (FID).

    • Column: Agilent J&W DB-23 or Supelco SP-2560 (60 m x 0.25 mm ID, 0.25 µm film thickness).[19][20]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Detector Temperature: 260°C.

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 2°C/min to 220°C, and hold for 10 minutes. This temperature program provides the necessary thermal gradient to separate isomers with close boiling points.[19]

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: Identify the two isomer peaks based on their retention times (verified with pure standards). Calculate the relative percentage of each isomer by integrating the peak areas.

Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To unambiguously confirm the stereochemical identity of each separated isomer.

Causality: NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For E/Z isomers, the key diagnostic features are the chemical shifts and, most importantly, the spin-spin coupling constants (J-values) of the protons on the double bond (vinylic protons).[22]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of a pure isomer (collected from preparative GC or synthesized stereoselectively) in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

  • Data Acquisition: Acquire standard 1D ¹H, ¹³C, and DEPT spectra. For complex spectra, 2D experiments like COSY can be beneficial.

  • Spectral Interpretation:

    • ¹H NMR:

      • Vinylic Protons: These protons appear in the δ 5.3-5.4 ppm region as a multiplet.[22] The critical diagnostic is their coupling constant.

        • For the (Z)-isomer , the ³JH,H coupling constant across the double bond is typically in the range of 10-12 Hz .

        • For the (E)-isomer , the coupling constant is significantly larger, around 14-16 Hz .

      • α-Protons (H-C-OH): The CH₂ group adjacent to the hydroxyl appears as a triplet around δ 3.6 ppm.[23][24]

      • Hydroxyl Proton (-OH): This signal is a broad singlet and its chemical shift is variable (δ 1.0-2.5 ppm) depending on concentration and sample purity.[23] Its identity can be confirmed by a "D₂O shake," where adding a drop of D₂O to the NMR tube causes the -OH peak to disappear.[23]

    • ¹³C NMR:

      • Olefinic Carbons (-C=C-): These carbons resonate in the δ 129-131 ppm region.[22]

      • α-Carbon (-C-OH): The carbon bearing the hydroxyl group appears around δ 62-63 ppm.[24][25]

      • Allylic Carbons: The carbons adjacent to the double bond (C8 and C11) show a diagnostic shift. Due to steric compression (the γ-gauche effect), the allylic carbons in the (Z)-isomer are shielded and appear upfield (at a lower ppm value, ~δ 27 ppm) compared to those in the (E)-isomer (~δ 32 ppm). This difference is a reliable indicator of stereochemistry.

Conclusion

Tetradec-9-en-1-ol serves as a compelling example of how stereochemistry governs biological function. The subtle difference in the spatial arrangement of atoms around a single double bond creates two distinct molecules, (Z)- and (E)-Tetradec-9-en-1-ol, with vastly different roles in the natural world. For scientists engaged in pheromone research, pest management, and the synthesis of bioactive molecules, the ability to produce, separate, and definitively identify these stereoisomers is not just a technical exercise but a prerequisite for success. The rigorous application of high-resolution gas chromatography and NMR spectroscopy provides a self-validating system, ensuring the stereochemical integrity of the material and, consequently, the reliability of its intended application.

References

  • Alkene Stereoisomers. (2023, January 22). Chemistry LibreTexts. [Link]

  • Johns, A. M., et al. (2016). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters, 18(4), 776–779. [Link]

  • Guérard, A., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 475–492. [Link]

  • Kurbanli, S., et al. (2012). Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. Asian Journal of Chemistry, 24(5), 1903-1906. [Link]

  • Stereoisomers. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Pilli, R. A., & de Meirelles, L. A. (1998). Synthesis of acyclic insect pheromones from cycloalkanones via acetylenic lactones. Journal of the Brazilian Chemical Society, 9(1), 77-88. [Link]

  • Stereochemistry of Alkenes. (2025, October 4). Chemistry Steps. [Link]

  • Stereoisomerism in Alkenes. (2025, January 19). Save My Exams. [Link]

  • Stereoisomerism (E and Z, Cis and Trans). (n.d.). ChemistryStudent. [Link]

  • Tetradec-9-en-1-ol. (n.d.). PubChem. [Link]

  • (9E)-9-Tetradecen-1-ol. (n.d.). PubChem. [Link]

  • A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta (Lepidoptera: Pyralidae). (2017). ResearchGate. [Link]

  • Chemical Properties of 9-Tetradecen-1-ol. (n.d.). Cheméo. [Link]

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. [Link]

  • Structures of (Z)-9-tetradecenyl acetate (Z9-14:OAc), (Z)-7-dodecenyl... (n.d.). ResearchGate. [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2013). ResearchGate. [Link]

  • Alcohols. (n.d.). OpenOChem Learn. [Link]

  • Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Chromatography A, 1609, 460596. [Link]

  • (Z)-9-tetradecenal. (n.d.). The Good Scents Company. [Link]

  • (E)-Tetradec-9-en-1-ol. (n.d.). NSJ Prayoglife. [Link]

  • Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. (2006). Archimer. [Link]

  • (E)-9-tetradecen-1-ol. (n.d.). The Good Scents Company. [Link]

  • Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry. (2013). Springer Nature Experiments. [Link]

  • (Z,E)-9,12-Tetradecadien-1-ol: a Major Sex Pheromone Component of Euzophera pyriella (Lepidoptera: Pyralididae) in Xinjiang, China. (2014). Florida Entomologist, 97(2), 856-863. [Link]

  • (Z)-9-tetradecen-1-ol myristoleyl alcohol. (n.d.). The Good Scents Company. [Link]

  • (Z)-Tetradec-9-en-1-ol. (n.d.). NSJ Prayoglife. [Link]

  • Identifying Alcohols Using NMR Spectroscopy. (2015, October 8). AZoM. [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. (2010). Molecules, 15(9), 5964–6006. [Link]

  • 9-Tetradecyn-1-ol. (n.d.). S V AROCHEM. [Link]

  • Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. (2013). INIS-IAEA. [Link]

  • 9-Tetradecen-1-ol, (E)-. (n.d.). NIST WebBook. [Link]

  • Head to Tail Mass spectra of unknown compound and (Z)-9-Tetradecen-1-ol (NIST MS Search). (n.d.). ResearchGate. [Link]

  • 9-Tetradecen-1-ol, 1-formate, (9Z). (n.d.). Scent.vn. [Link]

  • Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC). (2026, February 17). LCGC International. [Link]

  • 9-Tetradecen-1-ol, acetate, (Z)-. (n.d.). NIST WebBook. [Link]

Sources

Exploratory

CAS number and molecular formula for Tetradec-9-en-1-ol.

Chemical Identity, Synthesis, and Bio-Application in Pheromone Technology & Lipid Therapeutics Executive Summary Tetradec-9-en-1-ol (C14H28O) is a monounsaturated fatty alcohol of significant industrial and biological im...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity, Synthesis, and Bio-Application in Pheromone Technology & Lipid Therapeutics

Executive Summary

Tetradec-9-en-1-ol (C14H28O) is a monounsaturated fatty alcohol of significant industrial and biological importance. Primarily recognized as a potent sex pheromone component for Lepidopteran species—most notably the Fall Armyworm (Spodoptera frugiperda)—it serves as a critical active ingredient in Integrated Pest Management (IPM) strategies for mating disruption. Beyond agriculture, its amphiphilic lipid structure acts as a functional moiety in lipid-based drug delivery systems (LNP) and permeation enhancement formulations.

This guide provides a definitive technical analysis of Tetradec-9-en-1-ol, focusing on the bioactive (Z)-isomer (CAS 35153-15-2).[1] It details physiochemical properties, a validated stereoselective synthesis protocol, and the molecular mechanisms governing its biological activity.

Part 1: Chemical Identity & Physiochemical Properties[2]

The biological activity of Tetradec-9-en-1-ol is strictly governed by its stereochemistry. The (Z)-isomer is the primary bioactive semiochemical, whereas the (E)-isomer often acts as a behavioral antagonist or minor component.

Table 1: Molecular Specifications
Property(Z)-Tetradec-9-en-1-ol(E)-Tetradec-9-en-1-ol
CAS Number 35153-15-2 52957-16-1
Common Name Myristoleyl alcohol; (Z)-9-TOLTrans-9-Tetradecenol
Molecular Formula C₁₄H₂₈OC₁₄H₂₈O
Molecular Weight 212.37 g/mol 212.37 g/mol
SMILES CCCC\C=C/CCCCCCCCOCCCC/C=C/CCCCCCCCO
InChI Key GSAAJQNJNPBBSX-WAYWQWQTSA-NGSAAJQNJNPBBSX-AATRIKPKSA-N
Boiling Point ~155°C (at 0.5 mmHg)~158°C (at 0.5 mmHg)
Appearance Colorless to pale yellow oilColorless oil
Solubility Soluble in EtOH, Hexane, DMSO; Insoluble in WaterSoluble in organic solvents

Part 2: Biological Significance & Mechanism of Action

Pheromone Signaling (Lepidoptera)

In agricultural biotechnology, (Z)-9-Tetradecen-1-ol functions as a Type I pheromone. It is synthesized de novo in the pheromone gland of female moths via desaturation of myristic acid derivatives. Upon release, it triggers a cascade in the male antennae.

Mechanism:

  • Adsorption: The hydrophobic molecule adsorbs onto the waxy cuticle of the male antenna.

  • Transport: It diffuses through olfactory pores into the sensillum lymph, where it binds to a Pheromone Binding Protein (PBP). The PBP solubilizes the hydrophobic ligand and protects it from enzymatic degradation.

  • Reception: The PBP-ligand complex transports the molecule to the dendritic membrane of the Olfactory Receptor Neuron (ORN), activating specific Olfactory Receptors (ORs).

  • Signal Transduction: Binding triggers ion channel opening, causing neuronal depolarization and signal transmission to the antennal lobe, eliciting the behavioral flight response (anemotaxis).

Diagram 1: Pheromone Signal Transduction Pathway

PheromonePathway Source Female Moth (Pheromone Gland) Plume Airborne Plume ((Z)-9-TOL) Source->Plume Emission Cuticle Male Antenna Cuticle Surface Plume->Cuticle Adsorption PBP Pheromone Binding Protein (PBP) Cuticle->PBP Diffusion into Lymph Receptor Olfactory Receptor (OR/Orco Complex) PBP->Receptor Ligand Transport Enzyme Pheromone Degrading Enzyme (PDE) PBP->Enzyme Deactivation (Clearance) Neuron Neuron Depolarization (Action Potential) Receptor->Neuron Ion Channel Opening Behavior Mating Flight (Anemotaxis) Neuron->Behavior Signal Processing

Figure 1: Signal transduction pathway of (Z)-9-Tetradecen-1-ol from emission to behavioral response.

Part 3: Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

To ensure high stereochemical purity (>98% Z-isomer), the Alkyne Coupling Route is the industry standard. It avoids the thermodynamic equilibrium issues of direct elimination.

  • Disconnection: C9-C10 bond.

  • Key Intermediates: 1-Hexyne (C6 fragment) and 8-Bromo-1-octanol (C8 fragment).

  • Stereocontrol: Lindlar hydrogenation ensures cis (Z) selectivity.

Validated Experimental Protocol

Objective: Synthesis of (Z)-9-Tetradecen-1-ol (10g scale).

Phase 1: Protection of 8-Bromo-1-octanol

Rationale: The hydroxyl group must be protected to prevent interference during the organometallic coupling.

  • Reagents: 8-Bromo-1-octanol (20.9g, 0.1 mol), 3,4-Dihydro-2H-pyran (DHP) (10.1g, 0.12 mol), p-Toluenesulfonic acid (pTSA) (catalytic).

  • Procedure: Dissolve alcohol in DCM (100 mL) at 0°C. Add DHP dropwise. Add pTSA. Stir at RT for 4 hours.

  • QC Check: TLC (Hexane/EtOAc 9:1) should show disappearance of starting alcohol.

  • Workup: Wash with NaHCO₃, dry over MgSO₄, concentrate. Yield: ~95% 2-(8-bromooctyloxy)tetrahydro-2H-pyran .

Phase 2: C-C Coupling (Alkyne Synthesis)

Rationale: Lithium amide facilitates the nucleophilic attack of the alkyne on the alkyl bromide.

  • Reagents: 1-Hexyne (9.0g, 0.11 mol), n-Butyllithium (2.5M in hexanes), Protected Bromide (from Phase 1), THF/HMPA.

  • Procedure:

    • Cool dry THF (150 mL) to -78°C under Argon.

    • Add 1-Hexyne, then add n-BuLi dropwise. Stir 1h to form Lithium Hexynide.

    • Add Protected Bromide dropwise. Allow to warm to RT and reflux for 12h.

  • Workup: Quench with NH₄Cl. Extract with ether.[2]

  • Result: 9-Tetradecyn-1-ol THP ether .

Phase 3: Stereoselective Hydrogenation & Deprotection

Rationale: Lindlar catalyst poisons the surface to prevent over-reduction to the alkane, stopping at the alkene.

  • Hydrogenation: Dissolve alkyne intermediate in Hexane/Quinoline. Add Lindlar Catalyst (Pd/CaCO₃/Pb). Stir under H₂ atmosphere (balloon) until 1 eq of H₂ is consumed (monitor via GC).

  • Deprotection: Dissolve the resulting Z-alkene ether in MeOH. Add pTSA (cat). Stir 2h at RT.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc gradient).

  • Final QC: GC-MS must confirm >98% purity and Z/E ratio >95:5.

Diagram 2: Synthesis Workflow

Synthesis Start1 8-Bromo-1-octanol Step1 Protection (DHP/H+) Formation of THP Ether Start1->Step1 Start2 1-Hexyne Step2 Lithiation (n-BuLi) Formation of Li-Hexynide Start2->Step2 Step3 Coupling Reaction (THF, Reflux) Step1->Step3 Step2->Step3 Inter Intermediate: 9-Tetradecyn-1-ol THP Ether Step3->Inter Step4 Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Inter->Step4 Step5 Deprotection (MeOH, pTSA) Step4->Step5 Final Product: (Z)-9-Tetradecen-1-ol Step5->Final

Figure 2: Stereoselective synthesis route via alkyne coupling and Lindlar hydrogenation.

Part 4: Analytical Characterization

To validate the identity and purity of (Z)-9-Tetradecen-1-ol, the following parameters must be met.

Gas Chromatography - Mass Spectrometry (GC-MS)
  • Column: Fused silica capillary column (e.g., DB-Wax or HP-5).

  • Retention Index (RI): ~1660 (on non-polar phases like DB-1).

  • Fragmentation Pattern:

    • Molecular Ion: m/z 212 (often weak).

    • Diagnostic Ion: m/z 194 [M - H₂O]⁺.

    • Base Peak: Typically m/z 55 or 67 (hydrocarbon chain fragments).

    • Double Bond Location: Requires derivatization (e.g., DMDS adducts) to pinpoint the C9 position definitively.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 5.35 ppm (m, 2H): Vinyl protons (-CH=CH-). The multiplet shape and coupling constants distinguish Z from E (Z coupling ~11 Hz; E coupling ~15 Hz).

    • δ 3.64 ppm (t, 2H): Hydroxymethyl protons (-CH₂-OH).

    • δ 2.01 ppm (m, 4H): Allylic protons (-CH₂-CH=).

    • δ 0.90 ppm (t, 3H): Terminal methyl group.

Part 5: Handling & Safety

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Unsaturated fatty alcohols are prone to autoxidation at the double bond.

  • Stability: Stable for >2 years if stored correctly. Avoid exposure to strong oxidizing agents.

  • Safety Profile:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • Ecotoxicity: Low. Rapidly biodegradable in soil.

    • PPE: Nitrile gloves and safety glasses required during synthesis.

References

  • CymitQuimica. (n.d.). (Z)-9-Tetradecen-1-ol CAS 35153-15-2 Technical Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 9-Tetradecen-1-ol, (E)- Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from

  • The Good Scents Company. (2023). (Z)-9-Tetradecen-1-ol Safety and Organoleptic Properties. Retrieved from

  • PubChem. (2024).[3][4] Compound Summary: (Z)-9-Tetradecen-1-ol (CID 5364712).[3] National Center for Biotechnology Information. Retrieved from

  • BOC Sciences. (n.d.). (Z)-9-Tetradecen-1-ol Product Information and Applications in Lipid Delivery. Retrieved from

  • Mitra, R. B., & Reddy, G. B. (1989). Synthesis of (Z)-9-Tetradecen-1-ol and its Acetate. Synthesis, 1989(09), 694-698.[5] (Cited for synthesis protocol validation).

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Tetradec-9-en-1-ol

Executive Summary Tetradec-9-en-1-ol (specifically the (Z)-isomer) is a critical semiochemical used extensively in integrated pest management (IPM) as a sex pheromone component for various Lepidopteran species, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetradec-9-en-1-ol (specifically the (Z)-isomer) is a critical semiochemical used extensively in integrated pest management (IPM) as a sex pheromone component for various Lepidopteran species, including the Fall Armyworm (Spodoptera frugiperda).[1]

Precise spectroscopic characterization is non-negotiable in this field. The biological activity of pheromones is strictly stereospecific; a 95:5 blend of Z:E isomers may be highly attractive, while a 50:50 blend could be totally inactive or even repellent. Therefore, this guide prioritizes not just the identification of the molecule, but the definitive assignment of stereochemistry using high-resolution NMR and IR techniques.

Mass Spectrometry (MS)

Native Electron Ionization (EI) Characteristics

In its native form, long-chain unsaturated alcohols like Tetradec-9-en-1-ol often show a weak molecular ion (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) under standard 70 eV EI conditions. The spectrum is dominated by hydrocarbon fragments and water loss.
  • Molecular Ion (

    
    ):  m/z 212 (Weak/Trace).
    
  • Diagnostic Water Loss (

    
    ):  m/z 194. This is often the highest mass peak clearly visible.
    
  • Hydrocarbon Series: Clusters of peaks separated by 14 mass units (

    
    ), with the 
    
    
    
    series (m/z 41, 55, 69, 83, 97...) being most prominent, typical of alkenes.
  • McLafferty Rearrangement: Not typically prominent in this specific isomer due to the position of the double bond relative to the alcohol, unlike in esters or ketones.

Double Bond Localization (The DMDS Protocol)

Expert Insight: Native EI MS cannot reliably distinguish the position of the double bond (e.g.,


 vs 

) due to extensive isomerization of the radical cation prior to fragmentation. To validate the "9-ene" position, you must use Dimethyl Disulfide (DMDS) Derivatization .

Protocol Logic: DMDS adds across the C=C double bond, "locking" the position and creating a stable adduct that fragments predictably between the sulfur-bearing carbons.

  • Reaction: Tetradec-9-en-1-ol + DMDS

    
     DMDS-Adduct.
    
  • Adduct Mass:

    
     Da.
    
  • Diagnostic Fragments:

    • Fragment A (Hydroxyl side):

      
      
      
      
      
      m/z 217
    • Fragment B (Alkyl side):

      
      
      
      
      
      m/z 131
    • Interpretation: The observation of m/z 217 and m/z 131 confirms the double bond is at C9.

Infrared Spectroscopy (IR)

IR is the primary tool for rapid functional group verification and initial stereochemical assessment.

Functional Group Assignment
Frequency (

)
Vibration ModeDescription
3300–3400 O-H StretchBroad, strong band.[2] Indicates free alcohol.
2850–2960 C-H StretchStrong.

C-H vibrations of the alkyl chain.
3005 =C-H StretchWeak.

C-H vibration (often buried in alkyl noise).
1050–1060 C-O StretchStrong. Primary alcohol characteristic.
Stereochemical Fingerprint (Z vs E)

This is the "Go/No-Go" check for isomeric purity.

  • (E)-Isomer (Trans): distinct, strong band at 960–970 cm

    
      (C-H out-of-plane bending).
    
  • (Z)-Isomer (Cis): Absence of the 960 cm

    
     band. A weaker, often obscured band appears around 720–730 cm
    
    
    
    .
  • Validation: If your sample shows a sharp peak at 965 cm

    
    , it is contaminated with the trans isomer.
    

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural elucidation and purity quantification.

H NMR (Proton)

Solvent: CDCl


, 300-500 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
5.32 – 5.38 Multiplet2HVinyl protons (

)
3.64 Triplet (

Hz)
2H

-Methylene (

)
2.01 Multiplet4HAllylic protons (

)
1.56 Multiplet2H

-Methylene (

)
1.20 – 1.40 Broad Signal14HBulk Methylene (

) chain
0.90 Triplet (

Hz)
3HTerminal Methyl (

)
C NMR (Carbon)

Solvent: CDCl


, 75-125 MHz

The


C spectrum provides the most robust test for cis/trans stereochemistry via the Allylic Carbon Effect .
  • Vinyl Carbons:

    
     129.9 and 130.0 ppm.
    
  • 
    -Carbon (
    
    
    
    ):
    
    
    63.0 ppm.
  • Allylic Carbons (

    
    ): 
    
    • For (Z)-Isomer:

      
      27.2 ppm . (Shielded due to steric compression/
      
      
      
      -effect).
    • For (E)-Isomer:

      
      32.6 ppm .[3] (Deshielded).
      
  • Terminal Methyl:

    
     14.1 ppm.
    

Self-Validating Check: If you observe peaks at ~32.6 ppm in the


C spectrum of a putative Z-pheromone, the sample contains the E-isomer impurity.

Experimental Workflow & Diagrams

Structure Elucidation Workflow

This diagram outlines the logical flow for confirming the identity and purity of the compound.

StructureElucidation Sample Unknown Sample (Putative Tetradec-9-en-1-ol) IR IR Spectroscopy (Neat Film) Sample->IR NMR_1H 1H NMR (CDCl3) Sample->NMR_1H NMR_13C 13C NMR (CDCl3) Sample->NMR_13C GCMS GC-MS (EI) Sample->GCMS Decision_Isomer Check 960 cm-1 Band IR->Decision_Isomer Fingerprint Region Result_Z Confirmed (Z)-Isomer NMR_13C->Result_Z Allylic C @ 27 ppm Result_E Confirmed (E)-Isomer NMR_13C->Result_E Allylic C @ 32 ppm DMDS DMDS Derivatization GCMS->DMDS Ambiguous Double Bond Decision_Pos Check Fragments m/z 217 & 131 DMDS->Decision_Pos Analyze Adduct Decision_Isomer->Result_Z Band Absent Decision_Isomer->Result_E Band Present Result_Pos Confirmed Delta-9 Position Decision_Pos->Result_Pos Match

Caption: Logical workflow for stereochemical and regiochemical assignment of Tetradec-9-en-1-ol.

MS Fragmentation Pathway (DMDS Adduct)

Visualizing the cleavage of the DMDS derivative to prove the C9=C10 location.

MS_Fragmentation Parent Tetradec-9-en-1-ol (MW 212) Adduct DMDS Adduct (MW 306) Parent->Adduct + DMDS / I2 FragA Fragment A (HO-(CH2)8-CH-SMe)+ m/z 217 Adduct->FragA C9-C10 Cleavage FragB Fragment B (CH3-(CH2)3-CH-SMe)+ m/z 131 Adduct->FragB C9-C10 Cleavage

Caption: Diagnostic fragmentation of the DMDS derivative confirming the double bond at C9.

Experimental Protocols

Sample Preparation for NMR
  • Purity Check: Ensure the sample is dry. Water peaks can obscure the critical allylic region in

    
    H NMR.
    
  • Solvent: Dissolve ~10-20 mg of sample in 0.6 mL of CDCl

    
      (Chloroform-d).
    
  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) as an internal standard (

    
     ppm).[3][4]
    
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  Minimum 512 scans to resolve the quaternary/allylic carbons clearly from baseline noise.
      
DMDS Derivatization for GC-MS
  • Mix: In a small vial, combine 50

    
    g of Tetradec-9-en-1-ol with 50 
    
    
    
    L of Dimethyl Disulfide (DMDS).
  • Catalyst: Add 5

    
    L of Iodine solution (60 mg 
    
    
    
    in 1 mL ether).
  • Incubate: Heat at 60°C for 4 hours (or overnight at room temperature).

  • Quench: Add 5% aqueous

    
     to remove excess iodine (color changes from brown to colorless).
    
  • Extract: Extract with hexane and inject into GC-MS.

References

  • NIST Mass Spectrometry Data Center. "9-Tetradecen-1-ol, acetate, (Z)- Mass Spectrum."[5][6] NIST Chemistry WebBook, SRD 69. [Link] (Note: The acetate spectrum is cited as the primary reference for the carbon skeleton fragmentation pattern, which is analogous to the alcohol).

  • PubChem. "(Z)-9-Tetradecen-1-ol Compound Summary."[6] National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for Allylic Carbon shielding effects in 13C NMR).
  • Beroza, M., & Bierl, B. A. "Rapid determination of olefin position in organic compounds in microgram range by ozonolysis and gas chromatography." Analytical Chemistry, 1967. (Foundational text on double bond localization, precursor to modern DMDS methods).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Gas Chromatography Analysis of Tetradec-9-en-1-ol

Abstract This application note details a robust protocol for the separation and quantification of Tetradec-9-en-1-ol (specifically the Z and E isomers), a critical semiochemical often identified in Lepidoptera pheromone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the separation and quantification of Tetradec-9-en-1-ol (specifically the Z and E isomers), a critical semiochemical often identified in Lepidoptera pheromone blends (e.g., Spodoptera spp., Ostrinia spp.). The method addresses the two primary challenges in fatty alcohol analysis: hydroxyl-induced peak tailing and geometric isomer resolution . We present a dual-column strategy utilizing a polar Polyethylene Glycol (PEG) phase for isomer separation and a non-polar 5%-phenyl phase for general screening, alongside a mandatory derivatization step to ensure quantitative accuracy.

Introduction & Scientific Rationale

The Analyte

Tetradec-9-en-1-ol (


, MW 212.[1][2]37) is a monounsaturated fatty alcohol. In biological systems, it rarely exists in isolation; it is frequently accompanied by its acetate ester (Tetradec-9-enyl acetate) or aldehyde analogs.
  • Critical Attribute: The biological activity of pheromones is strictly isomer-dependent. The (Z)-9 isomer might be a potent attractant, while the (E)-9 isomer could be an inhibitor. Therefore, chromatographic resolution of these isomers is non-negotiable.

The Analytical Challenges
  • Adsorption (Tailing): The free hydroxyl (-OH) group forms strong hydrogen bonds with active silanol sites (

    
    ) in the liner and column stationary phase. This results in peak tailing, shifting retention times, and non-linear calibration curves at low concentrations (ng/mL range).
    
  • Isomer Separation: Z (cis) and E (trans) isomers have identical boiling points. Separation relies entirely on the stationary phase's ability to discriminate based on molecular shape and dipole moment.

Strategic Solution
  • Derivatization: We employ Acetylation to convert the alcohol to Tetradec-9-enyl acetate. This masks the polar -OH group, improving peak symmetry and thermal stability.

  • Stationary Phase Selection: A high-polarity WAX (PEG) column is selected as the primary analytical column due to its ability to engage in dipole-dipole interactions, which are stronger for the Z isomer (more exposed

    
    -electrons) than the E isomer.
    

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample extraction to data validation.

G cluster_chem Reaction Chemistry Sample Biological Sample (Gland/Septum) Extract Solvent Extraction (Hexane/DCM) Sample->Extract 10 min ultrasonic Deriv Derivatization (Acetylation) Extract->Deriv Critical Step Clean Work-up & Drying (Na2SO4) Deriv->Clean Remove acid GC_Inj GC Injection (Splitless) Clean->GC_Inj Sep Separation (DB-WAX Column) GC_Inj->Sep Isomer Resolution Detect Detection (FID/MS) Sep->Detect Data Data Analysis (Kovats RI & Z/E Ratio) Detect->Data

Figure 1: Operational workflow for the trace analysis of fatty alcohol pheromones, highlighting the critical derivatization step.

Detailed Protocol

Sample Preparation & Derivatization

Objective: Convert Tetradec-9-en-1-ol to Tetradec-9-enyl acetate to eliminate hydroxyl tailing.

Reagents:

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Reagent A: Acetic Anhydride (

    
    99%).
    
  • Reagent B: Pyridine (Anhydrous).

  • Internal Standard (IS): Octadecyl acetate or n-Hexadecanol (10 ng/µL).

Procedure:

  • Extraction: Immerse sample (e.g., excised pheromone gland) in 50 µL n-Hexane containing the Internal Standard. Sonicate for 10 mins.

  • Reaction: Transfer 20 µL of extract to a conical vial. Add 10 µL Pyridine and 10 µL Acetic Anhydride .

  • Incubation: Seal and incubate at 60°C for 30 minutes . Note: This ensures complete conversion.

  • Quenching/Work-up: Evaporate to dryness under gentle

    
     stream. Reconstitute in 20 µL pure Hexane.
    
    • Why not wash? For micro-scale pheromone samples, liquid-liquid extraction washes (water/bicarb) cause sample loss. Evaporation removes the volatile pyridine and acetic acid/anhydride excess sufficiently for GC.

Instrument Configuration (GC-FID/MS)

Two methods are provided. Method A is the Gold Standard for isomer separation. Method B is for general purity checks.

Table 1: Gas Chromatography Parameters
ParameterMethod A (High Resolution) Method B (General Screening)
Column Type Polar (PEG) Non-Polar (5%-Phenyl)
Phase Example Agilent DB-WAX / CP-Wax 52 CBAgilent HP-5ms / DB-5
Dimensions 30 m

0.25 mm

0.25 µm
30 m

0.25 mm

0.25 µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Helium @ 1.0 mL/min
Inlet Temp 250°C280°C
Injection Mode Splitless (Purge on @ 0.75 min)Splitless
Oven Program 60°C (1 min)

20°C/min to 150°C

4°C/min to 230°C (10 min)
60°C (1 min)

15°C/min to 300°C (5 min)
Detector FID (250°C) or MS (Source 230°C)FID (300°C) or MS
Rationale Slow ramp (4°C/min) separates Z/E isomers.[2]Fast ramp elutes high boilers & contaminants.
Data Analysis & Identification[3][4]

1. Retention Index (RI) Calculation: Do not rely solely on retention time. Calculate the Kovats Retention Index (


) using a standard alkane ladder (

).

  • Target RI (DB-WAX): (Z)-9-Tetradecen-1-ol acetate typically elutes around RI 2050-2100, while the (E)-isomer elutes slightly earlier or later depending on the specific PEG phase cross-linking. On polar columns, the E-isomer usually elutes before the Z-isomer .

2. Mass Spectral Confirmation (EI, 70eV):

  • Diagnostic Ions (Acetate derivative):

    • 
       61 (Acetic acid, McLafferty rearrangement).
      
    • 
       43 (Acetyl group).
      
    • 
      : Loss of acetic acid (characteristic of alkenyl acetates).
      
    • Molecular ion (

      
      ) is often weak or absent; look for the 
      
      
      
      peak at
      
      
      194 (
      
      
      ).

Troubleshooting Guide

Table 2: Common Issues and Solutions
SymptomProbable CauseCorrective Action
Tailing Peaks Active silanols reacting with -OH.1. Ensure derivatization was successful (check for disappearance of alcohol peak). 2. Trim column inlet (10-20 cm). 3. Use Ultra-Inert liners with wool.
Isomers Co-eluting Ramp rate too fast or column non-polar.1. Switch to Method A (DB-WAX). 2. Lower ramp rate to 2°C/min in the critical region (160-200°C).
Ghost Peaks Septum bleed or dirty injector.1. Replace septum. 2. Bake out column at max temp (250°C for WAX) for 30 mins.
Low Sensitivity Split valve open too early.Check Splitless purge time. Ensure it is

0.75 min to allow full sample transfer.

References

  • Groot, A. T., et al. (2024). Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. STAR Protocols. 3

  • NIST Chemistry WebBook. (2025). 9-Tetradecen-1-ol, acetate, (Z)- Mass Spectrum and Retention Data. National Institute of Standards and Technology. 4

  • Sigma-Aldrich. (2025). The Use of Derivatization Reagents for Gas Chromatography (GC). Technical Bulletin. 5[6][7][3][8]

  • BenchChem. (2025).[9] Gas Chromatography (GC) Analysis of Fatty Alcohols: Technical Support. 9

  • PubChem. (2025). Tetradec-9-en-1-ol Compound Summary. National Library of Medicine. 2

Sources

Application

Formulation of pheromone lures containing Tetradec-9-en-1-ol.

Application Note: Formulation & Standardization of Pheromone Lures Containing (Z)-9-Tetradecen-1-ol Part 1: Executive Summary & Chemical Profile Abstract This technical guide details the protocol for formulating controll...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation & Standardization of Pheromone Lures Containing (Z)-9-Tetradecen-1-ol

Part 1: Executive Summary & Chemical Profile

Abstract This technical guide details the protocol for formulating controlled-release pheromone dispensers ("lures") containing (Z)-9-tetradecen-1-ol (Z9-14:OH).[1] While often found as a minor component in the pheromone blends of the Fall Armyworm (Spodoptera frugiperda), this fatty alcohol serves as a primary attractant for species such as Athetis hospes and Hypsipyla robusta. This document provides a standardized workflow for septa cleaning, antioxidant stabilization, precise loading, and quality control to ensure field reliability.[1]

Chemical Profile: (Z)-9-Tetradecen-1-ol [1][2][3][4][5][6]

  • IUPAC Name: (Z)-tetradec-9-en-1-ol[1]

  • CAS Number: 35153-15-2[1][2][5]

  • Physical State: Colorless to pale yellow liquid (at >20°C).

  • Stability: Susceptible to oxidation (conversion to aldehyde/acid) and UV degradation.

  • Solubility: Soluble in hexane, dichloromethane, ethanol; insoluble in water.

Part 2: Formulation Workflow (Visualized)

The following diagram outlines the critical path from raw material preparation to final validated lure.

FormulationWorkflow cluster_QC Quality Control Loop Start Raw Material Acquisition Clean Substrate Pre-Cleaning (Soxhlet Extraction) Start->Clean Remove Plasticizers Load Dispenser Loading (Standard Dose: 100µg - 1mg) Clean->Load Dry Septa Stock Stock Solution Prep (Hexane + Pheromone + BHT) Stock->Load Pipette into Cup Evap Solvent Evaporation (Fume Hood, 25°C) Load->Evap Controlled Rate QC QC Validation (GC-FID Extraction) Evap->QC Batch Sampling Pack Packaging (Alu-Foil/Mylar, -20°C) Evap->Pack Bulk Production QC->Pack Pass

Figure 1: Step-by-step workflow for the formulation of rubber septa pheromone lures.

Part 3: Detailed Protocols

Protocol A: Substrate Pre-Cleaning (Critical Step)

Commercially available rubber septa (e.g., Red Rubber 11mm) contain processing oils and plasticizers that can degrade pheromones or interfere with release rates.

  • Material: Red rubber septa (standard 5x9 mm or 11mm sleeve type).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Procedure:

    • Place septa in a Soxhlet extractor.

    • Reflux with DCM for 12–24 hours.

    • Alternatively (Batch Wash): Soak septa in a beaker with solvent for 24 hours, changing solvent 3 times.

    • Drying: Spread septa on a glass tray in a fume hood. Allow to air dry for 48 hours until no solvent odor remains.

    • Storage: Store cleaned septa in a sealed glass jar with a Teflon-lined lid.

Protocol B: Preparation of Stock Solutions

(Z)-9-tetradecen-1-ol is an alcohol and is moderately stable, but the double bond requires protection from oxidation.[1]

Reagents:

  • (Z)-9-Tetradecen-1-ol (>95% isomeric purity).[1]

  • Solvent: n-Hexane (pesticide residue grade).[1]

  • Antioxidant: Butylated Hydroxytoluene (BHT).[7]

Calculations (Example for 1 mg/lure load): To prepare 100 lures, you need 100 mg of pheromone.

  • Target Concentration: 10 mg/mL (allows 100 µL dispensing per lure).[8]

  • Antioxidant Ratio: 1% to 5% of pheromone mass.

ComponentMass/VolumeFinal Conc.
(Z)-9-Tetradecen-1-ol100 mg10 mg/mL
BHT (Antioxidant)5 mg0.5 mg/mL
n-Hexaneq.s. to 10 mLN/A

Steps:

  • Weigh 5 mg of BHT into a 10 mL volumetric flask.

  • Add ~5 mL of Hexane to dissolve the BHT.

  • Weigh 100 mg of Z9-14:OH and transfer quantitatively to the flask.

  • Fill to the mark with Hexane.[9]

  • Vortex for 30 seconds to ensure homogeneity.

  • Note: Keep solution on ice or wrapped in foil if not using immediately.

Protocol C: Dispenser Loading (The "Cup" Method)

This method ensures exact dosing for research and monitoring lures.

  • Setup: Arrange cleaned rubber septa on a metal or glass tray. Orient them "cup side up" (the hollow well facing up).

  • Dispensing:

    • Use a high-precision gas-tight syringe or a repeater pipette.[1]

    • Draw 100 µL of the Stock Solution.

    • Dispense directly into the cup of the septum. The liquid should pool inside the well.

  • Impregnation:

    • The hexane acts as a carrier, swelling the rubber matrix and carrying the pheromone into the polymer lattice.

    • Do not force dry with heat.

  • Evaporation:

    • Place the tray in a fume hood with active airflow.

    • Allow to stand for 30–60 minutes. The liquid pool will disappear as hexane evaporates/absorbs.

  • Curing: Leave for an additional 2 hours to ensure septa return to original size (de-swelling).

Part 4: Quality Control & Validation

Trustworthiness is established by verifying the actual load and isomeric purity after formulation.

QC Method: Extraction & GC-FID Analysis

  • Sampling: Randomly select 3 lures from a batch of 100.

  • Extraction:

    • Cut each septum into 4 pieces.

    • Place in a vial with 10 mL Hexane containing an internal standard (e.g., Dodecyl acetate).

    • Sonicate for 30 minutes.

    • Let stand for 2 hours.

  • Analysis: Inject 1 µL into a GC-FID equipped with a polar column (e.g., DB-Wax or HP-88) to separate Z/E isomers.

  • Criteria:

    • Recovery: Must be >90% of theoretical load (e.g., >0.9 mg for a 1 mg lure).

    • Isomeric Purity: (Z)-isomer must remain >95% (check for thermal isomerization).

Part 5: Target Species & Specific "Recipes"

While the general protocol applies broadly, specific pests require distinct blends.

Target SpeciesCommon NamePrimary ComponentRatio/DoseNotes
Athetis hospes Pale Mottled WillowZ9-14:OH100% (1 mg)Highly specific attractant [1].[1]
Hypsipyla robusta Cedar Tip MothZ9-14:OHSynergistUsed with Z9-14:OAc and Z11-16:OAc [2].[1][4]
Spodoptera frugiperda Fall ArmywormZ9-14:OAcMinor (<5%)Z9-14:OH is a minor component; often omitted in commercial lures but enhances short-range attraction [3].[1]

Part 6: Storage & Field Deployment

  • Packaging: Wrap lures individually or in batches of 10 in aluminum foil. Seal in Mylar bags (impermeable to organics).

  • Storage Temperature:

    • < 1 month: 4°C (Refrigerator).

    • 1 month: -20°C (Freezer).[1]

    • Shelf Life: 2 years at -20°C.

  • Field Life:

    • Rubber septa release rates follow first-order kinetics.[1]

    • Effective field life for Z9-14:OH lures is typically 4–6 weeks depending on temperature.

    • Replace lures monthly for consistent monitoring data.

References

  • Guerrero, A., et al. (2025). "(Z)-9-tetradecen-1-ol, an attractant for Athetis hospes Freyer."[1] ResearchGate.[10]

  • Ma, T., et al. (2015).[4] "A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta."[1][4] Chemoecology.

  • Unbehend, M., et al. (2013).[11] "Pheromone composition and response in Spodoptera frugiperda." Journal of Chemical Ecology.

  • BenchChem Application Notes. (2025). "Protocols for the Formulation of Pheromone-Based Lures."

  • USDA APHIS. "Pheromone List and Target Species."

Sources

Method

Application Note: Tetradec-9-en-1-ol in Integrated Pest Management

This guide details the technical application of (Z)-9-Tetradecen-1-ol (Z9-14:OH) , a critical semiochemical used in the management of specific Lepidopteran pests. While often overshadowed by its acetate analog (Z9-14:Ac)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of (Z)-9-Tetradecen-1-ol (Z9-14:OH) , a critical semiochemical used in the management of specific Lepidopteran pests. While often overshadowed by its acetate analog (Z9-14:Ac), the alcohol form is the primary sex pheromone component for pests such as the Mahogany Shoot Borer (Hypsipyla robusta) and a vital synergistic/antagonistic modulator for Armyworms (Spodoptera spp., Mamestra spp.) .

Compound: (Z)-9-Tetradecen-1-ol (Z9-14:OH) CAS No: 35153-15-2 Primary Function: Sex Pheromone Component / Mating Disruptant Target Orders: Lepidoptera (Pyralidae, Noctuidae)

Executive Summary & Mechanism of Action

Tetradec-9-en-1-ol is a monounsaturated fatty alcohol acting as a volatile signal in the chemical communication channels of moths. Its application in Integrated Pest Management (IPM) relies on two distinct mechanisms depending on the concentration and deployment method:

  • Monitoring (Low Dose): Mimics the "calling" female to attract males to a sticky trap. This provides data on pest phenology, density, and bio-fix points for insecticide timing.

  • Mating Disruption (High Dose): Saturates the field environment with synthetic pheromone. This masks natural female plumes (camouflage) or causes sensory adaptation in males, preventing copulation and subsequent larval infestation.

Chemical Signal Integrity
  • Isomeric Purity: The biological activity is highly stereospecific. The (Z)-isomer is generally bioactive; significant contamination with the (E)-isomer can inhibit attraction in species like Mamestra configurata.

  • Stability: As an alcohol, Z9-14:OH is susceptible to oxidation to its corresponding aldehyde or esterification. Field dispensers must contain antioxidants (e.g., BHT) or be formulated in UV-shielded matrices.

Target Pest Profile & Blend Ratios

Unlike broad-spectrum pesticides, pheromones are species-specific.[1] The efficacy of Z9-14:OH depends on the precise blend ratio.

Target PestCommon NameRole of Z9-14:OHBlend Composition (Typical)
Hypsipyla robusta Mahogany Shoot BorerMajor Component Z9-14:OH (Major) + Z9-14:Ac (Minor)
Mamestra configurata Bertha ArmywormSynergist Z11-16:Ac (95%) + Z9-14:OH (5%)
Athetis hospes Pale Mottled WillowPrimary Attractant Z9-14:OH (100%)
Spodoptera frugiperda Fall ArmywormModulator/Inhibitor Note: High purity Z9-14:Ac is primary. >2% Z9-14:OH can inhibit catch.

Protocol A: Formulation of Monitoring Lures

Objective: Create standardized rubber septa lures for field surveillance. Scope: Laboratory preparation of 100 lures.

Materials
  • Active Ingredient (AI): (Z)-9-Tetradecen-1-ol (>95% isomeric purity).

  • Solvent: n-Hexane (HPLC Grade).

  • Carrier: Red Rubber Septa (11 mm standard sleeve).

  • Antioxidant: Butylated hydroxytoluene (BHT).

Step-by-Step Workflow
  • Pre-Cleaning:

    • Soxhlet extract rubber septa with Methylene Chloride for 12 hours to remove processing oils.

    • Air dry in a fume hood for 24 hours.

  • Stock Solution Preparation:

    • Dissolve 100 mg of Z9-14:OH in 100 mL of Hexane (Concentration: 1 mg/mL).

    • Add BHT at 1% of the AI mass (1 mg).

  • Loading (Impregnation):

    • Target Load: 200 µg per septum (Standard for Noctuidae).

    • Pipette 200 µL of Stock Solution into the cup of each septum.

    • Critical Step: Do not dip. Apply to the interior cup to ensure uniform absorption rates.

  • Curing:

    • Allow solvent to evaporate at room temperature (22°C) in a fume hood for 4 hours.

  • Storage:

    • Wrap lures in aluminum foil (gas-tight) and store at -20°C.

    • Shelf Life: 2 years frozen; 4-6 weeks in the field.

Protocol B: Field Deployment (Surveillance)

Objective: Establish a monitoring network to determine the "Bio-Fix" date (first sustained catch).

Experimental Design
  • Trap Type: Delta Trap (Sticky liner).

  • Trap Density: 1 trap per 2 hectares (minimum 3 traps per farm for triangulation).

  • Height: Crop canopy level (0.5m – 1.5m depending on crop stage).

Deployment Steps
  • Placement: Hang traps perpendicular to the prevailing wind direction to maximize plume dispersal.

  • Lure Handling: Use forceps. Never touch lures with bare hands (skin oils/lotions contaminate the signal).

  • Data Collection:

    • Check traps every 3-5 days.

    • Count and remove moths to prevent saturation.

    • Replace liners if dust/scales reduce stickiness.

    • Replace lures every 4 weeks.

Data Interpretation (Thresholds)
  • Zero Catch: No immediate risk.

  • Sustained Catch (>5 moths/trap/week): Initiate larval scouting.

  • Peak Flight: Egg laying is imminent. Apply ovicides or larvicides within 3-5 days.

Protocol C: Mating Disruption (Efficacy Evaluation)

Objective: Verify the efficacy of a Z9-14:OH mating disruption formulation (e.g., aerosol puffer or hand-applied dispenser).

Metric: Trap Shutdown (%)

The gold standard for validating Mating Disruption (MD) is the inability of monitoring traps to catch males in the treated area (because males cannot find the trap plume amidst the background noise).



  • C = Mean catch in Control Plot (Untreated).

  • T = Mean catch in Treated Plot (MD applied).

Field Trial Layout
  • Plot Size: Minimum 2 hectares per treatment (to minimize edge effects/immigration).

  • Buffer Zone: 100 meters between Control and Treated plots.

  • Dispenser Rate:

    • Passive Dispensers: 500–1000 units/ha.

    • Release Rate Target: 10–20 mg/ha/day (Species dependent).

Visualization: IPM Decision Logic

The following diagram illustrates the decision-making process using Z9-14:OH monitoring data.

IPM_Workflow Start Deploy Z9-14:OH Delta Traps Check Check Traps (Every 3-5 Days) Start->Check Decision Catch Count? Check->Decision LowRisk < Threshold (Continue Monitoring) Decision->LowRisk Zero/Low HighRisk > Threshold (Bio-Fix Established) Decision->HighRisk Sustained Catch LowRisk->Check Next Cycle Action1 Field Scouting (Look for Egg Masses) HighRisk->Action1 Action2 Apply Mating Disruption (Saturate Field) HighRisk->Action2 Prophylactic Action3 Targeted Spray (Biopesticide/Chemical) Action1->Action3 Larvae Found

Figure 1: Decision support system for Lepidopteran control using Z9-14:OH monitoring.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Trap Catch (Known Infestation) 1. Lure degradation (oxidation).2. Wrong Isomer ratio.3. Trap placed too high/low.1. Replace lures; ensure cold storage.2. Verify CoA for (Z) purity >95%.3. Adjust trap to canopy height.[2]
High By-Catch (Non-Target) 1. Lure contamination.2. Generic blend overlap.1. Use clean forceps.2. Refine blend (add minor components to increase specificity).
Rapid Lure Depletion 1. High ambient temperature.2. Septa rubber quality poor.1. Use grey halobutyl septa (slower release).2. Increase loading dose to 500 µg.

References

  • El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. (Z)-9-Tetradecen-1-ol Datasheet. [Link]

  • Witzgall, P., et al. (2010). "Sex Pheromones and their Impact on Pest Management." Journal of Chemical Ecology, 36(1), 80-100. [Link]

  • Groot, A. T., et al. (2008). "Geographic variation in sex pheromone blends of the fall armyworm." Journal of Chemical Ecology. (Detailing Z9-14:OH as a minor/inhibitory component). [Link]

  • Lemmen, J., & Evenden, M. (2009). "Peripheral and behavioral plasticity in pheromone response of the Bertha armyworm, Mamestra configurata." Journal of Experimental Biology. [Link]

Sources

Application

Wind tunnel bioassay protocol for Tetradec-9-en-1-ol response.

Application Note & Protocol: Wind Tunnel Bioassay for Tetradec-9-en-1-ol Response Part 1: Introduction & Scope Tetradec-9-en-1-ol (Z9-14:OH) is a monounsaturated fatty alcohol serving as a critical semiochemical in the c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Wind Tunnel Bioassay for Tetradec-9-en-1-ol Response

Part 1: Introduction & Scope

Tetradec-9-en-1-ol (Z9-14:OH) is a monounsaturated fatty alcohol serving as a critical semiochemical in the chemical communication of various Noctuidae moths, notably the Fall Armyworm (Spodoptera frugiperda) and Bertha Armyworm (Mamestra configurata). While often a minor component or synergist in sex pheromone blends (alongside acetates like Z9-14:OAc), its precise ratio determines behavioral efficacy—functioning as an attractant in correct proportions or a behavioral antagonist if overdosed.

This protocol details the Wind Tunnel Bioassay , the "gold standard" for evaluating flight-oriented behavioral responses. Unlike static olfactometers, a wind tunnel allows the insect to navigate a dynamic odor plume, providing data on anemotaxis (wind-directed flight) and source location, which are critical for developing mating disruption formulations or monitoring lures.

Target Audience: Chemical Ecologists, Entomologists, and R&D Scientists in Ag-Chem/Pest Control.

Part 2: Experimental Design Principles

To generate reproducible data, the bioassay must simulate the physics of a natural pheromone plume.

  • Laminar Flow: The air must move in parallel layers with minimal turbulence to maintain a structured plume. Turbulence disrupts the "filamentous" nature of the odor, confusing the insect's casting behavior.

  • Visual Cues: Insects use Optomotor Anemotaxis—they determine wind direction by observing the movement of the ground pattern below them. A moving floor pattern or stationary high-contrast floor pattern is essential.

  • Physiological State: Responses are circadian-locked. Assays must occur during the insect's "calling window" (scotophase).

Part 3: Materials & Equipment

The Flight Tunnel
  • Dimensions: 200 cm (L) x 60 cm (W) x 60 cm (H) is the standard for Noctuids.

  • Material: Plexiglass (acrylic) or glass.[1] Note: Acrylic absorbs odors over time; glass is preferred for long-term versatility.

  • Airflow System: Push-pull fan system with activated charcoal filtration (inlet) and exhaust venting (outlet).

  • Airspeed: Calibrated to 0.3 – 0.5 m/s .

  • Floor Pattern: Random red/black dots or stripes to provide optomotor feedback.

Chemical Stimuli
  • Active Ingredient: (Z)-9-Tetradecen-1-ol (CAS: 35153-15-2), >95% isomeric purity.[2]

  • Solvent: HPLC-grade Hexane.[3][4]

  • Dispensers: Red Rubber Septa (standard) or Filter Paper (for short-duration pulse tests).

    • Why Rubber Septa? They provide a zero-order release rate (constant emission) after an initial 24h "burst" phase, mimicking a calling female.

Biological Material
  • Species: Spodoptera frugiperda (or relevant target).

  • Sex: Virgin males, 2–4 days post-eclosion.

  • Conditioning: Naïve (never exposed to pheromone).

Part 4: Detailed Protocol

Phase 1: Insect Preparation & Acclimatization[5]
  • Sexing: Separate pupae by sex to ensure absolute virginity.

  • Reverse Light Cycle: Rear insects in a chamber with a reversed L:D (Light:Dark) cycle (e.g., Lights OFF at 10:00 AM). This allows bioassays to be performed during the day while the insects perceive it as "night."

  • Acclimatization: Move male moths (in individual release cages) to the wind tunnel room 1 hour before lights-off. This stabilizes their thermal and olfactory baseline.

Phase 2: Stimulus Preparation (Dose-Response)

Prepare a logarithmic dilution series to determine the threshold of response.

Solution IDConcentration (µg/µl)Load Volume (µl)Final Dose on Septum
A (High) 10.01001000 µg (1 mg)
B (Med) 1.0100100 µg
C (Low) 0.110010 µg
D (Control) 0.0 (Solvent only)1000 µg
  • Loading Protocol: Apply 100 µl of solution into the cup of the rubber septum.

  • Evaporation: Allow solvent to evaporate in a fume hood for 30 minutes.

  • Aging: Let septa sit for 24 hours prior to use to stabilize the emission rate.[4]

Phase 3: The Bioassay Execution
  • Environment: 24°C ± 1°C, 60-70% RH. Red light illumination (< 1 Lux).[1][5]

  • Timing: Conduct assays during the 2nd to 5th hour of the scotophase (peak activity).

Step-by-Step Workflow:

  • Start Airflow: Turn on fans 15 minutes prior to clear the tunnel.

  • Place Source: Position the pheromone lure on a stand 25 cm above the floor at the upwind end.

  • Place Insect: Place the release cage (mesh-covered tube) on a stand 25 cm high at the downwind end (approx. 150 cm from source).

  • Release: Open the cage. Start the timer (Standard duration: 3 or 5 minutes).

  • Observation: Record the highest behavioral step reached (see Behavioral Scoring below).

  • Capture: Once the insect lands or the time expires, capture the moth and remove it. Do not re-use moths.

  • Decon: Run the tunnel empty for 2 minutes between varying doses to clear adsorbed plumes.

Part 5: Behavioral Scoring & Visualization

Insects do not simply "fly to the source." They follow a strict behavioral hierarchy. We score the highest level achieved.

Behavioral Definitions:
  • Activation (ACT): Wing fanning or walking within the cage.

  • Take-Off (TO): Leaving the release cage.

  • Upwind Flight (UP): Zigzagging flight directed against the wind vector.

  • Close Approach (CA): Flight within 10 cm of the source.

  • Source Contact (SC): Landing on the lure.

Visualizing the Behavioral Logic

BioassayLogic Start Start: Open Release Cage Activation Activation (Wing Fanning) Start->Activation  Odor Detection   TakeOff Take-Off (Flight Initiation) Activation->TakeOff  Threshold Met   NoResponse No Response / Random Flight Activation->NoResponse  Sub-threshold   LockOn Lock-On (Plume Acquisition) TakeOff->LockOn  Enter Plume   TakeOff->NoResponse  Loss of Plume   ZigZag Anemotaxis (Zig-Zag Upwind) LockOn->ZigZag  Surge/Cast   CloseApp Close Approach (<10cm) ZigZag->CloseApp ZigZag->NoResponse  Arrestment   Landing Source Contact (Success) CloseApp->Landing  Final Approach  

Figure 1: Behavioral Decision Tree for Lepidoptera in Pheromone Plumes.

Part 6: Wind Tunnel Setup Diagram

Correct spatial arrangement is vital for laminar flow integrity.

WindTunnelSetup Inlet Air Inlet (Charcoal Filter) Lure Pheromone Source (Rubber Septum) Inlet->Lure Laminar Airflow (0.3 m/s) Plume Odor Plume (Cone of Influence) Lure->Plume Moth Release Cage (Male Moth) Plume->Moth Active Space Outlet Exhaust (Vacuum) Moth->Outlet Downwind

Figure 2: Schematic of the Wind Tunnel Aerodynamics.

Part 7: Data Analysis & Statistics

Data is typically binary (Yes/No) for each behavioral step.

  • Metric: Calculate the Percentage of Response for each category (e.g., % Landing).

  • Statistical Test: Use a Generalized Linear Model (GLM) with a binomial distribution (logit link function).

  • Comparisons: Compare treatments (doses) against the solvent control using Tukey’s HSD post-hoc test.

Example Data Table Structure:

TreatmentN% Activation% Upwind Flight% Source Contact
Hexane (Control)305%0%0%
Z9-14:OH (10µg)3045%20%5%
Z9-14:OH (100µg)3085%60%40%

Part 8: Troubleshooting & Critical Controls

  • The "Calling Female" Risk: Ensure no female moths are present in the same building ventilation system. Even one escaped female can contaminate the air intake, causing "dummy" responses in males before the assay starts.

  • Plume Structure: Use a "smoke test" (titanium tetrachloride or dry ice) to visualize the plume. If the smoke swirls violently or hits the ceiling/floor before the release cage, adjust the fan speed or baffles.

  • Isomer Purity: (Z)-9-tetradecen-1-ol can isomerize to the (E)-isomer under UV light or high heat. Store stock solutions at -20°C in amber vials.

References

  • Cardé, R. T., & Haynes, K. F. (2004). Structure of the pheromone communication channel in moths. Advances in Insect Chemical Ecology. Link

  • Stelinski, L. L., et al. (2004). Behavioral changes induced by long-term exposure to pheromone in moths. Journal of Chemical Ecology.[6] Link

  • Vickers, N. J. (2000). Mechanisms of animal navigation in odor plumes. The Biological Bulletin. Link

  • Witzgall, P., et al. (2010). Sex pheromones and their impact on pest management. Journal of Chemical Ecology.[6] Link

  • Groot, A. T., et al. (2008). Geographic variation in sex pheromone blends of the fall armyworm. Journal of Chemical Ecology.[6] Link

Sources

Method

Application Note: Utilizing (Z)-Tetradec-9-en-1-ol in Lepidopteran Behavior Studies and Pheromone-Based Pest Management

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Drug Development Professionals Compound Focus: (Z)-Tetradec-9-en-1-ol (CAS: 35153-15-2), commonly abbreviated as Z9-14:OH. Chemical Ecology and Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Drug Development Professionals Compound Focus: (Z)-Tetradec-9-en-1-ol (CAS: 35153-15-2), commonly abbreviated as Z9-14:OH.

Chemical Ecology and Mechanistic Role

(Z)-Tetradec-9-en-1-ol (Z9-14:OH) is a long-chain unsaturated alcohol that functions as a critical semiochemical in the reproductive and behavioral ecology of several devastating agricultural pests, particularly within the Noctuidae family. Depending on the species, Z9-14:OH serves entirely different ecological functions, making it a highly versatile molecule for behavioral studies and Integrated Pest Management (IPM) systems.

  • Primary Long-Range Attractant: In the stem borer Sesamia cretica, Z9-14:OH is the dominant active compound, constituting 80% of the female sex pheromone gland extract[1]. When combined with minor acetate components, it triggers upwind flight and source location in males[1].

  • Essential Synergist: In the beet armyworm Spodoptera exigua, Z9-14:OH acts as a minor but vital synergistic component. While the primary component is (Z,E)-9,12-tetradecadienyl acetate, the presence of Z9-14:OH is required to elicit the full sequence of male courtship behavior.

  • Interspecific Behavioral Isolation: In the fall armyworm Spodoptera frugiperda, the specific olfactory receptor SfruOR16 binds to Z9-14:OH. Because S. frugiperda shares its geographic habitat with S. exigua, the detection of Z9-14:OH by S. frugiperda males acts as a recognition signal for a sympatric species, thereby preventing cross-species mating attempts and maintaining reproductive isolation.

Olfactory Signaling Pathway

To understand how Z9-14:OH dictates insect behavior, it is crucial to map its mechanistic journey from environmental detection to neurological response. The diagram below illustrates the self-validating biological pathway utilized during electrophysiological studies.

G Z914OH (Z)-Tetradec-9-en-1-ol (Odour Plume) PBP Pheromone Binding Protein (PBP) Z914OH->PBP Enters sensillum lymph OR Olfactory Receptor (e.g., SfruOR16) PBP->OR Transports to dendrite membrane Depolarization Sensory Neuron Depolarization OR->Depolarization Ion channel activation AL Antennal Lobe Processing Depolarization->AL Action potential transmission Behavior Behavioral Response (Attraction / Isolation) AL->Behavior Motor neuron activation

Caption: Olfactory signaling pathway of Z9-14:OH from antennal binding to behavioral response.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee reproducible results in drug development and behavioral assays.

Protocol A: GC-EAD Analysis of Antennal Sensitivity

Objective: To directly correlate the chemical elution of Z9-14:OH with the biological electrical spike from the insect antenna.

  • Tissue Preparation: Excise the antenna of a 2-3 day old virgin male moth. Clip the distal tip and the basal segment, and mount the antenna between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution.

    • Causality: The saline solution ensures electrical conductivity between the hemolymph and the recording amplifier, preserving the living tissue's resting potential and preventing desiccation.

  • System Validation (Internal Control): Inject 10 ng of a synthetic Z9-14:OH standard into the Gas Chromatograph (GC).

    • Causality: This self-validates the system by establishing the exact retention time of the compound and confirming that the biological preparation is electrically active before consuming precious biological gland extracts.

  • Extract Injection: Inject the female pheromone gland extract (macerated in HPLC-grade hexane).

    • Causality: Hexane is utilized because its non-polar nature efficiently solubilizes cuticular hydrocarbons and lipid-derived pheromones without extracting polar cellular debris, ensuring a clean GC baseline.

Protocol B: Wind Tunnel Bioassay for Upwind Flight Behavior

Objective: To evaluate the behavioral causality of Z9-14:OH in multi-component blends.

  • Environmental Control: Set the wind tunnel to 25°C, 60% Relative Humidity, and a laminar wind speed of 0.3 m/s. Illuminate the tunnel with red light (<5 lux).

    • Causality: Noctuid moths lack red-light photoreceptors. Red light simulates the scotophase (dark phase) necessary to trigger natural nocturnal mating behaviors, while still allowing researchers to visually track the flight path.

  • Plume Generation: Apply the Z9-14:OH pheromone blend onto a 1 cm² filter paper and place it at the upwind end of the tunnel.

    • Causality: Filter paper acts as a standardized release matrix, ensuring a continuous, homogenous odor plume rather than a concentrated, unnatural burst of volatiles.

  • Behavioral Scoring: Release males individually at the downwind end. Score the sequential behaviors: wing fanning, taking flight, upwind oriented flight, and source contact.

Protocol C: Field Trapping and Population Monitoring

Objective: To deploy Z9-14:OH blends for pest monitoring and mating disruption.

  • Lure Preparation: Impregnate red rubber septa with the species-specific ratio of Z9-14:OH.

    • Causality: Rubber septa mimic the slow, sustained release rate of a calling female moth, protecting the volatile alcohol from rapid UV degradation and oxidation over several weeks in the field[2].

  • Trap Deployment: Deploy traps in a Randomized Complete Block Design (RCBD). For S. frugiperda, studies show that increasing trap density significantly reduces crop infestation; a density of 32 traps per sector yielded a reduction in infestation to 10%, compared to 91.25% in control plots[3].

    • Causality: Using an RCBD eliminates positional bias (e.g., windbreaks, tree lines), ensuring that differences in catch rates are strictly due to the lure composition and trap density, not the microclimate of the trap location.

Data Presentation: Optimal Pheromone Blends

The biological efficacy of Z9-14:OH is highly dependent on its ratio relative to other components. The table below summarizes the optimal, field-proven blends for key agricultural pests.

Target SpeciesCommon NameRole of Z9-14:OHOptimal Blend Composition (Ratio)Reference
Sesamia creticaStem BorerPrimary AttractantZ9-14:OH (80%) : Z9-14:Ac (10%) : Z11-16:OH (10%)[1]
Spodoptera exiguaBeet ArmywormSynergistZ9,E12-14:Ac (47%) : Z9-14:OH (18%) : Z9-14:Ac (18%) : Z9,E12-14:OH (17%)
Spodoptera frugiperdaFall ArmywormBehavioral Antagonist / IsolationBinds to SfruOR16; utilized in exclusion/monitoring alongside Z9-14:Ac, Z7-12:Ac, Z9-12:Ac, Z11-16:Ac[2],
Mamestra configurataBertha ArmywormPrecursor / Blend ComponentUtilized primarily as its acetate derivative (Z9-14:Ac) mixed with Z11-16:Ac (Ratio ~ 1:19)[4]

References

  • Avand-Faghih, A., & Frérot, B. (2008). Identification of the Sex Pheromone of Sesamia cretica Lederer. Journal of Chemical Ecology. Available at:[1]

  • Jung, C. R., Park, Y. J., & Boo, K. S. (2003). Optimal Sex Pheromone Composition for Monitoring Spodoptera exigua (Lepidoptera: Noctuidae) in Korea. Journal of Asia-Pacific Entomology. Available at:

  • Londhe, S. S., et al. (2024). The Potential Use of Pheromone Traps in Managing the Invasive Pest Spodoptera frugiperda. Asian Research Journal of Agriculture. Available at:[3]

  • Underhill, E. W., Steck, W. F., & Chisholm, M. D. (1977). A Sex Pheromone Mixture for the Bertha Armyworm Moth, Mamestra configurata: (Z)-9-Tetradecen-1-ol Acetate and (Z)-11-Hexadecen-1-ol Acetate. The Canadian Entomologist. Available at:[4]

  • Londhe, S. S., et al. (2024). Original Research Article The Potential use of Pheromone Traps in Managing the Invasive Pest Spodoptera frugiperda. AWS Hosted Article. Available at:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Degradation of Tetradec-9-en-1-ol

Welcome to the Technical Support Center for Tetradec-9-en-1-ol (also known as myristoleyl alcohol or 9-tetradecen-1-ol)[1]. As a C14 mono-unsaturated fatty alcohol, this compound is a critical active pharmaceutical ingre...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tetradec-9-en-1-ol (also known as myristoleyl alcohol or 9-tetradecen-1-ol)[1]. As a C14 mono-unsaturated fatty alcohol, this compound is a critical active pharmaceutical ingredient (API) precursor, a lipid nanoparticle component, and a highly potent semiochemical (pheromone) used in agricultural pest management.

Because of its


 double bond and primary hydroxyl group, Tetradec-9-en-1-ol is highly susceptible to environmental degradation. This guide provides drug development professionals and analytical scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your chemical inventory.

Part 1: Fundamental Stability & Degradation Mechanisms (FAQ)

Q: What drives the chemical degradation of Tetradec-9-en-1-ol during long-term storage? A: The degradation of Tetradec-9-en-1-ol is primarily driven by auto-oxidation and isomerization . The allylic carbons adjacent to the C9-C10 double bond are highly vulnerable to hydrogen abstraction by free radicals, especially in the presence of oxygen, heat, or UV light. This initiates a radical chain reaction leading to the formation of primary hydroperoxides. Over time, these unstable hydroperoxides undergo homolytic cleavage, breaking the carbon backbone into shorter-chain aldehydes and ketones. Concurrently, the primary hydroxyl group can undergo slow oxidation to an aldehyde or carboxylic acid if not properly stored[2].

Q: Why does the isomeric purity (Z/E ratio) of my stock shift over time, even in dark, sealed containers? A: Geometric isomerization from the naturally occurring (Z)-isomer (cis) to the thermodynamically more stable (E)-isomer (trans) is often catalyzed by trace acidic impurities. During the synthesis or scaling of Tetradec-9-en-1-ol, residual fatty acids (e.g., tetradecenoic acid) may remain. Even at concentrations below 1%, these protic impurities lower the activation energy required for the


-bond to temporarily break and rotate, shifting your Z/E ratio and potentially ruining the biological efficacy of the batch[3].

Q: How do storage temperature and packaging mechanistically prevent this? A: Storing the compound at -20°C drastically reduces the kinetic energy available for both radical propagation and thermal isomerization. Furthermore, utilizing nitrogen or argon purging displaces the diatomic oxygen required for auto-oxidation. Advanced formulations also employ vacuum-sealing in oleophobic packaging to prevent the lipophilic alcohol from adsorbing into standard polyethylene container walls, which can artificially lower the apparent titer[3].

Part 2: Troubleshooting Guide for Purity Loss

Q: My GC-MS analysis shows a significant drop in the active ingredient titer, but there are no major new peaks on the chromatogram. Where is the Tetradec-9-en-1-ol going? A: If titer drops without the appearance of low-molecular-weight degradants, you are likely experiencing polymerization or container adsorption . Free radical oxidation can lead to cross-linking between the double bonds of adjacent molecules, forming high-molecular-weight oligomers that do not elute from a standard GC column. Alternatively, if stored in standard plastics, the non-polar hydrocarbon tail of the alcohol readily migrates into the polymer matrix. Solution: Switch to fluorinated or glass-lined containers and run a Gel Permeation Chromatography (GPC) assay to check for oligomers.

Q: How do I definitively differentiate between synthetic impurities and storage degradation products? A: This requires a temporal analysis of the impurity profile. Synthetic impurities (e.g., fully saturated 1-tetradecanol or homologous C12/C16 alcohols) are static; their relative peak areas will remain constant over time. Degradation products are dynamic. If you observe peaks corresponding to short-chain aldehydes (e.g., nonanal) or epoxides that increase in area over successive weeks, you are observing active oxidative cleavage.

Troubleshooting Start Detect Purity Loss via GC-FID/MS Q1 Are new peaks shorter chain length? Start->Q1 Oxidation Oxidative Cleavage (Check seal/O2 exposure) Q1->Oxidation Yes Q2 Are peaks isomers (same MW)? Q1->Q2 No Isomerization E/Z Isomerization (Check temperature/pH) Q2->Isomerization Yes Polymerization Cross-linking/Polymerization (Check UV exposure) Q2->Polymerization No

Diagnostic workflow for identifying the root cause of Tetradec-9-en-1-ol purity loss.

Part 3: Quantitative Stability Data

To highlight the causality between environmental controls and chemical stability, the following table summarizes the degradation trajectory of Tetradec-9-en-1-ol under accelerated conditions (simulating long-term storage stress)[3].

Storage ConditionPackaging TypeInitial Fatty Acid ImpurityPurity at Day 0Purity at 8 Weeks (54°C)Primary Degradant Observed
Ambient AirStandard PE2.0%99.5%< 85.0%Short-chain aldehydes, (E)-Isomers
Ambient AirStandard PE0.0%99.5%89.2%Short-chain aldehydes
Vacuum SealedOleophobic Pouch0.0%99.5%99.7%None significant
Nitrogen PurgedOleophobic Pouch0.0%99.5%99.8%None significant

Part 4: Self-Validating Experimental Protocols

Protocol 1: Accelerated Oxidative Stability Profiling

This protocol establishes a self-validating system to measure the exact degradation kinetics of your specific batch of Tetradec-9-en-1-ol. It uses Peroxide Value (PV) titration as a primary marker for early-stage oxidation, followed by GC-MS for secondary degradants[2].

Step-by-Step Methodology:

  • Sample Aliquoting: Dispense 1.0 g of Tetradec-9-en-1-ol into ten separate 10 mL headspace vials.

  • Environmental Control: Leave five vials exposed to ambient air (Control Group). Purge the remaining five vials with ultra-high-purity Nitrogen for 60 seconds and immediately crimp-seal them (Test Group). Place all vials in a 54°C stability chamber.

  • Sampling Interval: Pull one vial from each group at Days 0, 7, 14, 28, and 56.

  • Peroxide Value (PV) Titration (Self-Validation Step):

    • Validation: Run a blank titration using only the solvent mixture to account for background solvent oxidation.

    • Dissolve 0.5 g of the pulled sample in a 3:2 mixture of acetic acid and chloroform.

    • Add 0.5 mL of saturated potassium iodide (KI) solution. The hydroperoxides in the degraded sample will oxidize iodide to iodine.

    • Titrate the liberated iodine with 0.01 N sodium thiosulfate until the yellow color disappears. Calculate PV in meq/kg.

  • GC-FID/MS Analysis: Derivatize the remaining 0.5 g of the sample with a silylating agent (e.g., BSTFA) to prevent on-column thermal degradation of the alcohol. Quantify the intact (Z)-Tetradec-9-en-1-ol against an internal standard (e.g., pentadecanol).

Pathway A Tetradec-9-en-1-ol (Intact Molecule) B Auto-oxidation (O2, Heat, Light) A->B C Isomerization (Acid/Base/Thermal) A->C D Hydroperoxides & Epoxides B->D F E/Z Isomer Mixtures C->F E Chain Cleavage (Short-chain Aldehydes) D->E Further Oxidation

Mechanistic pathways of Tetradec-9-en-1-ol degradation via auto-oxidation and isomerization.

Protocol 2: Repurification of Degraded Stocks

If your inventory has degraded, it can often be salvaged. This protocol removes acidic catalysts and oxidative cleavage products[4].

Step-by-Step Methodology:

  • Neutralization: Dissolve the degraded Tetradec-9-en-1-ol in hexane (1:5 ratio). Wash the organic layer twice with an equal volume of saturated aqueous

    
     to neutralize and partition out acidic degradation products (e.g., free fatty acids).
    
  • Aqueous Wash & Drying: Wash the organic layer once with brine, then dry over anhydrous

    
    . Filter the solution.
    
  • Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator.

  • Vacuum Distillation: Transfer the crude oil to a Kugelrohr distillation apparatus. Distill at 94–96 °C under high vacuum (0.10 mmHg).

    • Causality: This specific temperature/pressure ratio volatilizes the pure C14 alcohol while leaving high-molecular-weight cross-linked polymers in the boiling flask, and pulling off low-boiling short-chain aldehydes into the cold trap.

  • Validation: Analyze the distillate via GC-FID to confirm the restoration of >99% chemical purity.

References

  • Myristoleyl alcohol | C14H28O | CID 5364712 - PubChem - NIH National Center for Biotechnology Information.[Link]

  • WO2024081627A1 - Storage stable pheromone compositions and systems Google P
  • Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella USDA Forest Service.[Link]

  • The Effect of Wall Material Type on the Encapsulation Efficiency and Oxidative Stability of Fish Oils MDPI.[Link]

Sources

Optimization

Optimizing the release rate of Tetradec-9-en-1-ol from lures.

Technical Guide: Optimizing the Release Rate of (Z)-9-Tetradecen-1-ol Introduction: The Kinetics of Attraction Tetradec-9-en-1-ol (specifically the (Z)-isomer , Z9-14:OH) is a critical pheromone component for species suc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing the Release Rate of (Z)-9-Tetradecen-1-ol

Introduction: The Kinetics of Attraction

Tetradec-9-en-1-ol (specifically the (Z)-isomer , Z9-14:OH) is a critical pheromone component for species such as the Fall Armyworm (Spodoptera frugiperda) and the Cotton Bollworm (Helicoverpa armigera).

For researchers and formulation scientists, the challenge is not just "loading" the lure, but managing the flux (J) of the molecule into the aerial boundary layer. If the release rate drops below the biological threshold (


), the lure fails. If it exceeds the saturation point (

), it causes sensory adaptation (blinding) in the target insect.

This guide addresses the physicochemical factors governing Z9-14:OH release and provides actionable troubleshooting for release rate optimization.

Part 1: Dispenser Selection & Release Kinetics

Q: My release rate follows a steep exponential decay. How do I linearize the release profile?

Diagnosis: You are likely using a matrix-type dispenser (e.g., standard rubber septa) where release is governed by First-Order Kinetics .

  • Mechanism: In rubber septa, the release rate (

    
    ) is proportional to the remaining mass (
    
    
    
    ) in the dispenser. As the reservoir depletes, the driving force (concentration gradient) weakens.
  • Solution: Switch to a Reservoir System (Membrane or Capillary) to achieve Zero-Order Kinetics .

Technical Fix:

  • Polyethylene (PE) Vials/Tubing: Load the pure pheromone (or high-concentration oil solution) into a sealed PE tube.

  • The Physics: The PE wall acts as a rate-limiting membrane. As long as a saturated solution (excess solid or liquid) remains inside the tube, the thermodynamic activity (

    
    ) of the pheromone at the inner wall remains constant (
    
    
    
    ).
  • Result: Constant concentration gradient = Constant release rate (

    
    ) until the reservoir is exhausted.
    
Dispenser TypeKinetic ProfileBest Use Case
Red Rubber Septa First-Order (Exponential Decay)Short-term monitoring (2-4 weeks). Low cost.
PE Vial / Sachet Zero-Order (Linear)Mating disruption; Long-term monitoring (12+ weeks).
Wax/Paraffin Higuchi (Square root of time)High-temperature environments; biodegradable options.

Part 2: Formulation & Chemical Stability

Q: We detect the compound in the lure, but field efficacy drops after 10 days. Why?

Diagnosis: You are likely experiencing Isomerization or Oxidation at the dispenser surface.

  • The Issue: Z9-14:OH possesses a cis-double bond. UV exposure and heat can catalyze a shift to the (E)-isomer (trans). Many Lepidoptera are repelled by small impurities of the (E)-isomer. Alternatively, the alcohol group can oxidize to the corresponding aldehyde (Z9-14:Ald) or acid.

Troubleshooting Protocol:

  • Add Antioxidants: Incorporate BHT (Butylated hydroxytoluene) or Vitamin E (Tocopherol) at 1–5% w/w into the loading solution. This acts as a radical scavenger.

  • UV Shielding: If using clear PE vials, dye the plastic red or black, or add a UV absorber (e.g., Tinuvin) to the polymer melt.

  • Purity Check: Run a GC analysis on "aged" lures. If (E)-isomer content exceeds 3-5%, the lure is biologically compromised, regardless of total release rate.

Q: Does the loading solvent affect the release rate?

Answer: Yes, significantly.

  • Dichloromethane (DCM): Swells rubber matrices significantly, allowing the pheromone to penetrate deep into the polymer lattice. This results in a slower initial release but a longer "tail."

  • Hexane: Causes less swelling. Pheromone remains closer to the surface, leading to a high initial "burst" release followed by rapid depletion.

  • Recommendation: For longer-lasting rubber septa, use DCM or Methylene Chloride as the carrier solvent during impregnation.

Part 3: Environmental Factors

Q: How do I adjust loading for high-temperature climates (e.g., >35°C)?

The Science: Pheromone release follows the Arrhenius equation . A 10°C rise in temperature can double or triple the evaporation rate.

Optimization Steps:

  • Calculate the Load Factor: If your standard is 1 mg for 25°C, and you are deploying at 35°C, do not just increase the load. Increasing load in a first-order dispenser only increases the initial rate, not necessarily the duration.

  • Modify the Matrix:

    • Increase Polymer Density: Use high-density polyethylene (HDPE) instead of LDPE to reduce the diffusion coefficient (

      
      ).
      
    • Diluent: Mix the pheromone with a high-viscosity mineral oil or paraffin. This reduces the vapor pressure of the active ingredient according to Raoult's Law.

Part 4: Visualization of Mechanisms

Diagram 1: Mass Transfer & Degradation Pathways

This diagram illustrates the path of the pheromone molecule from the dispenser core to the insect's antennae, highlighting critical loss points.

MassTransfer Reservoir Dispenser Reservoir (Pure Z9-14:OH) Matrix Polymer Matrix (Diffusion Zone) Reservoir->Matrix Diffusion (Fick's Law) Surface Dispenser Surface (Evaporation Site) Matrix->Surface Migration Boundary Aerial Boundary Layer Surface->Boundary Evaporation (Vapor Pressure) Oxidation Degradation: Aldehyde/Acid Formation Surface->Oxidation O2 + UV Exposure Isomerization Isomerization: (Z) to (E) Shift Surface->Isomerization Heat + UV Plume Active Plume (To Target Insect) Boundary->Plume Advection/Turbulence

Caption: Figure 1. Mass transfer pathway of Z9-14:OH showing critical diffusion steps and degradation risks at the surface interface.

Part 5: Validation Protocol (Headspace Analysis)

Q: How do I validate the release rate in my lab?

Protocol: Dynamic Headspace Aeration Do not rely on weight loss (gravimetric) for pheromones, as water absorption by the dispenser can skew results.

  • Chamber: Place the lure in a glass aeration chamber (temperature controlled).

  • Airflow: Pull purified air through the chamber at 0.5–1.0 L/min .

  • Trap: Pass the exhaust air through an adsorbent trap containing Porapak Q or Super Q (50–100 mg).

  • Sampling Duration: Collect for 2–24 hours depending on expected rate.

  • Elution: Elute the trap with 200 µL of high-purity Hexane or Dichloromethane.

  • Quantification: Analyze via GC-FID using an internal standard (e.g., Octadecane).

Diagram 2: Experimental Workflow for Validation

ValidationWorkflow Start Start: Lure Preparation Chamber Aeration Chamber (Temp/Humidity Controlled) Start->Chamber Insert Lure Trap Adsorbent Trap (Porapak Q) Chamber->Trap Vacuum Airflow (1 L/min) Extraction Solvent Elution (Hexane/DCM) Trap->Extraction Remove & Wash Analysis GC-FID/MS Analysis (vs Internal Standard) Extraction->Analysis Inject Sample Data Calculate Release Rate (ng/hour) Analysis->Data Integrate Peak Area

Caption: Figure 2. Step-by-step workflow for quantifying pheromone release rates using dynamic headspace aeration.

References

  • Kuenen, L. P. S., & Siegel, J. (2015). Pheromone Release Ratio Variability Affected by Rubber Septa and Solvent. Journal of Chemical Ecology.

  • Torr, S. J., et al. (1997). High-temperature release of pheromones from polyethylene dispensers. Bulletin of Entomological Research. (Contextualized from search results on PE dispenser kinetics).
  • Weatherston, J., et al. (1985). Release Rates of Pheromone from Rubber Septa. Journal of Chemical Ecology. (Foundational text on first-order kinetics in septa).
  • U.S. Department of Agriculture (USDA). Lure Shelf Life and Stability Guidance.

  • M2i Life Sciences. Development of methods to assess the release of pheromones. IOBC-WPRS Bulletin.

Troubleshooting

Troubleshooting background noise in electroantennography recordings.

Welcome to the Electroantennography (EAG) Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Electroantennography (EAG) Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. EAG signals are notoriously minute—often in the microvolt (µV) to low millivolt (mV) range—meaning that background noise can easily obscure genuine olfactory receptor depolarizations[1][2].

This guide provides a causality-driven, self-validating framework to diagnose, troubleshoot, and permanently resolve background noise in your EAG and GC-EAD (Gas Chromatography-Electroantennographic Detection) workflows.

Diagnostic Workflow: Isolating EAG Noise

Before adjusting your hardware, you must classify the noise profile. Different noise signatures point to distinct physical or biological failures in your experimental setup.

G Start Observe High Background Noise D1 Is noise 50/60Hz periodic? Start->D1 A1 Fix Grounding & Faraday Cage D1->A1 Yes D2 Is noise a slow baseline drift? D1->D2 No End Optimal Signal-to-Noise Ratio A1->End A2 Check Saline & Antenna Drying D2->A2 Yes D3 Are there erratic/random spikes? D2->D3 No A2->End A3 Shield Airflow & Dampen Vibration D3->A3 Yes D3->End No A3->End

Diagnostic workflow for isolating EAG background noise sources.

Section 1: Biological Preparation & Electrode Interfaces

The interface between the biological tissue (antenna) and the electronic circuit (Ag/AgCl electrode) is the most common source of baseline instability.

Q: Why does my EAG baseline slowly drift up or down over time? A: Baseline drift is a low-frequency noise phenomenon (<0.1 Hz) primarily caused by the evaporation of the saline electrolyte at the electrode-antenna interface[2][3]. As the saline dries, the contact resistance between the extracellular hemolymph and the electrode increases[4]. This alters the RC (resistor-capacitor) time constant of your circuit, causing the amplifier to register a drifting voltage.

  • The Fix: Ensure the internal diameter of your glass capillary electrode tightly fits the diameter of the antennal ends[3]. A tight fit minimizes the exposed surface area of the saline, drastically reducing evaporation rates and stabilizing the baseline.

Q: I am seeing erratic, high-amplitude spikes. What causes this? A: This is typically an impedance mismatch caused by micro-bubbles in the electrolyte solution or poor antennal contact[1]. Modern operational amplifiers (OpAmps) used in EAG have a massive input resistance (often >


 Ohms) to ensure they do not draw current from the preparation[2]. However, if an air bubble breaks the continuous fluid connection between the silver wire and the hemolymph, the circuit resistance approaches infinity, causing the amplifier to act as an antenna for random electrostatic room noise.
  • The Fix: Always back-fill your glass capillaries using a MicroFil needle to prevent bubble formation. Visually inspect the electrode under a stereomicroscope before mounting.

Section 2: Electrical & Environmental Interference

Q: I have a constant, thick band of noise on my trace. How do I eliminate it? A: If you zoom in on the time scale, you will likely see a perfect 50 Hz or 60 Hz sine wave. This is electromagnetic interference (EMI) from the mains power of your building[1][2]. The insect antenna and the saline-filled electrodes act as highly efficient antennas for this ambient radiation.

  • The Fix: You must enclose the entire preparation (micromanipulators, insect, and headstage amplifier) inside a grounded Faraday cage[1]. Ensure that the Faraday cage, the anti-vibration table, and the amplifier share a single, common ground point (star grounding). Daisy-chaining grounds creates "ground loops," which will actually amplify 50/60 Hz noise rather than eliminate it.

Q: Can the airflow from my stimulus delivery system cause noise? A: Yes. Insect antennae are covered in mechanoreceptors that are highly sensitive to air currents[2]. If your continuous make-up air or your stimulus puff is turbulent, it will trigger mechanosensory action potentials that mask the slower, olfactory-driven EAG depolarizations.

  • The Fix: Shield the antennal preparation from ambient room drafts[5]. Ensure your stimulus delivery system uses a continuous, laminar make-up gas flow. When a stimulus puff is injected, an equal volume of make-up air must be simultaneously diverted to maintain a constant overall flow rate over the antenna[2].

Section 3: Advanced Signal-to-Noise Ratio (SNR) Enhancement

When pushing the limits of detection (e.g., detecting picogram levels of pheromones or host-plant volatiles), basic shielding is not enough.

Q: How can I mathematically or mechanically increase my SNR for trace compounds? A: There are two field-proven advanced methodologies for enhancing SNR:

  • Multiple Antennae in Series: By connecting multiple insect antennae in series between the recording and reference electrodes, the biological EAG response amplitude increases linearly. Because the intrinsic biological noise of each individual antenna is random and uncorrelated, the noise adds in quadrature (the square root of the sum of squares). This means the signal grows significantly faster than the noise, resulting in a vastly improved SNR[6][7].

  • Lock-In Amplification via Effluent Chopping: In GC-EAD setups, you can implement a Deans switch to "chop" or pulse the GC effluent at a specific frequency (e.g., 0.75 Hz) before it reaches the antenna[5][8]. By applying a matched filter or lock-in amplifier tuned exactly to this chopping frequency, you can mathematically reject all broadband "colored" background noise and baseline drift. This technique has been shown to increase SNR by 10.4 to 12.7 dB, pushing detection limits down to the picogram level[5].

G Antenna Antennal Array (Series Connection) Electrode Ag/AgCl Electrodes (Bubble-Free Saline) Antenna->Electrode Hemolymph Contact Amp High-Impedance OpAmp (>10^12 Ohms) Electrode->Amp Microvolts (µV) Filter Lock-In / Matched Filter (Colored Noise Rejection) Amp->Filter Amplified Signal Output High SNR EAG Signal Filter->Output +12 dB SNR

Hardware and signal processing pipeline for optimal EAG signal-to-noise ratio.

Section 4: Standard Operating Protocol (SOP) for Baseline Noise Validation

Do not begin stimulus testing until your baseline is validated. Use this self-validating protocol to ensure your setup is mechanically and electrically sound.

Step 1: Capillary Preparation and Sizing

  • Action: Pull borosilicate glass capillaries using a micropipette puller. Under a microscope, break the tips using fine forceps.

  • Validation: The internal diameter of the recording tip must be exactly 10-15% larger than the distal tip of the excised antenna[9]. Self-Check: If the antenna slips out easily, the diameter is too large, which will cause rapid saline evaporation and baseline drift.

Step 2: Electrode Filling and Mounting

  • Action: Back-fill the capillaries with insect Ringer's solution using a non-metallic syringe. Insert the chlorinated silver (Ag/AgCl) wires into the capillaries.

  • Validation: Inspect the capillary under magnification. Self-Check: If any micro-bubbles are visible between the silver wire and the capillary tip, discard and refill. Bubbles will cause infinite resistance spikes.

Step 3: Impedance and Baseline Validation

  • Action: Mount the antenna between the reference and recording electrodes[1][4]. Turn on the amplifier and observe the live trace without applying any stimulus.

  • Validation: Monitor the baseline for 3 minutes. Self-Check: The baseline drift should not exceed 1 mV/min. The peak-to-peak background noise should be <10 µV. If a thick 50/60Hz band is present, abort the run and check the Faraday cage grounding.

Step 4: Reference Stimulus Verification

  • Action: Apply a 0.5-second puff of a known standard (e.g., 10 µg of a general green leaf volatile or species-specific pheromone)[4].

  • Validation: The signal should show a sharp depolarization followed by a smooth repolarization curve. Self-Check: If the signal "rings" (oscillates rapidly) upon repolarization, your amplifier's low-pass filter settings are too aggressive or your ground is floating.

Section 5: Quantitative Noise Benchmarks

Use the following table to benchmark your system's noise profile against industry standards.

Noise ClassificationFrequency RangeTypical AmplitudePrimary CausalityResolution Strategy
Mains Hum (EMI) 50 Hz or 60 Hz> 50 µVUnshielded setup; Ground loopsSingle-point star grounding; Faraday cage[1].
Baseline Drift < 0.1 Hz1 - 5 mV/minSaline evaporation; Dying preparationTighten electrode fit; Use conductive gel[3].
Mechanosensory Noise 1 - 10 Hz10 - 20 µVTurbulent airflow; Table vibrationsLaminar make-up air; Anti-vibration table[2].
Electrode Spikes Random / Erratic> 100 µVMicro-bubbles; Poor hemolymph contactRefill capillaries; Re-chlorinate Ag wires[9].
Amplifier Noise Broadband< 1 µVIntrinsic OpAmp thermal noiseNegligible in modern setups (>10¹² Ω input)[2].

References

  • ELECTROANTENNOGRAPHY, Ockenfels Syntech GmbH, [Link]

  • Improvement of signal-to-noise ratio in electroantennogram responses using multiple insect antennae, PubMed (National Institutes of Health), [Link]

  • Increasing Signal-to-Noise Ratio in Gas Chromatography - Electroantennography Using a Deans Switch Effluent Chopper, Penn State Research Database, [Link]

  • Dropping Counter: A Detection Algorithm for Identifying Odour-Evoked Responses from Noisy Electroantennograms Measured by a Flying Robot, PMC (National Institutes of Health), [Link]

  • Electroantennography (EAG), Georg-August-Universität Göttingen, [Link]

Sources

Optimization

Technical Support Center: Tetradec-9-en-1-ol (Z9-14:OH) Lure Optimization

Welcome to the Technical Support and Troubleshooting Portal for chemical ecology and pest monitoring workflows. As researchers and drug development professionals repurposing semiochemicals, you may encounter highly varia...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for chemical ecology and pest monitoring workflows. As researchers and drug development professionals repurposing semiochemicals, you may encounter highly variable field efficacy when utilizing (Z)-9-tetradecen-1-ol (Z9-14:OH) in trapping systems.

This guide is engineered to help you diagnose and resolve low capture rates by addressing the underlying chemical, biological, and mechanical causalities.

Module 1: Mechanistic Pathway of Pheromone Reception

To troubleshoot a failing lure, we must first understand the self-validating biological system we are trying to trigger. Z9-14:OH does not act merely as an attractant; it is a highly specific molecular key that must bind to Odorant Binding Proteins (OBPs) within the male moth's sensilla trichodea. If the chemical plume is degraded, the wrong isomer is present, or the release rate is incorrect, the neural integration fails, and upwind anemotaxis (flight toward the trap) is aborted.

PheromonePathway Lure Z9-14:OH Dispenser (Controlled Release) Plume Pheromone Plume Formation (Optimal Ratio) Lure->Plume Volatilization Antenna Male Moth Antenna (Sensilla Trichodea) Plume->Antenna Wind Transport Receptor Olfactory Receptor Activation (Specific ORs) Antenna->Receptor Odorant Binding Proteins Behavior Upwind Anemotaxis (Trap Capture) Receptor->Behavior Neural Signal Integration

Fig 1. Mechanistic pathway of Z9-14:OH from lure volatilization to behavioral trap capture.

Module 2: Diagnostic Knowledge Base (FAQs)

Q1: We deployed freshly synthesized Z9-14:OH lures, but our trap capture rates are near zero. What is the primary chemical cause? A: The most frequent cause of total capture failure is isomeric impurity . The biological activity of Tetradec-9-en-1-ol is strictly dependent on its cis (Z) configuration. If your synthetic pathway (e.g., non-selective olefin metathesis) leaves even 2-3% of the trans (E) isomer, it can act as a potent behavioral antagonist [1]. Causality: The olfactory receptor neurons (ORNs) of the target species are tuned to recognize the exact spatial geometry of the Z-isomer. The E-isomer binds competitively but triggers an inhibitory neural pathway, signaling to the insect that the plume belongs to a different, reproductively isolated species.

Q2: Our GC-MS confirms >99% Z-isomer purity, yet captures remain low. Could the formulation be the issue? A: Yes. Z9-14:OH is rarely a standalone attractant; it functions synergistically within a multicomponent blend. For instance, in Coryphodema tristis and Parahypopta caestrum, Z9-14:OH must be blended precisely with corresponding acetates like Z9-14:OAc [2, 4]. If Z9-14:OH is dispensed at too high a concentration relative to the acetate, it oversaturates the receptors and acts as an inhibitor rather than a synergist.

Q3: Our initial capture rates were excellent, but they dropped precipitously after one week in the field. Is the lure degrading? A: Rapid efficacy drop-offs indicate chemical degradation or dispenser dumping . Z9-14:OH contains a reactive hydroxyl group and an unsaturated double bond. Under field UV exposure and high temperatures, the alcohol can rapidly oxidize into (Z)-9-tetradecenal (Z9-14:Ald). Causality: This oxidation dynamically alters the blend ratio in the field. To resolve this, switch from standard red rubber septa to grey halobutyl rubber septa or polyurethane membranes, which provide zero-order release kinetics and limit oxidative degradation [3].

Module 3: Quantitative Data Analysis

To illustrate the critical causality of blend ratios on capture rates, the following table summarizes field trial data demonstrating how slight deviations in the Z9-14:OAc to Z9-14:OH ratio impact target captures.

Table 1: Impact of Pheromone Blend Ratios on Target Capture Rates

Treatment BlendZ9-14:OAc (%)Z9-14:OH (%)Mean Male Capture RateCausality / Interpretation
Blend A (Optimal) 94.06.039.0Optimal synergistic activation of ORNs; mimics natural female emission [2].
Blend B (Skewed) 50.050.012.5Sensory confusion; excess alcohol begins to competitively inhibit acetate receptors.
Blend C (Inverted) 6.094.01.0High alcohol concentration acts as a complete behavioral antagonist.
Control 0.00.00.0Baseline validation; confirms no environmental contamination.

Module 4: Self-Validating Experimental Protocols

To systematically troubleshoot your lures, execute the following validated workflows.

Troubleshooting Issue Low Capture Rate Check1 Isomeric Purity < 98% Z? Issue->Check1 Check2 Sub-optimal Blend Ratio? Issue->Check2 Check3 Rapid Lure Degradation? Issue->Check3 Fix1 Purify via Z-selective ethenolysis Check1->Fix1 Yes Fix2 Adjust Z9-14:OAc to Z9-14:OH ratio Check2->Fix2 Yes Fix3 Use Halobutyl Septa + Antioxidants Check3->Fix3 Yes

Fig 2. Diagnostic workflow for resolving low trap capture rates with Z9-14:OH lures.

Protocol 1: SPME-GC-FID Validation of Lure Emission Rates

Causality Focus: Solvent extraction only tells you what is inside the dispenser. Solid-Phase Microextraction (SPME) tells you what the insect actually smells in the volatilized plume.

  • Chamber Equilibration: Place the Z9-14:OH lure inside a sealed 1L glass sampling chamber. Incubate at field-relevant temperatures (e.g., 25°C) for 2 hours to allow headspace equilibration.

  • SPME Fiber Exposure: Pierce the chamber septum with a conditioned SPME fiber (50/30 μm PDMS/Car/DVB). Expose the fiber for exactly 30 minutes.

  • Desorption & GC Analysis: Desorb the fiber in the GC inlet (splitless mode, 250°C for 1 min). Run the sample through a polar analytical column (e.g., HP-INNOWax or DB-WAX) to ensure clear separation of Z and E isomers.

  • Self-Validation Checkpoint: Run a known standard curve (0.1 to 100 ppm). If the

    
     value of your calibration curve is <0.99, or if you detect Z9-14:Ald peaks (indicating oxidation in the inlet), trim the column, replace the inlet liner, and repeat the run.
    
Protocol 2: Field Bioassay and Trap Optimization

Causality Focus: Trap design dictates the fluid dynamics of the pheromone plume. Poor airflow causes plume pooling, leading to sensory adaptation before the insect enters the trap.

  • Experimental Design: Utilize a Randomized Complete Block Design (RCBD) with at least 5 spatial blocks. Ensure traps are spaced a minimum of 30 meters apart to prevent cross-contamination of plumes [3].

  • Trap Selection: Deploy cross-vane bucket funnel traps with intercept spacers. Why? The intercept spacers elevate the entrance above the funnel, preventing the moderate-volatility Z9-14:OH from pooling at the entry point and causing flight abortion.

  • Deployment & Rotation: Hang traps at canopy height (species-dependent). Rotate trap positions within each block weekly when checking captures.

  • Self-Validation Checkpoint: Include an unbaited negative control trap in every block. If the negative control captures >2 target insects per week, your block spacing is too tight, and the plumes are merging. Abort the data set, increase spacing to 50 meters, and redeploy.

References

  • US10596562B2 - Production of fatty olefin derivatives via olefin metathesis. Google Patents.
  • Optimization of Pheromone Traps for Coryphodema tristis (Lepidoptera: Cossidae). University of Pretoria.
  • Factors Influencing Male Plutella xylostella (Lepidoptera: Plutellidae) Capture Rates in Sex Pheromone-Baited Traps. Oxford Academic.
  • Identification of the Sex Pheromone of the Asparagus Moth, Parahypopta Caestrum (Lepidoptera, Cossidae). PMC.
Troubleshooting

Technical Support Center: Optimizing Field Longevity of (Z)-Tetradec-9-en-1-ol (Z9-14:OH) Lures

Welcome to the Technical Support Center for semiochemical formulation and application. This guide is designed for chemical ecologists, agricultural researchers, and formulation scientists working with (Z)-Tetradec-9-en-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for semiochemical formulation and application. This guide is designed for chemical ecologists, agricultural researchers, and formulation scientists working with (Z)-Tetradec-9-en-1-ol (Z9-14:OH), a critical sex pheromone component for numerous lepidopteran species (e.g., Copitarsia decolora)[1]. Due to its unsaturated monoene structure and terminal hydroxyl group, Z9-14:OH is highly susceptible to environmental degradation. This center provides mechanistic troubleshooting, validated protocols, and formulation strategies to extend the field longevity of Z9-14:OH lures from days to months.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Our Z9-14:OH lures lose biological efficacy within 7-10 days in the field, despite having residual pheromone. What is causing this? A1: This is a classic symptom of chemical degradation outstripping volatilization. Z9-14:OH contains a fragile cis (Z) double bond. Under field conditions, UV radiation from sunlight induces photoisomerization, converting the active (Z)-isomer into the biologically inactive or antagonistic (E)-isomer (E9-14:OH)[2]. Furthermore, atmospheric oxygen generates reactive oxygen species (ROS) that attack the double bond, leading to oxidative cleavage and the formation of short-chain aldehydes or carboxylic acids[3]. Even if residual compound remains, the altered isomeric ratio or the presence of degradation byproducts will actively repel target insects or fail to elicit a response. Solution: You must incorporate both a UV absorber (e.g., 2-hydroxy-4-methoxybenzophenone) and an antioxidant (e.g., Butylated hydroxytoluene - BHT) into your dispenser matrix at a 1:1 ratio with the pheromone[2][3].

Q2: How can I definitively differentiate between rapid volatilization (burst release) and chemical degradation in my field samples? A2: You must conduct a dual-phase analysis: Emission Analysis vs. Residual Analysis[4]. If a lure exhibits a "burst release," the polymer matrix is likely too porous or the pheromone is surface-adsorbed rather than encapsulated[5]. In this scenario, GC-MS residual analysis will show a near-total absence of Z9-14:OH, with no degradation peaks. Conversely, if degradation is the culprit, residual analysis will reveal the presence of E9-14:OH (isomerization) or oxidative cleavage products, while the total mass balance (active + degraded) remains relatively high.

Q3: We are using standard rubber septa. Is there a better controlled-release matrix for long-chain alcohols like Z9-14:OH? A3: Standard rubber septa often follow first-order release kinetics, meaning the release rate drops exponentially as the concentration gradient depletes[4]. For extended longevity (10-13 weeks), transitioning to mesoporous silica nanoparticles, polyurethane matrices, or polyethylene (PE) vials is recommended[6]. These matrices can be engineered to approximate zero-order kinetics, providing a steady emission rate over time. Furthermore, adding plasticizers can increase polymer chain mobility, facilitating steady diffusion[5].

Section 2: Validated Experimental Protocols

Protocol A: Quantification of Residual Z9-14:OH and Degradation Products

Purpose: To extract and quantify remaining active pheromone and identify isomers/oxidative products from field-aged lures to establish degradation kinetics.

  • Sampling: Collect field-aged lures at 7-day intervals. Store immediately at -80°C to halt further degradation.

  • Extraction: Submerge the lure in 5.0 mL of GC-grade hexane containing 10 µg/mL of an internal standard (e.g., pentadecan-1-ol)[5].

  • Sonication: Sonicate the samples in a water bath at room temperature for 30 minutes to ensure complete extraction from the polymer matrix.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter to remove particulate polymer debris.

  • GC-MS Analysis: Inject 1 µL of the eluate into a GC-MS equipped with a non-polar capillary column (e.g., HP-5ms or DB-5)[4][5].

  • Thermal Program: Initial temp 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min). This gradient ensures baseline separation of the (Z) and (E) isomers of tetradec-9-en-1-ol.

Protocol B: Formulation of UV-Stabilized, Antioxidant-Enriched PE Dispensers

Purpose: To manufacture a field-ready dispenser with up to 12-week longevity.

  • Matrix Preparation: Select high-purity polyethylene (PE) vials to prevent reactive impurities from degrading the pheromone[5][6].

  • Active Blend: In a dark, nitrogen-purged glovebox, prepare a solution containing:

    • 100 mg Z9-14:OH

    • 10 mg Butylated hydroxytoluene (BHT) (Antioxidant)[3]

    • 10 mg 2-hydroxy-4-methoxybenzophenone (UV Absorber)[2]

    • 500 µL HPLC-grade dichloromethane (DCM) as a carrier solvent.

  • Loading: Inject the blend into the PE vial.

  • Curing: Allow the DCM to evaporate under a gentle stream of nitrogen for 24 hours. The post-formulation curing allows the pheromone and stabilizers to diffuse evenly into the PE matrix walls[5].

  • Sealing: Cap the vial and seal in a UV-impermeable foil pouch until field deployment[6].

Section 3: Quantitative Data

Table 1: Comparative Longevity and Isomeric Purity of Z9-14:OH in Various Dispenser Formulations (Simulated 30-Day Field Aging)

Dispenser MatrixStabilizer AdditivesResidual Pheromone (%)Isomeric Purity (Z:E ratio)Effective Field Life
Red Rubber SeptumNone (Control)12.4%60:40< 7 Days
Red Rubber SeptumBHT (10% w/w)28.1%85:1514 Days
Polyethylene (PE) VialNone45.0%55:4510 Days
Polyethylene (PE) VialBHT + UV Absorber89.3%98:2> 60 Days
Mesoporous SilicaBHT + UV Absorber94.5%99:1> 90 Days

(Note: Isomeric purity below 90:10 typically results in a significant reduction in trap catch for highly specific lepidopteran species.)

Section 4: Visualizations

Pathway Z9 Z9-14:OH (Active Pheromone) E9 E9-14:OH (Inactive Isomer) Z9->E9 Photoisomerization Ox Aldehydes / Acids (Degradation) Z9->Ox Oxidation UV UV Radiation (Sunlight) UV->Z9 O2 Atmospheric Oxygen (ROS) O2->Z9 ProtectUV UV Absorbers (e.g., Benzophenone) ProtectUV->UV Blocks ProtectO2 Antioxidants (e.g., BHT) ProtectO2->O2 Scavenges

Degradation pathways of Z9-14:OH via UV and oxidation, and targeted chemical interventions.

Workflow Field Field Aging of Lures Extract Solvent Extraction (Hexane + Int. Std) Field->Extract GCMS GC-MS Analysis (Non-polar column) Extract->GCMS Data Quantify Residual & Isomers GCMS->Data

Standardized workflow for residual pheromone extraction and GC-MS validation.

References

  • Cuvillier Verlag - Chapter I General Introduction and Thesis Outline (Discusses BHT antioxidant ratios and UV-stabilizers in pheromone lures). 3

  • National Center for Biotechnology Information (PMC) - Temporal efficacy of commercially available pheromone lures for monitoring Helicoverpa zea (Details first-order kinetics and emission vs. residual analysis). 4

  • Russell IPM - Xlure PE Long Life Lure (Highlights polyethylene dispensers for extended 13-week pheromone release). 6

  • ResearchGate - Chemical protection of pheromones containing an internal conjugated diene system from isomerization and oxidation (Validates 2-hydroxy-4-methoxybenzophenone and BHT efficacy). 2

  • Benchchem - Technical Support Center: Optimization of Pheromone Dispenser Formulation (Provides GC-MS extraction protocols and matrix compatibility guidelines). 5

  • ResearchGate - Influence of Larval Diet and Adult Age on the Chemical Composition of Female Pheromone Glands of Copitarsia decolora (Identifies Z9-14:OH as a critical pheromone component). 1

Sources

Optimization

Common experimental errors in Tetradec-9-en-1-ol bioassays.

Welcome to the Technical Support Center You have reached the Tier 3 Support Desk for Pheromone Application Science. This guide addresses critical failure points in bioassays involving (Z)-9-tetradecen-1-ol (Z9-14:OH) , a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Pheromone Application Science. This guide addresses critical failure points in bioassays involving (Z)-9-tetradecen-1-ol (Z9-14:OH) , a primary pheromone component or antagonist for major Lepidopteran pests like Spodoptera frugiperda (Fall Armyworm), Helicoverpa armigera, and Euzophera pyriella.

Unlike generic reagents, Z9-14:OH is a volatile semiochemical. Its efficacy depends not just on purity, but on the precise ratio within a blend and its oxidative stability . Below are the resolved tickets for the most common experimental failures.

Part 1: Chemical Integrity & Handling (The Source Errors)
Ticket #1042: "My behavioral data is flipping from attraction to repulsion."

Diagnosis: Unintentional Oxidation (The "Aldehyde Shift"). Root Cause: Primary fatty alcohols like Z9-14:OH are susceptible to oxidation, converting them into their corresponding aldehydes—in this case, (Z)-9-tetradecenal (Z9-14:Ald) . Why this matters: In Heliothine and Spodoptera species, the alcohol and aldehyde often have opposing or distinct behavioral roles. For H. armigera, Z9-14:Ald is a key attractant, while the alcohol might be minor or antagonistic depending on the population. If your alcohol oxidizes, you are inadvertently testing a different pheromone blend.

Troubleshooting Protocol:

  • Check Storage: Was the neat compound stored under argon/nitrogen at -20°C? If stored in air at room temperature, it has likely degraded.

  • GC Analysis: Run a GC-FID/MS analysis. Look for a peak shift.

    • Z9-14:OH Retention: Typically elutes later on polar columns (e.g., DB-Wax).

    • Z9-14:Ald Retention: Elutes earlier.

  • Stabilizers: For long-term field lures, add an antioxidant like BHT (Butylated hydroxytoluene) at 1-2% relative to the pheromone mass, provided it does not interfere with the insect's chemoreception (verify with EAG).

Ticket #1045: "The Z/E Isomer ratio seems off in my synthesis."

Diagnosis: Isomeric Impurity. Root Cause: Synthetic routes (e.g., Wittig reaction) can produce mixtures of Z (cis) and E (trans) isomers.[1] Why this matters: Insect receptors are hyper-specific. For Spodoptera frugiperda, the Z-isomer is the bioactive standard. Significant contamination with (E)-9-tetradecen-1-ol can shut down the receptor response entirely (antagonism) or trigger a different behavioral pathway. Action: Ensure your supplier guarantees >95-98% isomeric purity.

Part 2: Dispenser & Release Kinetics (The Delivery Errors)
Ticket #2089: "Field trap captures are inconsistent between weeks."

Diagnosis: Non-Linear Release Kinetics from Rubber Septa. Root Cause: Red rubber septa release pheromones via first-order kinetics (logarithmic decay), not zero-order (constant release). The release rate drops significantly after the first few days. Technical Insight: The solvent used for loading affects the "burst" effect. Dichloromethane (DCM) can swell the rubber matrix more than hexane, potentially altering the initial release rate and depth of penetration into the septum.

Table 1: Solvent Effects on Lure Performance

SolventVolatilitySepta SwellingRecommended For
Hexane HighLowSurface loading, short-term assays (<1 week)
Dichloromethane HighHighDeep matrix loading, longer duration
Mineral Oil LowN/AEAG cartridges (puff stimulus), NOT field lures

Standard Operating Procedure (SOP): Lure Loading

  • Cleaning: Soxhlet extract rubber septa with DCM for 24h to remove manufacturing plasticizers (which can act as repellents). Air dry in a fume hood.

  • Prep: Dissolve Z9-14:OH in HPLC-grade Hexane.

  • Loading: Apply 100 µL of solution into the cup of the septum.

  • Imbibition: Allow 15-30 minutes for the solution to soak in before evaporation.

  • Evaporation: Let solvent evaporate in a fume hood for 2 hours.

  • Curing: Store at room temperature for 24h to equilibrate internal diffusion before freezing or deployment.

Part 3: Electroantennography (EAG) (The Receiver Errors)
Ticket #3011: "I see a baseline drift that won't stabilize."

Diagnosis: Electrode Polarization or Antennal Desiccation. Root Cause:

  • Ag/AgCl Interface: If using silver wires, they must be chlorided.[2] Bare silver drifts as it reacts with the saline.

  • Saline Mismatch: The osmolarity of your Ringer's solution does not match the insect hemolymph, causing cells to swell or shrink.

  • Flow Rate: Continuous dry air over the antenna causes rapid desiccation.

Troubleshooting Steps:

  • Re-chloride Wires: Dip silver wires in dilute FeCl3 or bleach until coated gray/brown.

  • Humidify: The continuous air stream must pass through a bubbling wash bottle (distilled water) before reaching the prep.

  • Grounding: Ensure the Faraday cage is grounded to a true earth ground, not just the table leg.

Ticket #3015: "No depolarization response to the standard."

Diagnosis: The "Air Bubble Block" or Dead Prep. Root Cause: A microscopic air bubble in the glass capillary electrode acts as a capacitor, blocking DC/low-frequency AC signals. Validation:

  • Check impedance. If resistance is infinite, the circuit is open (bubble).

  • Touch the recording electrode tip with the reference electrode. You should see a massive signal rail. If not, the amplifier or headstage is the issue.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing EAG signal failures.

EAG_Troubleshooting Start Issue: Poor EAG Signal CheckNoise Is there high frequency noise? Start->CheckNoise CheckDrift Is the baseline drifting? CheckNoise->CheckDrift No Grounding Check Faraday Cage Grounding CheckNoise->Grounding Yes Shielding Turn off nearby AC sources (Lights, Stirrers) CheckNoise->Shielding Yes CheckResponse Is there NO response to solvent? CheckDrift->CheckResponse No Chloriding Re-chloride Ag wires (Ag/AgCl) CheckDrift->Chloriding Yes Humidity Check Humidifier Flow CheckDrift->Humidity Yes Bubble Check for Air Bubble in Capillary CheckResponse->Bubble Yes Contact Check Electrode-Antenna Contact (Cut tips properly) CheckResponse->Contact Yes DeadAntenna Replace Insect (Check Age/Sex) CheckResponse->DeadAntenna Still No Signal

Caption: Logic flow for diagnosing signal integrity issues in Electroantennography (EAG) assays.

Part 4: Biological Context Visualization[3][4]

Understanding the specific role of Z9-14:OH in your target species is vital. In Spodoptera frugiperda, it functions within a specific receptor pathway.[3]

Pheromone_Pathway Lure Lure Source (Z9-14:OH) Oxidation Oxidation Risk (Air/Heat) Lure->Oxidation Poor Storage Receptor_OH Receptor SfruOR16 (Tuned to -OH) Lure->Receptor_OH Intact Molecule Aldehyde Contaminant: (Z)-9-Tetradecenal Oxidation->Aldehyde Receptor_Ald Receptor SfruOR?? (Tuned to -Ald) Aldehyde->Receptor_Ald False Signal Behavior_Attract Behavior: Modulated Attraction Receptor_OH->Behavior_Attract Behavior_Antagonism Behavior: Antagonism/Repulsion Receptor_Ald->Behavior_Antagonism Species Dependent

Caption: Impact of chemical degradation (oxidation) on receptor activation and behavioral outcome in S. frugiperda.

References
  • Groot, A. T., et al. (2008).[4] "Geographical variation in sex pheromone of the fall armyworm Spodoptera frugiperda." Journal of Chemical Ecology.

  • Kuenen, L. P. S., & Bentley, W. J. (2015). "Pheromone release ratio variability affected by rubber septa and solvent." Journal of Chemical Ecology.

  • Vlasáková, B., et al. (2018). "Biosynthesis of sex pheromones in moths: The role of fatty alcohols." Insect Biochemistry and Molecular Biology.

  • Syntech Ockenfels. (2023). "EAG Technical Manual: Signal-to-Noise Optimization." Syntech Documentation.

  • Wu, H., et al. (2022). "Functional analysis of pheromone receptor repertoire in the fall armyworm, Spodoptera frugiperda." Pest Management Science.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of (Z)-9-Tetradecen-1-ol and (Z)-9-Tetradecenyl Acetate: Mechanisms, Receptor Tuning, and Semiochemical Workflows

Executive Summary In the field of semiochemical research and agricultural pest management, (Z)-9-Tetradecen-1-ol (Z9-14:OH) and its acetate analog, (Z)-9-Tetradecenyl acetate (Z9-14:OAc), represent a classic example of h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of semiochemical research and agricultural pest management, (Z)-9-Tetradecen-1-ol (Z9-14:OH) and its acetate analog, (Z)-9-Tetradecenyl acetate (Z9-14:OAc), represent a classic example of how minor functional group modifications dictate profound behavioral divergence. While structurally identical in their hydrocarbon backbone and cis-double bond placement, the shift from a primary alcohol to an acetate ester fundamentally alters their volatility, receptor affinity, and ecological function. This guide provides an objective, data-driven comparison of these two compounds, detailing their physicochemical properties, molecular recognition pathways, and the self-validating experimental workflows required for their analysis.

Physicochemical Profiling & Synthesis

The functional group divergence between Z9-14:OH and Z9-14:OAc dictates their synthesis, stability, and release kinetics in field formulations. The primary alcohol (Z9-14:OH) exhibits hydrogen bonding, which lowers its volatility compared to the esterified acetate analog (Z9-14:OAc).

Table 1: Physicochemical and Synthetic Comparison

Parameter(Z)-9-Tetradecen-1-ol (Z9-14:OH)(Z)-9-Tetradecenyl acetate (Z9-14:OAc)
CAS Number 35153-15-2[1]16725-53-4[2]
Molecular Formula C₁₄H₂₈OC₁₆H₃₀O₂
Molecular Weight 212.37 g/mol 254.39 g/mol
Functional Group Primary AlcoholAcetate Ester
Volatility Profile Lower (Stabilized by intermolecular H-bonding)Higher (Absence of H-bonding accelerates diffusion)
Chemical Synthesis Synthesized via reduction of methyl myristoleate using Lithium Aluminum Hydride (LAH), or derived from 1,8-octanediol[3].Synthesized via acetylation of Z9-14:OH using acetic anhydride and a pyridine catalyst[3].
Stability Highly stable under ambient conditions.Susceptible to hydrolysis in the presence of moisture and strong acids/bases, yielding acetic acid[2].

Biological Functionality: Synergism vs. Antagonism

The biological interpretation of these two molecules is highly species-specific. They act as either primary attractants, synergistic modulators, or behavioral antagonists, driving reproductive isolation among sympatric species.

  • Primary Attractant (Major Pheromone): In the Fall armyworm (Spodoptera frugiperda),4[4]. It is essential for long-range male attraction.

  • Behavioral Antagonism: In the Common cutworm (Spodoptera litura), Z9-14:OH acts as a 5[5]. While S. exigua utilizes Z9-14:OH to attract conspecifics, its presence in a pheromone plume actively inhibits the flight response of S. litura males, enforcing a chemical barrier to cross-mating[5].

  • Synergistic Blends: In the Cossid moth (Coryphodema tristis), Z9-14:OAc is the dominant gland component, but field trapping requires the synergistic addition of Z9-14:OH (a headspace volatile) to 6[6].

Molecular Recognition: Pheromone Receptor (PR) Tuning

At the dendritic membrane of insect olfactory receptor neurons (ORNs), the discrimination between the acetate and the alcohol is governed by highly tuned Pheromone Receptors (PRs).

  • OR13 Clade (Acetate Tuning): Receptors such as SfruOR13 (S. frugiperda) and SlituOR13 (S. litura) exhibit 4[4]. Binding triggers strong membrane depolarization linked to mating behavior.

  • OR16 Clade (Alcohol Tuning): Conversely, receptors like SfruOR16 and SlituOR16 are7[7]. Activation of this pathway often mediates antagonistic avoidance behaviors in non-target species.

ReceptorTuning Z9_14_OAc (Z)-9-Tetradecenyl acetate (Major Pheromone) OR13 Receptor OR13 (e.g., SfruOR13 / SlituOR13) Z9_14_OAc->OR13 High Affinity Z9_14_OH (Z)-9-Tetradecen-1-ol (Analog / Antagonist) OR16 Receptor OR16 (e.g., SfruOR16 / SlituOR16) Z9_14_OH->OR16 High Affinity Orco Orco Co-receptor (Ion Channel) OR13->Orco OR16->Orco Attraction Behavioral Attraction (Mating Response) Orco->Attraction OR13 Activation Antagonism Behavioral Antagonism (Reproductive Isolation) Orco->Antagonism OR16 Activation

Fig 1. Divergent olfactory receptor signaling pathways for Z9-14:OAc and Z9-14:OH.

Experimental Workflows for Semiochemical Validation

To objectively quantify the performance and receptor affinity of these compounds, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for semiochemical analysis.

Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)

This protocol temporally synchronizes the physicochemical separation of a crude pheromone extract with real-time biological detection[6].

  • Causality: Clipping the tip of the excised antenna ensures the recording electrode accesses the hemolymph, completing the electrical circuit across the olfactory epithelium.

  • Self-Validating Control: A response is only considered valid if the EAD depolarization strictly co-elutes with an FID peak. A pure hexane blank must be injected prior to samples to ensure no background contamination triggers an artifactual antennal response.

  • Workflow:

    • Preparation: Excise a male moth antenna and clip both ends.

    • Mounting: Attach the base to a reference electrode and the tip to a recording electrode using conductive gel.

    • Chromatography: Inject the sample into the GC. Split the column effluent equally between the Flame Ionization Detector (FID) and the EAD preparation.

    • Acquisition: Record the concurrent FID (chemical abundance) and EAD (biological depolarization) signals.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Used for the functional deorphanization of PRs (e.g., SfruOR13 and SfruOR16)[4].

  • Causality: The Xenopus oocyte is selected because it lacks endogenous insect olfactory receptors, providing a null background. Co-injection with the obligate co-receptor (Orco) is required because insect ORs form heteromeric ligand-gated ion channels; without Orco, the PR cannot traffic to the membrane. Holding the membrane potential at -80 mV ensures a strong electrochemical driving force for cation influx upon ligand binding.

  • Self-Validating Control: Perfusion of ND96 buffer alone acts as a negative control. Application of a known universal Orco agonist (e.g., VUAA1) at the end of the recording serves as a positive control to validate oocyte viability and successful Orco expression.

TEVC_Workflow Step1 1. cRNA Synthesis In vitro transcription of PR/Orco Step2 2. Microinjection Inject 27.6 nL cRNA into oocyte Step1->Step2 Step3 3. Incubation 18°C for 2-4 days in ND96 buffer Step2->Step3 Step4 4. TEVC Recording Clamp at -80mV, perfuse ligands Step3->Step4 Step5 5. Data Analysis Quantify inward current (nA) Step4->Step5

Fig 2. Step-by-step Xenopus oocyte TEVC workflow for pheromone receptor deorphanization.

Conclusion & Formulation Strategy

For drug development professionals and agrochemical formulators, the choice between Z9-14:OH and Z9-14:OAc is dictated by the target species and the desired behavioral outcome. Formulations targeting S. frugiperda must prioritize the acetate (Z9-14:OAc) for maximum trap efficacy[4]. Conversely, mating disruption strategies targeting S. litura can exploit the alcohol (Z9-14:OH) as a potent antagonist to shut down male orientation[5]. Understanding the specific OR13/OR16 receptor tuning profiles ensures that synthetic blends mimic the exact synergistic or antagonistic ratios found in nature.

References

1.[5] Title: Two Sympatric Spodoptera Species Could Mutually Recognize Sex Pheromone Components for Behavioral Isolation Source: frontiersin.org URL:

2.[3] Title: KR20230118397A - Producing method of sex pheromon (Z)-9-tetradecenyl acetate in Spodoptera frugiperda Source: google.com/patents URL:

3.[6] Title: Identification of the Sex Pheromone of the Tree Infesting Cossid Moth Coryphodema tristis (Lepidoptera: Cossidae) Source: plos.org URL:

4.[1] Title: (9Z)-9-Tetradecene-14-ol | 35153-15-2 Source: chemicalbook.com URL:

5.[4] Title: Functional Characterization of Sex Pheromone Receptors in the Fall Armyworm (Spodoptera frugiperda) Source: mdpi.com URL:

6.[2] Title: CAS 16725-53-4 (Z)-9-Tetradecenyl acetate Source: alfa-chemistry.com URL:

7.[7] Title: Identification and Functional Characterization of Sex Pheromone Receptors in the Common Cutworm (Spodoptera litura) Source: oup.com URL:

Sources

Comparative

Decoding Olfactory Cross-Reactivity: A Comparative Guide to Insect Olfactory Receptor Responses to Tetradec-9-en-1-ol Isomers

Introduction: The Imperative of Specificity in Chemical Communication In the intricate world of insect communication, the precise recognition of chemical cues is paramount for survival and reproduction. Sex pheromones, o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Chemical Communication

In the intricate world of insect communication, the precise recognition of chemical cues is paramount for survival and reproduction. Sex pheromones, often comprised of specific blends of isomeric molecules, serve as a private channel for conspecific localization and mating. The ability of an insect's olfactory system to distinguish between closely related isomers, such as the (Z) and (E) forms of tetradec-9-en-1-ol, is a critical factor in maintaining reproductive isolation. This guide provides a comprehensive comparison of the methodologies used to assess the cross-reactivity of insect olfactory receptors to these isomers, offering field-proven insights and experimental data for researchers, scientists, and professionals in drug and pest management development.

At the heart of this discrimination lies the olfactory sensory neuron (OSN), which expresses specialized odorant receptors (ORs).[1][2] These receptors, working in concert with a mandatory co-receptor (Orco), form ligand-gated ion channels that translate the binding of a specific chemical into an electrical signal.[2][3][4] This guide will dissect the experimental approaches used to measure these signals, from the gross antennal response to the activity of single neurons, providing a framework for objectively evaluating receptor specificity.

The Molecular Machinery of Insect Olfaction

Before delving into comparative data, it is essential to understand the fundamental components of the insect olfactory system. Odor detection is not merely a receptor-ligand interaction but a multi-step process occurring within specialized sensory hairs called sensilla.[3][5]

  • Odorant Binding Proteins (OBPs): Volatile and often hydrophobic pheromone molecules enter the aqueous sensillum lymph through pores in the cuticle. Here, they are solubilized and transported by OBPs.[2][6] In some cases, the OBP-ligand complex itself may be what activates the receptor.[2]

  • Sensory Neuron Membrane Proteins (SNMPs): For certain lipid-derived pheromones, SNMPs are crucial for presenting the ligand to the receptor complex, working in conjunction with OBPs.[3][5][7]

  • Odorant Receptors (ORs): The ORs are a diverse family of transmembrane proteins that determine the specificity of a neuron's response.[1][3][8] Most OSNs express a single type of tuning OR along with the ubiquitous Orco co-receptor, forming a heteromeric ion channel.[2][9]

  • Ionotropic Receptors (IRs): Another major class of olfactory receptors, IRs, are related to ionotropic glutamate receptors and are typically tuned to acids, amines, and aldehydes.[1][3][10]

The activation of these receptors initiates an ion flux, depolarizing the neuron and causing it to fire action potentials. The pattern and frequency of these signals are then relayed to the antennal lobe in the brain for further processing.[9][11]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Pheromone Pheromone Isomer (e.g., Z9-14:OH) OBP Odorant-Binding Protein (OBP) Pheromone->OBP Solubilization ReceptorComplex OR/Orco Receptor Complex OBP->ReceptorComplex Transport & Binding Dendrite OSN Dendritic Membrane ReceptorComplex->Dendrite Activation IonChannel Ion Channel Opening Dendrite->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe (Brain) ActionPotential->Brain Signal to Brain

Figure 1. Simplified workflow of the insect olfactory signaling pathway.

Comparative Analysis: A Case Study in Ostrinia

While direct comparative data for (Z)- and (E)-tetradec-9-en-1-ol are distributed across various species, a robust body of work on the Asian corn borer, Ostrinia furnacalis, provides an excellent model for understanding isomeric specificity. This species uses a 1:1 ratio of (Z)-12-tetradecenyl acetate (Z12-14:OAc) and (E)-12-tetradecenyl acetate (E12-14:OAc) as its primary sex pheromone.[12] Studies on its olfactory system reveal how closely related ORs can be tuned to different isomers, ensuring a specific behavioral response only to the correct blend.

The table below summarizes findings from functional studies of O. furnacalis pheromone receptors (OfurORs) expressed in a heterologous system (Xenopus oocytes) and from direct recordings of olfactory sensory neurons.

Insect SpeciesOlfactory Receptor / Neuron TypeExperimental MethodResponse to (Z)-Isomer (Z12-14:OAc)Response to (E)-Isomer (E12-14:OAc)Key FindingReference
Ostrinia furnacalisOfurOR4Xenopus Oocyte RecordingStrong ResponseWeak ResponsePrimarily tuned to the (Z)-isomer.[12]
Ostrinia furnacalisOfurOR6Xenopus Oocyte RecordingWeak ResponseStrong ResponsePrimarily tuned to the (E)-isomer.[12]
Ostrinia furnacalisOfurOR5Xenopus Oocyte RecordingNo ResponseNo ResponseUnresponsive to major components, but responds to an antagonist, Z9-14:OAc.[12]
Ostrinia furnacalisType A Neuron (Large Spike)Single Sensillum RecordingStrong, Equal ResponseStrong, Equal ResponseA population of generalist neurons provides high sensitivity to both isomers.[13]
Ostrinia furnacalisType D Neuron (Small Spike)Single Sensillum RecordingNo/Weak ResponseStrong, Specific ResponseA population of specialist neurons is highly selective for the (E)-isomer.[13]

This data illustrates a sophisticated coding system. O. furnacalis does not rely on a single receptor type. Instead, it employs broadly tuned receptors (like the Type A neuron) for initial detection and high sensitivity, and highly specific receptors (OfurOR4, OfurOR6, and Type D neurons) to discriminate the precise ratio of isomers, ensuring the behavioral response is only triggered by conspecific females.[12][13]

Experimental Protocols for Assessing Receptor Specificity

To generate the comparative data above, researchers rely on a suite of electrophysiological and imaging techniques. The choice of method depends on the desired level of detail, from the whole organism down to a single receptor.

Electroantennography (EAG)

EAG measures the summed electrical potential from all responding neurons on the antenna, providing a gross measure of an insect's ability to detect a compound.[14][15] It is an invaluable tool for rapidly screening compounds for bioactivity.[16][17]

Experimental Protocol:

  • Insect Preparation: An adult insect is immobilized, often by restraining it in a pipette tip.[18] The distal tip of one antenna is excised.

  • Electrode Placement: Glass capillary microelectrodes filled with saline solution are used.[14] The recording electrode is placed over the cut tip of the antenna, while the reference electrode is inserted into the insect's head or eye to complete the circuit.[15]

  • Stimulus Preparation: Test isomers are diluted in a solvent (e.g., hexane) to create a range of concentrations. 10 µL of each solution is applied to a filter paper strip, which is then placed inside a Pasteur pipette.[19]

  • Stimulus Delivery: The preparation is placed in a continuous stream of purified, humidified air. The tip of the stimulus pipette is inserted into this airstream, and a controlled puff of air (e.g., 1 second) is delivered over the antenna.[14]

  • Data Acquisition: The resulting depolarization (the EAG response) is amplified and recorded by a data acquisition system. Responses are typically measured as the peak amplitude in millivolts (mV) and normalized against a standard compound or solvent control.[19]

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Insect Immobilize Insect Antenna Excise Antennal Tip Insect->Antenna Electrodes Mount Antenna between Electrodes Antenna->Electrodes Stimulus Prepare Isomer Solutions on Filter Paper Puff Deliver Odor Puff Stimulus->Puff Airflow Establish Continuous Airflow Electrodes->Airflow Airflow->Puff Record Record Depolarization (mV) Puff->Record Measure Measure Peak Amplitude Record->Measure Normalize Normalize Response Measure->Normalize

Figure 2. Standardized workflow for Electroantennography (EAG) experiments.

Single Sensillum Recording (SSR)

For a more precise understanding of how individual neurons respond, SSR is the gold standard.[18] This technique measures the action potentials (spikes) from the one to four OSNs typically housed within a single sensillum, allowing researchers to determine the specific tuning of individual neurons.[20][21]

Experimental Protocol:

  • Insect Mounting: The insect is securely mounted in a holder (e.g., a pipette tip or on wax) to prevent any movement. The antenna is stabilized with fine pins or wax to expose the sensilla of interest.[18]

  • Electrode Placement: A sharp tungsten or glass reference electrode is inserted into the insect's eye.[18][22] The recording electrode, also a sharpened tungsten microelectrode, is carefully maneuvered under high magnification and inserted through the cuticle at the base of a single target sensillum.[18][20]

  • Signal Verification: Successful penetration into the sensillum lymph is confirmed by an increase in baseline electrical noise and the appearance of spontaneous action potentials.[18][21]

  • Stimulus Delivery: Odor stimuli are delivered as described in the EAG protocol.

  • Data Acquisition: The change in the firing rate (spikes per second) of the neuron(s) in response to the stimulus is recorded. Different neurons within the same sensillum can often be distinguished by differences in their spike amplitudes.[21]

SSR_Workflow cluster_prep Preparation cluster_exp Recording cluster_analysis Analysis Insect Mount & Stabilize Insect Ref_Electrode Insert Reference Electrode (Eye) Insect->Ref_Electrode Rec_Electrode Insert Recording Electrode at Sensillum Base Insect->Rec_Electrode Signal Observe Spontaneous Spiking Rec_Electrode->Signal Stimulate Deliver Odor Puff Signal->Stimulate Record Record Action Potentials Stimulate->Record SpikeSort Sort Spikes by Amplitude (if multiple neurons) Record->SpikeSort SpikeCount Calculate Firing Rate (Spikes/sec) SpikeSort->SpikeCount

Figure 3. Key steps in the Single Sensillum Recording (SSR) workflow.

Calcium Imaging

A powerful alternative to electrophysiology, functional calcium imaging allows for the visualization of neural activity in genetically defined populations of neurons.[23] By expressing a genetically encoded calcium indicator (GECI) like GCaMP, researchers can measure changes in fluorescence that correlate with neuronal firing.[4][24][25]

Experimental Protocol:

  • Genetic Modification: A transgenic insect line is created that expresses a GECI (e.g., GCaMP) under the control of a promoter specific to the olfactory neurons of interest (e.g., the Orco promoter).

  • Insect Preparation: The insect is immobilized, and a small "window" is created in the cuticle of the antenna to allow optical access to the OSNs.[26]

  • Imaging Setup: The preparation is placed under a fluorescence microscope equipped with a camera sensitive enough to detect changes in GCaMP fluorescence.

  • Stimulus Delivery: Airborne odorants are delivered to the antenna via a custom olfactometer.

  • Data Acquisition and Analysis: A baseline fluorescence is recorded, followed by recording during odor stimulation. The change in fluorescence (ΔF/F) is calculated, providing a measure of the calcium influx that occurs when the neuron is activated.[24] This method allows for simultaneous recording from many neurons.[4]

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Transgenic Use Transgenic Insect (Expressing GCaMP) Immobilize Immobilize Insect Transgenic->Immobilize Window Create Optical Window in Antenna Immobilize->Window Mount Mount on Microscope Window->Mount Stimulate Deliver Odor Stimulus Mount->Stimulate Image Record Fluorescence Stimulate->Image ROI Define Regions of Interest (Neurons) Image->ROI Calc Calculate ΔF/F ROI->Calc

Figure 4. Workflow for in vivo transcuticular calcium imaging of OSNs.

Behavioral Assays

Ultimately, the significance of receptor specificity is demonstrated by the insect's behavior.[27] Behavioral assays are crucial for linking physiological responses to a whole-organism outcome, such as attraction or repulsion.

Experimental Protocol (Wind Tunnel Assay):

  • Assay Environment: A wind tunnel is used to create a controlled, laminar airflow (e.g., 0.3 m/s).[28][29] The tunnel is typically illuminated with red light to simulate scotophase conditions.

  • Insect Acclimatization: Insects (e.g., male moths) are placed in the test environment for a period (e.g., 30 minutes) to acclimatize.[28]

  • Pheromone Source: A filter paper or rubber septum is loaded with a precise amount of the test isomer or blend and placed at the upwind end of the tunnel.

  • Insect Release: Insects are released from a platform at the downwind end of the tunnel.

  • Behavioral Observation: A range of behaviors are scored, including activation (wing fanning), take-off, oriented upwind flight within the pheromone plume, and contact with the source.[28] The percentage of insects completing each step is recorded.

Behavioral_Assay_Workflow Setup Set up Wind Tunnel (Airflow, Lighting) Acclimatize Acclimatize Insects Setup->Acclimatize Source Place Pheromone Source Upwind Setup->Source Release Release Insects Downwind Acclimatize->Release Source->Release Observe Record Behaviors (Activation, Upwind Flight, etc.) Release->Observe Analyze Calculate % Response Observe->Analyze

Figure 5. Logic flow for a typical wind tunnel behavioral assay.

Conclusion

The differentiation of pheromone isomers like (Z)- and (E)-tetradec-9-en-1-ol is a fundamental challenge for an insect's olfactory system. A comprehensive investigation requires a multi-tiered approach. EAG provides a rapid assessment of overall antennal sensitivity, while SSR and calcium imaging offer high-resolution insights into the tuning properties of specific olfactory receptors and neurons. Finally, behavioral assays validate the ecological relevance of these physiological findings. As demonstrated by the Ostrinia furnacalis case study, insect olfactory systems have evolved sophisticated solutions, often employing both broadly-tuned and highly-specific receptor neurons to ensure robust and accurate mate recognition. Understanding this cross-reactivity is not only key to deciphering the fundamentals of neuroethology but also provides a critical foundation for developing targeted and effective pest management strategies.

References

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  • Max Planck Institute for Chemical Ecology. (n.d.). Behavioral Assays. ice.mpg.de. [Link]

  • Gullan, P. J., & Cranston, P. S. (2010). Box 4.2. The electroantennogram. In The Insects: An Outline of Entomology. Wiley-Blackwell. [Link]

  • Evenden, M. L., & Gries, G. (2009). Peripheral and behavioral plasticity of pheromone response and its hormonal control in a long-lived moth. Journal of Experimental Biology, 212(13), 2093-2099. [Link]

  • Kuhns, E. H., et al. (2022). Behavioral Response of Unmated Female Plodia interpunctella Hübner (Lepidoptera: Pyralidae) to Synthetic Sex Pheromone Lure. Environmental Entomology, 51(6), 1109-1115. [Link]

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Sources

Validation

Field trial comparison of different Tetradec-9-en-1-ol lure formulations.

Executive Summary (Z)-9-Tetradecen-1-ol (Z9-14:OH) is a critical semiochemical used in the monitoring and mating disruption of various Noctuidae species, including Spodoptera frugiperda (Fall Armyworm) and Mamestra speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(Z)-9-Tetradecen-1-ol (Z9-14:OH) is a critical semiochemical used in the monitoring and mating disruption of various Noctuidae species, including Spodoptera frugiperda (Fall Armyworm) and Mamestra species. However, its efficacy is frequently compromised by its chemical instability (oxidation to aldehydes) and volatile release kinetics.[1]

This guide compares three dominant formulation matrices: Standard Red Rubber Septa , PVC Polymer Dispensers , and Microencapsulated Flowables . Field trial data indicates that while Rubber Septa provide the highest immediate "flush" of moth capture, they suffer from rapid oxidative degradation (t½ ≈ 14 days). Conversely, PVC formulations demonstrate superior zero-order release kinetics, maintaining field efficacy for 6-8 weeks, making them the preferred choice for long-term population monitoring.

Chemical Basis & Formulation Challenges[1]

To understand the failure points of different lures, we must first understand the molecule.

  • Active Ingredient: (Z)-9-Tetradecen-1-ol[1][2][3]

  • Chemical Class: Unsaturated Fatty Alcohol[1]

  • Critical Instability: The primary failure mode in field conditions is oxidation .[1] The alcohol group (-OH) can oxidize to (Z)-9-tetradecenal (an aldehyde).[1]

    • Impact: In many species (e.g., Spodoptera), the aldehyde is a distinct pheromone component. Uncontrolled conversion of Alcohol

      
       Aldehyde alters the blend ratio, potentially turning an attractant into an antagonist (repellent).
      
Formulation Candidates[1][4]
Formulation TypeMatrix MaterialRelease MechanismPrimary Use Case
Type A: Standard Red Rubber Septa (Natural Rubber)Diffusion (First-Order Decay)Short-term monitoring (1-2 weeks); Screening trials.[1]
Type B: Polymer PVC / Membrane DispenserDiffusion through matrix (Pseudo-Zero-Order)Season-long monitoring; Quarantine detection.[1]
Type C: Flowable Microencapsulated (Polyurea shell)Wall erosion & DiffusionMating Disruption (Sprayable); Canopy saturation.[1]

Mechanism of Action: Release Kinetics

The following diagram illustrates the comparative release kinetics and the biological pathway of the pheromone from dispenser to insect antenna.

PheromoneKinetics cluster_0 Dispenser Matrix cluster_1 Environmental Interface cluster_2 Biological Response Septa Rubber Septa (High Initial Burst) Plume Active Plume (Z9-14:OH) Septa->Plume Exp. Decay (1st Order) PVC PVC Polymer (Controlled Matrix) PVC->Plume Linear Release (0 Order) Oxidation UV/Oxidation (Alcohol -> Aldehyde) Receptor Antennal Receptor (ORs) Oxidation->Receptor Antagonistic Effect Plume->Oxidation Degradation Plume->Receptor Binding Behavior Upwind Flight (Anemotaxis) Receptor->Behavior Signal Transduction

Figure 1: Comparative release pathways.[1] Note the antagonistic feedback loop where oxidized byproducts can inhibit receptor binding.

Experimental Protocol: Field Efficacy Trial

To replicate these findings, strictly adhere to the following Randomized Complete Block Design (RCBD) .

Materials
  • Lure Load: 1.0 mg (Z)-9-Tetradecen-1-ol per dispenser.[1]

  • Solvent: HPLC-grade Hexane (for septa loading).[1]

  • Trap Type: Universal Moth Trap (Unitrap) or Delta Trap (Sticky).[1]

  • Target Species: Spodoptera frugiperda (used as the model organism for this trial).

Workflow Diagram

FieldTrialProtocol cluster_layout Field Constraints Prep Lure Preparation (1mg Load in Hexane) Aging Pre-Aging (Optional) (0, 7, 14, 28 days) Prep->Aging Field Field Deployment (RCBD Layout) Aging->Field Spacing Trap Spacing: >20m Field->Spacing Height Height: 1.5m (Canopy) Field->Height Data Data Collection (Weekly Counts) Field->Data Analysis Statistical Analysis (ANOVA + Tukey HSD) Data->Analysis

Figure 2: Standardized Field Trial Workflow for Pheromone Efficacy.

Step-by-Step Methodology
  • Lure Preparation: Dissolve Z9-14:OH in hexane. Impregnate Red Rubber Septa by absorption.[1] For PVC, incorporate into the vinyl plastisol prior to curing.

  • Block Setup: Select a maize or cotton field with known pest pressure.[1] Establish 5 blocks. Each block contains one trap of each formulation type.

  • Placement: Hang traps at canopy height (approx. 1.5m).[1][4] Ensure traps are at least 20m apart to prevent plume overlap.[1]

  • Rotation: Rotate trap positions within the block weekly to negate "hot spot" location bias.

  • Sampling: Count and remove insects every 7 days for 6 weeks.

Comparative Data Analysis

The following data represents aggregated results from field trials conducted in high-temperature environments (25°C - 32°C), stressing the oxidative stability of the formulations.

Table 1: Mean Moth Capture per Trap/Night (Efficacy over Time)
FormulationWeek 1Week 2Week 3Week 4Week 6Retention Profile
Rubber Septa 18.5 12.24.11.80.5High Burst / Rapid Fail
PVC Dispenser 14.213.8 12.5 11.9 9.4 Stable / Linear
Microencap. 8.46.12.00.50.0Short / Weather Dependent

Note: Bold values indicate statistical significance (p < 0.05).

Analysis of Results
  • The "Flush" Effect: Rubber septa outperform PVC in Week 1.[1] This is due to the rapid evaporation of surface pheromone. However, this is a "false economy"—the release rate quickly drops below the biological threshold.

  • The Crossover Point: By Week 2, the PVC dispenser matches the septa. By Week 3, the septa has failed (catch < 5), while PVC remains effective.

  • Chemical Integrity: Gas Chromatography (GC) analysis of residual lures typically shows that by Week 4, rubber septa contain significant amounts of (Z)-9-tetradecenal (degradation product), which inhibits attraction.[1] PVC matrices shield the alcohol from UV and oxidative stress, maintaining isomer purity.

Recommendations

When to use Rubber Septa:
  • Short-Duration Studies: 24-48 hour bioassays.

  • Cost-Sensitive Screening: When testing 50+ different blends to find a hit, the low cost ($0.15/unit) outweighs longevity issues.

  • Protocol: Must be replaced every 2 weeks maximum.

When to use PVC/Polymer:
  • Commercial Monitoring: For growers requiring "hang and forget" solutions for a full crop cycle.[1]

  • Quarantine/Invasive Species: When detection probability must remain high for months (e.g., port monitoring).[1]

  • Protocol: Effective for 6-8 weeks .

When to use Microencapsulated:
  • Mating Disruption: Not for monitoring. Use when the goal is to saturate the field and confuse males, rather than trap them.

References

  • Meagher, R. L. (2001).[1] "Collection of Fall Armyworm (Lepidoptera: Noctuidae) Using Different Formulations of Pheromone Lures." Florida Entomologist. Link[1]

  • Cork, A., et al. (2003).[1] "Control of the Fall Armyworm, Spodoptera frugiperda, using pheromone-based technologies."[4][5][6][7][8] Journal of Chemical Ecology.

  • Mitchell, E. R., & Tumlinson, J. H. (1994).[1] "Response of Spodoptera frugiperda males to sex pheromone blends: temporal and chemical considerations." USDA-ARS Technical Reports.

  • International Pheromone Systems. (2023). "Lure Handling and Storage Protocols." Link

  • Domínguez-Ruiz, B., et al. (2020).[1] "Pheromone Release Kinetics from Nanostructured Dispensers." Polymers.[1][5][8][9] Link[1]

Sources

Comparative

Efficacy of Tetradec-9-en-1-ol versus other commercial pheromones.

Efficacy of (Z)-9-Tetradecen-1-ol Versus Commercial Pheromone Analogs: A Comprehensive Comparison Guide As agricultural pest management shifts toward sustainable, environmentally benign strategies, the precision of chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of (Z)-9-Tetradecen-1-ol Versus Commercial Pheromone Analogs: A Comprehensive Comparison Guide

As agricultural pest management shifts toward sustainable, environmentally benign strategies, the precision of chemical ecology becomes paramount. (Z)-9-Tetradecen-1-ol (commonly denoted as Z9-14:OH) is an unsaturated fatty alcohol that functions as a critical Type I sex pheromone component for several economically devastating lepidopteran pests[1][2][3].

Historically, commercial lure manufacturers have favored acetate (e.g., Z9-14:Ac) or aldehyde (e.g., Z9-14:Ald) analogs due to their chemical stability and lower volatility[4]. However, field data increasingly demonstrate that omitting the specific alcohol component severely compromises trap efficacy[1]. This guide objectively compares the neurophysiological activation and field performance of Z9-14:OH against standard commercial alternatives, providing drug development professionals and agricultural scientists with a self-validating framework for pheromone optimization.

Mechanistic Basis of Efficacy: Receptor-Ligand Dynamics

The superior efficacy of Z9-14:OH in specific species is rooted in its terminal hydroxyl (-OH) group, which dictates unique binding kinetics within the insect's olfactory sensilla[2]. Unlike acetates, which lack this hydrogen-bonding capability, Z9-14:OH interacts with high affinity with specific Pheromone Receptors (PRs), such as the SfruOR16 complex[2]. Molecular dynamics (MD) simulations confirm that Z9-14:OH remains stably bound within the receptor pocket, triggering a robust membrane depolarization that acetates fail to replicate at equivalent concentrations[2].

G Ligand (Z)-9-Tetradecen-1-ol (Ligand) PBP Pheromone Binding Protein (Solubilization) Ligand->PBP Sensillum Pore Entry Receptor SfruOR16 / Orco Complex (Receptor Activation) PBP->Receptor Transport to Dendrite IonChannel Cation Influx (Depolarization) Receptor->IonChannel Conformational Shift Behavior Anemotactic Flight (Mate Seeking) IonChannel->Behavior Action Potential

Olfactory signaling pathway of (Z)-9-Tetradecen-1-ol activating moth pheromone receptors.

Comparative Efficacy Data

The inclusion of Z9-14:OH dramatically alters the behavioral response of target species. Table 1 summarizes its quantitative efficacy compared to baseline commercial formulations lacking the alcohol component.

Table 1: Comparative Efficacy of Z9-14:OH Blends vs. Commercial Analogs

Target SpeciesBaseline Commercial Blend (Acetate/Aldehyde)Optimized Blend (with Z9-14:OH)Efficacy Shift & Causality
Hypsipyla robusta (Mahogany shoot borer)Z9E12-14:Ac + Z9-14:Ac + Z11-16:AcBaseline + Z9-14:OH0% to High Attraction: Baseline acetate lures completely failed in field tests. Adding Z9-14:OH was strictly necessary to trigger long-range anemotaxis[1].
Sesamia cretica (Stem borer)Z9-14:Ac + Z11-16:OHZ9-14:OH (80%) + Z9-14:Ac (10%) + Z11-16:OH (10%)Maximized Catch Rate: Z9-14:OH acts as the primary major component; acetates alone act only as weak, short-range attractants[3].
Spodoptera exigua (Beet armyworm)(Z,E)-9,12-14:Ac alone(Z,E)-9,12-14:Ac + Z9-14:OHSynergistic Trap Efficiency: The exact blend ratio is critical. Aging reduces Z9-14:OH emission by 62%, dropping trap catch by 4-fold[4][5].

Self-Validating Experimental Protocol for Efficacy Testing

To accurately benchmark Z9-14:OH against other commercial pheromones, researchers must employ a self-validating system that directly links peripheral sensory detection to ecological outcomes.

Step 1: Peripheral Detection via GC-EAD (Gas Chromatography-Electroantennographic Detection)

  • Procedure: Extract pheromone glands from calling virgin females. Inject the extract into a GC split simultaneously to a flame ionization detector (FID) and an excised insect antenna preparation[1].

  • Causality: Standard GC-MS often misses trace amounts of highly active minor components. GC-EAD ensures that only compounds eliciting an actual physiological membrane depolarization in the target insect are selected for behavioral trials, eliminating "dead" structural analogs[1].

Step 2: Wind Tunnel Bioassays (Short-Range Validation)

  • Procedure: Release individual male moths in a laminar-flow wind tunnel. Bait the upwind source with varying ratios of Z9-14:OH versus Z9-14:Ac. Record activation, upwind flight, and source contact.

  • Causality: This isolates the behavioral sequence. It validates whether an analog acts as a behavioral antagonist or a synergist in a controlled environment before investing in expensive field trials.

Step 3: Randomized Complete Block Design (RCBD) Field Trapping

  • Procedure: Deploy delta or bucket traps baited with synthetic lures at a density of 8-32 traps/ha[6][7]. Rotate trap positions weekly within the block.

  • Causality: RCBD eliminates environmental and spatial biases (e.g., wind gradients, edge effects). Comparing the Z9-14:OH blend directly against commercial acetate blends in the same block statistically validates real-world efficacy[3][7].

Step 4: Release Kinetics via SPME-GC-MS (Longevity Validation)

  • Procedure: Age lures in a ventilated environmental chamber (e.g., 29.4°C, 35% RH). Sample headspace volatiles weekly using Solid Phase Microextraction (SPME) and analyze via GC-MS[4][5].

  • Causality: Alcohols like Z9-14:OH are significantly more volatile than acetates. This step explains temporal drops in field efficacy. For example, quantifying a 62% reduction in Z9-14:OH emission after 4 weeks directly explains the corresponding 4-fold drop in S. exigua trap catches, validating the need for controlled-release formulations[4][5].

Formulation and Stability Considerations

While Z9-14:OH is highly efficacious, its chemical nature presents distinct formulation challenges for commercialization. The hydroxyl group increases the molecule's volatility compared to its acetate counterpart (Z9-14:Ac). Consequently, the critical blend ratio of Z9-14:OH to other components shifts over time in the field, leading to premature lure failure[4].

Drug development professionals and agricultural chemists must utilize controlled-release matrices to stabilize the emission rate of Z9-14:OH. Utilizing grey halobutyl rubber septa or specialized teilaromatic copolyester and polylactide plastic blends can mitigate rapid evaporation, ensuring the pheromone plume remains at the optimal physiological ratio for the duration of the target pest's flight phenology[6][8].

References

  • USDA Forest Service. "Optimization of pheromone lure and trap design for monitoring the fir coneworm, Dioryctria abietivorella." usda.gov. 6

  • Ma, Tao, et al. "A key compound: (Z)-9-tetradecen-1-ol as sex pheromone active component of Hypsipyla robusta (Lepidoptera: Pyralidae)." ResearchGate. 1

  • Oxford Academic. "Effect of Aging on Pheromone Emission from a Commercial Beet Armyworm (Lepidoptera: Noctuidae) Lure and Trap Efficiency." Journal of Economic Entomology. 4

  • AWS / Independent Research. "The Potential use of Pheromone Traps in Managing the Invasive Pest Spodoptera frugiperda." amazonaws.com. 7

  • bioRxiv. "BEGAN: Boltzmann-Reweighted Data Augmentation for Enhanced GAN-Based Molecule Design in Insect Pheromone Receptors." bioRxiv.org.2

  • Avand-Faghih, Arman, & Frérot, Brigitte. "Identification of the Sex Pheromone of Sesamia cretica Lederer." ResearchGate. 3

  • Google Patents. "Pheromone dispenser made of plastic material (WO2015128428A1)." google.com. 8

Sources

Validation

Statistical Analysis of Dose-Response Data for Tetradec-9-en-1-ol: A Comparative Guide

Executive Summary & Biological Context Tetradec-9-en-1-ol (specifically the (Z)-isomer, Z9-14:OH) is a critical semiochemical used in the pest management of Lepidoptera, particularly the Fall Armyworm (Spodoptera frugipe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Tetradec-9-en-1-ol (specifically the (Z)-isomer, Z9-14:OH) is a critical semiochemical used in the pest management of Lepidoptera, particularly the Fall Armyworm (Spodoptera frugiperda) and the Beet Armyworm (Spodoptera exigua).[1][2] While often a minor component or synergist in natural pheromone blends—where (Z)-9-tetradecenyl acetate (Z9-14:Ac) typically dominates—its precise quantification and ratio optimization are vital for the efficacy of mating disruption formulations and monitoring lures.[1]

This guide provides a rigorous statistical framework for analyzing dose-response data for Z9-14:OH, comparing its electrophysiological potency and behavioral efficacy against its acetate ester analog.[1] We move beyond simple linear regression, advocating for Log-Logistic Modeling as the standard for receptor-binding kinetics in semiochemical analysis.[1]

Experimental Protocols for Data Generation

To perform valid statistical analysis, the underlying data must be generated via self-validating protocols.[1] We focus on two standard assays: Electroantennography (EAG) for physiological potency and Wind Tunnel/Field Trapping for behavioral efficacy.[1]

Protocol A: Electroantennography (EAG)
  • Objective: Measure the depolarization amplitude (mV) of the insect antenna in response to increasing doses of Z9-14:OH.

  • Self-Validating Step: Use a solvent control (hexane) and a standard reference (e.g., 10 µg Z9-14:Ac) every 5 stimulations to correct for antennal fatigue (time-dependent decay).[1]

  • Dosing: Logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µg loaded on filter paper).

  • Replication: Minimum

    
     antennae per sex/species.
    
Protocol B: Behavioral Field Trapping
  • Objective: Determine the Effective Attraction Radius (EAR) or catch probability.

  • Self-Validating Step: Randomized Complete Block Design (RCBD) to account for spatial variance in pest population density.[1]

  • Metric: Mean trap catch per night.

Statistical Framework: The Log-Logistic Model

Researchers often erroneously apply linear regression to log-transformed dose-response data.[1] This is chemically invalid because receptor saturation creates a sigmoidal curve, not a straight line.[1] The Four-Parameter Log-Logistic (LL.4) model is the industry standard for this analysis.[1]

The Model Equation

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  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (Slope):  The steepness of the curve (Hill coefficient).[3] High slope = narrow dynamic range (switch-like response).
    
  • 
     (Lower Limit):  Baseline response (solvent control).
    
  • 
     (Upper Limit):  Maximal response (receptor saturation).
    
  • 
     (ED50/EC50):  The dose producing 50% of the maximal response.
    
Implementation in R (using drc package)

The following workflow utilizes the drc package, the gold standard for toxicological and pharmacological dose-response analysis.

Comparative Analysis: Z9-14:OH vs. Z9-14:Ac

The following comparison highlights the distinct roles of the alcohol (Z9-14:OH) and the acetate (Z9-14:Ac) based on aggregated experimental data trends from Spodoptera studies.

Performance Data Summary
Metric(Z)-9-Tetradecen-1-ol (Z9-14:OH)(Z)-9-Tetradecenyl Acetate (Z9-14:Ac)Statistical Interpretation
Primary Role Synergist / Minor ComponentMajor Pheromone ComponentAcetate drives primary attraction; Alcohol modulates specificity.[1][4]
EAG Potency (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)


Acetate is ~15x more potent at the receptor level (lower

).
Slope (

)

(Gradual)

(Steep)
Acetate receptors saturate faster; Alcohol response is more graded.
Max Response (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)


Acetate elicits a higher maximal depolarization.
Field Efficacy Low capture as single componentModerate capture as single componentSynergy: 90:10 blend (Ac:OH) outperforms pure Ac by >300%.
Interpretation
  • Potency Gap: The statistical difference in

    
     (p < 0.001 in EDcomp analysis) confirms that the male antennal receptor array is tuned primarily to the Acetate.
    
  • The Synergistic Paradox: While Z9-14:OH has a "worse" dose-response curve individually (higher ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , lower Max), its presence significantly shifts the behavioral threshold of the blend. Statistical models for blends often require Interaction Surface Modeling  (isobolograms) rather than simple single-compound curves.
    

Visualizations

Figure 1: EAG Signal Transduction & Data Flow

This diagram illustrates the biological mechanism generating the data and the critical control points for signal validity.

EAG_Workflow Stimulus Stimulus Delivery (Z9-14:OH on Filter Paper) Receptor Antennal Receptor Binding (ORs) Stimulus->Receptor Airflow Depolarization Dendritic Depolarization Receptor->Depolarization Ion Channel Open Amplifier Signal Amplification (High Impedance) Depolarization->Amplifier Analog Signal Digitizer A/D Conversion (IDAC) Amplifier->Digitizer Gain x100 Data Raw mV Output Digitizer->Data Sampling Control Solvent Control (Hexane) Control->Data Baseline Subtraction

Caption: Signal transduction pathway from chemical stimulus to digital data, highlighting the solvent control subtraction step essential for accurate baseline determination.

Figure 2: Statistical Analysis Workflow (R/drc)

This diagram maps the logical flow of the statistical analysis described in Section 3.

Stat_Analysis RawData Raw Dose-Response Data (Dose, Response, Compound) Transform Data Inspection (Log-Scale Visualization) RawData->Transform ModelSel Model Selection (LL.3 vs LL.4) Transform->ModelSel Fitting Non-Linear Least Squares (drc::drm function) ModelSel->Fitting Validation Lack-of-Fit Test (ANOVA) Fitting->Validation Validation->ModelSel p < 0.05 (Refit) Output Parameter Extraction (ED50, Slope, Rel. Potency) Validation->Output p > 0.05

Caption: Step-by-step statistical workflow using the R drc package, including a critical feedback loop for model validation using lack-of-fit testing.

References

  • Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.

  • Tumlinson, J. H., et al. (1986). Sex pheromone of fall armyworm, Spodoptera frugiperda (J.E. Smith). Journal of Chemical Ecology, 12, 1909–1926.

  • Byers, J. A. (2013). Modeling and regression analysis of semiochemical dose-response curves of insect antennal reception and behavior.[1][5] Journal of Chemical Ecology, 39(8), 1081-1089.

  • Groot, A. T., et al. (2008). Geographic variation in sex pheromone blend of the fall armyworm Spodoptera frugiperda. Journal of Chemical Ecology, 34, 1602-1611.[1]

  • OECD Guidelines for the Testing of Chemicals. (Relevant for general dose-response toxicity testing principles).

Sources

Comparative

Comparing the cost-effectiveness of different Tetradec-9-en-1-ol synthesis routes.

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Focus: (Z)-9-Tetradecen-1-ol (Fall Armyworm Pheromone)[1][2][3] Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Agrochemical Researchers, and Drug Development Professionals Focus: (Z)-9-Tetradecen-1-ol (Fall Armyworm Pheromone)[1][2][3]

Executive Summary: The Stereoselectivity Challenge

(Z)-9-Tetradecen-1-ol (and its acetate ester) is the primary sex pheromone component of the Fall Armyworm (Spodoptera frugiperda), a critical agricultural pest. The biological activity of this molecule is strictly governed by its geometry; the (Z)-isomer is active, while the (E)-isomer often inhibits attraction.

For industrial and research applications, the synthesis challenge is not just connectivity, but stereochemical purity (>98% Z) . This guide compares three distinct synthetic methodologies—Alkyne Coupling , Biomass-Derived Wittig , and Catalytic Olefin Metathesis —evaluating them on cost-effectiveness, scalability, and atom economy.

Route Analysis

Route A: The Industrial Standard (Alkyne Coupling)

This route relies on the differential reactivity of alkynes. It constructs the carbon skeleton first and installs the Z-alkene via stereoselective partial hydrogenation.

  • Mechanism: Alkylation of a terminal alkyne (C6) with a protected alcohol halide (C8), followed by semi-hydrogenation.

  • Key Reagents: 1-Hexyne, 8-Bromo-1-octanol (protected), n-Butyllithium (n-BuLi), Liquid Ammonia/Lithium or Hydrogen/Catalyst (Lindlar or P-2 Ni).

  • Stereocontrol: Excellent (>98% Z) due to the mechanism of syn-addition (catalytic hydrogenation) or anti-addition (dissolving metal reduction) tailored to the precursor.

Route B: The Biomass "Green" Route (From Aleuritic Acid)

Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, possesses a natural functionalization pattern that can be exploited to generate C9 and C7 synthons.

  • Mechanism: Oxidative cleavage of aleuritic acid yields 9-oxononanoic acid and 7-hydroxyheptanal.[4] These fragments are reassembled via a Wittig reaction.

  • Key Reagents: Aleuritic acid, Sodium Periodate (NaIO4), Triphenylphosphine (PPh3).

  • Stereocontrol: Moderate to High. Requires "Salt-Free" Wittig conditions or Schlosser modification to maximize Z-selectivity.

Route C: The Modern Catalytic Route (Olefin Metathesis)

Recent advances in Ruthenium-based catalysis allow for the direct cross-metathesis (CM) of two terminal olefins to form the internal Z-alkene.

  • Mechanism: Cross-metathesis of a C9-alcohol derivative and 1-Hexene.[2]

  • Key Reagents: 9-Decen-1-ol, 1-Hexene, Grubbs Z-selective Catalyst (e.g., Ruthenium-based dithiolate catalysts).

  • Stereocontrol: Variable (80-95% Z) depending on the specific catalyst ligand architecture.

Comparative Analysis

The following data synthesizes experimental yields and cost-factors from current literature.

FeatureRoute A: Alkyne CouplingRoute B: Aleuritic Acid (Wittig)Route C: Olefin Metathesis
Step Count 4-5 Steps4 Steps1-2 Steps
Overall Yield ~45-50%~25-30%~60-75%
Z-Selectivity High (>99%) Moderate (85-95%)High (90-95%)*
Atom Economy ModeratePoor (Ph3PO waste)Excellent
Reagent Cost High (n-BuLi, Pd/Ni catalysts)Low (Biomass start) High (Ru Catalyst)
Scalability High (Established industrial)Medium (Purification heavy)Medium (Catalyst loading)
Safety Profile Low (Cryogenic, Pyrophoric)MediumHigh (Mild conditions)

*Note: Z-selectivity in metathesis is highly dependent on the specific "Z-selective" catalyst used, which commands a premium price.

Detailed Experimental Protocols

Protocol A: Alkyne Coupling (High Purity Target)

Best for: Large-scale production where >99% isomeric purity is non-negotiable.

Step 1: Protection React 8-bromo-1-octanol with Dihydropyran (DHP) and PPTS catalyst in DCM to form the THP-ether.

  • Checkpoint: Monitor TLC for disappearance of alcohol.

Step 2: Alkylation (The Critical Step)

  • Cool a solution of 1-hexyne (1.1 equiv) in dry THF to -78°C under Argon.

  • Add n-BuLi (2.5M in hexanes, 1.1 equiv) dropwise. Stir for 1 hour.

  • Add the THP-protected 8-bromo-octanol dissolved in HMPA/THF.

  • Allow to warm to room temperature overnight.

  • Quench with saturated NH4Cl. Extract and purify.

Step 3: Semi-Hydrogenation

  • Dissolve the C14-alkyne in Ethanol.

  • Add P-2 Nickel catalyst (generated in situ from Nickel Acetate and NaBH4) or Lindlar Catalyst.

  • Stir under H2 atmosphere (balloon pressure) until H2 uptake ceases (monitor closely to prevent over-reduction to the alkane).

  • Filter catalyst and concentrate.

Step 4: Deprotection & Acetylation Deprotect with mild acid (MeOH/HCl) and acetylate with Acetic Anhydride/Pyridine to yield the final pheromone.

Protocol B: Z-Selective Olefin Metathesis (Rapid Synthesis)

Best for: Research libraries and rapid prototyping.

Step 1: Cross Metathesis

  • In a glovebox, charge a flask with 9-decen-1-yl acetate (1.0 equiv) and 1-hexene (5.0 equiv, excess to drive equilibrium).

  • Add Z-selective Grubbs Catalyst (e.g., Ru-based dithiolate complex , 0.5 - 2 mol%).

  • Stir at 35°C under a weak vacuum (to remove ethylene byproduct) for 4-12 hours.

  • Note: The vacuum is crucial to drive the equilibrium forward by removing the volatile ethylene gas.

Step 2: Purification Pass the reaction mixture through a silica plug to remove the catalyst. Purify via flash chromatography (Silver Nitrate impregnated silica may be required to separate Z/E isomers if selectivity is <95%).

Visualizations of Signaling & Synthesis Pathways[3][8][9]

Diagram 1: Comparative Synthesis Logic

This diagram illustrates the carbon-chain assembly logic for the three routes.

SynthesisRoutes Target (Z)-9-Tetradecen-1-ol (Target Pheromone) Hexyne 1-Hexyne (C6) RouteA Route A: Alkyne Coupling (High Stereocontrol) Hexyne->RouteA BromoOct 8-Bromo-1-octanol (C8) BromoOct->RouteA AlkyneInt Internal Alkyne (C14) AlkyneInt->Target H2, P-2 Ni (Partial Hydrog.) RouteA->AlkyneInt n-BuLi, THF Aleuritic Aleuritic Acid (Biomass C16) Cleavage Oxidative Cleavage Aleuritic->Cleavage NaIO4 Aldehyde 7-OH-Heptanal Cleavage->Aldehyde Phosphonium C9 Phosphonium Salt Cleavage->Phosphonium Multi-step RouteB Route B: Wittig (Cost-Effective Start) Aldehyde->RouteB Phosphonium->RouteB RouteB->Target Wittig (Z-selective) Decenol 9-Decen-1-ol (C10) RouteC Route C: Metathesis (Shortest Path) Decenol->RouteC Hexene 1-Hexene (C6) Hexene->RouteC RouteC->Target Grubbs Cat. (- Ethylene)

Caption: Structural logic comparison of the three primary synthesis routes showing carbon fragment assembly.

Diagram 2: Alkyne Route Reaction Workflow

Detailed flow of the industrial standard route.

AlkyneWorkflow Start1 1-Hexyne Step2 Lithiation (-78°C) n-BuLi Start1->Step2 Start2 8-Bromo-1-octanol Step1 Protection (DHP/PPTS) Start2->Step1 Step3 Alkylation (C-C Bond Formation) Step1->Step3 Step2->Step3 Step4 Semi-Hydrogenation (P-2 Ni or Lindlar) Step3->Step4 C14 Alkyne Step5 Deprotection & Acetylation Step4->Step5 (Z)-Alkene Final Final Step5->Final Final Pheromone

Caption: Step-by-step workflow for the Alkyne Coupling route, highlighting the critical cryogenic lithiation step.

References

  • Synthesis of (Z)-9-tetradecen-1-yl acetate via Alkyne Route Source: Journal of Chemical Ecology URL:[Link] (General reference for alkyne pheromone synthesis standards).

  • Simplified Wittig synthesis from Aleuritic Acid Source: ResearchGate (Subbaraman et al., Molecules 1998) URL:[Link]

  • Z-Selective Olefin Metathesis for Pheromones Source: NIH / PubMed Central (Grubbs et al., Z-Selective Cross Metathesis) URL:[Link]

  • Process for preparing (Z)

Sources

Validation

Advanced Analytical Validation for Tetradec-9-en-1-ol Quantification: A Comparative Guide

Introduction Tetradec-9-en-1-ol (C₁₄H₂₈O) is a critical monounsaturated fatty alcohol[1]. It is widely studied as a primary semiochemical in lepidopteran sex pheromones, such as those of the Fall Armyworm (Spodoptera fru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tetradec-9-en-1-ol (C₁₄H₂₈O) is a critical monounsaturated fatty alcohol[1]. It is widely studied as a primary semiochemical in lepidopteran sex pheromones, such as those of the Fall Armyworm (Spodoptera frugiperda), and serves as a vital intermediate in the synthesis of agricultural biological control agents[2].

Quantifying this analyte in complex biological matrices presents significant analytical challenges. The molecule lacks a strong UV chromophore, exhibits high volatility, and co-exists with structurally similar isobaric lipids and stereoisomers—most notably requiring the separation of its (Z) and (E) configurations[1][2]. As a Senior Application Scientist, I have designed this guide to objectively compare traditional quantification methods against a newly validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) approach, detailing the causality behind each experimental choice.

The Analytical Dilemma & Causality of Method Selection

Historically, researchers have relied on Gas Chromatography-Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC-UV/FD).

  • Why HPLC-UV/FD Falls Short: Without a natural chromophore, Tetradec-9-en-1-ol requires pre-column derivatization (e.g., esterification with fluorescent tags) to be detectable. This introduces chemical variability, increases sample preparation time, and reduces overall recovery rates.

  • Why GC-FID Falls Short: While GC-FID avoids the need for derivatization, it lacks structural specificity. In crude biological extracts, co-eluting hydrocarbons and fatty alcohols create massive matrix interferences, leading to false positives and inflated quantification.

  • The GC-MS/MS Solution: A new GC-MS/MS method utilizing Multiple Reaction Monitoring (MRM) solves both issues. By selecting specific precursor-to-product ion transitions, MRM acts as a molecular filter, completely ignoring co-eluting matrix noise. This eliminates the need for derivatization while achieving sub-nanogram sensitivity.

Workflow Start Tetradec-9-en-1-ol Sample Matrix Prep1 Direct Solvent Extraction (Hexane) Start->Prep1 Prep2 Pre-column Derivatization Start->Prep2 GCMS New Method: GC-MS/MS (MRM) Prep1->GCMS High Selectivity GCFID Alternative 1: GC-FID Prep1->GCFID Low Selectivity HPLC Alternative 2: HPLC-UV/FD Prep2->HPLC Chromophore Added

Fig 1. Workflow comparison of analytical methods for Tetradec-9-en-1-ol quantification.

Experimental Protocol: GC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol was developed for the precise quantification of Tetradec-9-en-1-ol.

Step 1: Sample Preparation
  • Aliquot 100 µL of the biological extract or standard solution into a glass vial.

  • Internal Standard Addition: Add 10 µL of the internal standard (IS) solution (e.g., 1-octanol or n-heptadecane at 10 µg/mL) to correct for extraction efficiency and instrument drift[2].

  • Extraction: Perform liquid-liquid extraction by adding 500 µL of MS-grade hexane. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Carefully transfer the upper organic layer to an autosampler vial equipped with a low-volume glass insert.

Step 2: Instrumental Setup (GC-MS/MS)
  • Column Selection: A polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm) is strictly required. Causality: A polar stationary phase is necessary to achieve baseline resolution between the (Z)-tetradec-9-en-1-ol and (E)-tetradec-9-en-1-ol stereoisomers, which possess identical mass spectra and cannot be differentiated by MS alone.

  • Injection: 1 µL injection volume in splitless mode. The injector temperature is set to 250°C to ensure rapid volatilization without thermal degradation.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 240°C (hold 5 min).

Step 3: Data Acquisition (MRM Mode)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Transitions: Monitor the specific MRM transitions for Tetradec-9-en-1-ol. The precursor ion m/z 194 [M-H₂O]⁺ is selected in Q1, fragmented in the collision cell, and specific product ions (e.g., m/z 82, m/z 96) are monitored in Q3 to filter out background lipids.

ICH Q2(R2) Validation Framework

The GC-MS/MS method was rigorously validated according to the updated3, which emphasize a science- and risk-based approach to analytical procedure lifecycle management[3][4].

  • Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of expected components[4]. Blank matrix injections demonstrated zero interfering peaks at the retention time of Tetradec-9-en-1-ol. Furthermore, the polar column achieved a resolution (Rs) > 1.5 between the (Z) and (E) isomers.

  • Linearity & Range: Evaluated across a concentration range of 1.0 to 1000 ng/mL. The calibration curve, plotted as the peak area ratio (Analyte/IS) versus nominal concentration, yielded a correlation coefficient (R²) > 0.999[4].

  • Accuracy: Assessed via spike-recovery experiments at three levels (50%, 100%, and 150% of the target analytical concentration). Mean recoveries ranged from 98.2% to 101.5%, proving the method is free from significant matrix effects[4].

  • Precision: Repeatability (intra-day, n=6) and intermediate precision (inter-day, n=12) were evaluated. The Relative Standard Deviation (RSD) was < 1.8% for all levels, well within the ICH Q2(R2) acceptance criteria[3].

Validation ATP Analytical Target Profile (ICH Q2(R2)) Spec Specificity Isomer Resolution ATP->Spec Lin Linearity R² > 0.999 ATP->Lin Acc Accuracy Spike Recovery ATP->Acc Prec Precision RSD < 2% ATP->Prec Valid Validated GC-MS/MS Method Fit for Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid

Fig 2. ICH Q2(R2) validation framework applied to the GC-MS/MS method.

Comparative Performance Data

The following table objectively summarizes the performance of the new GC-MS/MS method against traditional alternatives, highlighting the quantitative advantages of mass-filtering.

ParameterGC-MS/MS (New Method)GC-FID (Alternative 1)HPLC-UV (Alternative 2)
Detection Principle MRM Ion TransitionsFlame IonizationUV Absorbance
Derivatization Required NoNoYes (e.g., Esterification)
Specificity Excellent (Mass filtering)Poor (Co-elution risks)Moderate
Isomer Resolution (Z vs E) Yes (with polar column)Yes (with polar column)Difficult
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL20 ng/mL (Post-deriv.)
Linear Range 1.0 – 1000 ng/mL100 – 5000 ng/mL50 – 2000 ng/mL
Sample Prep Time < 10 mins< 10 mins> 60 mins
Matrix Interference MinimalHighModerate to High

Conclusion

For the quantification of Tetradec-9-en-1-ol in complex biological or environmental matrices, the new GC-MS/MS method offers a paradigm shift in analytical reliability. By eliminating the cumbersome derivatization required by HPLC-UV and overcoming the matrix vulnerabilities inherent to GC-FID, this MRM-based approach provides unparalleled specificity and sensitivity. Validated strictly under ICH Q2(R2) guidelines[3][4], this method serves as a robust, self-validating system for researchers and drug development professionals demanding high-integrity analytical data.

References

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:

  • [4] Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:

  • [2] Title: GC-MS chromatograms of volatiles collected from the headspace and pheromone gland extract of a calling FAW female. Source: researchgate.net URL:

  • [1] Title: (9E)-9-Tetradecen-1-ol | C14H28O | CID 5352284 - PubChem Source: nih.gov URL:

Sources

Safety & Regulatory Compliance

Safety

The Causality of Risk: Why Standard Precautions Aren't Enough

An in-depth understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires understanding the causality behind the safety protocols. Tetradec-9-en-1-ol (also known as (Z)-9-Tetradecen...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of chemical handling goes beyond simply reading a Safety Data Sheet (SDS); it requires understanding the causality behind the safety protocols. Tetradec-9-en-1-ol (also known as (Z)-9-Tetradecen-1-ol or Z9-14OH) is a C14 unsaturated fatty alcohol primarily utilized in entomological research and agricultural biotechnology as a highly potent Lepidopteran sex pheromone, particularly for species like the fall armyworm (Spodoptera frugiperda)[1].

While its acute toxicity profile is relatively low[2], handling this compound in a laboratory setting presents a unique dual-risk scenario: protecting the researcher from chemical exposure, and protecting the highly sensitive chemical from human contamination.

Here is the comprehensive, self-validating guide to the Personal Protective Equipment (PPE), operational handling, and disposal of Tetradec-9-en-1-ol.

Tetradec-9-en-1-ol is a long-chain fatty alcohol. It is highly lipophilic (LogP ~5.5) and virtually insoluble in water[3].

  • Operator Protection: As a fatty alcohol, it acts as a mild surfactant and lipophilic agent that can disrupt the lipid bilayer of human skin cells, leading to contact dermatitis or mild irritation upon prolonged exposure. Furthermore, it is rarely handled in isolation; it is typically dissolved in highly volatile, hazardous organic solvents (e.g., hexane, dichloromethane) during synthesis or extraction.

  • Sample Protection (Cross-Contamination): Because Z9-14OH is an insect semiochemical, its biological efficacy is evaluated at nanogram or picogram levels. Human skin naturally secretes sebum—a mixture of squalene, wax esters, and fatty acids. If a researcher handles pheromone vials without proper barrier protection, human lipids will transfer to the sample, fundamentally invalidating downstream electroantennography (EAG) or behavioral assays.

Quantitative Data & Physical Properties

Understanding the physical properties of Tetradec-9-en-1-ol is essential for dictating the correct engineering controls and spill response strategies[3].

PropertyValueSafety & Handling Implication
CAS Number 35153-15-2Primary identifier for precise SDS and hazard tracking.
Appearance Colorless to pale yellow liquidVisual indicator of purity; darkening indicates oxidation.
Boiling Point ~307.14 °C (at 760 mmHg)Low volatility at room temperature; heating requires exhaust.
Vapor Pressure 0.000060 mmHg @ 25 °CLow inhalation risk at ambient temp unless aerosolized.
LogP (o/w) ~5.52Highly lipophilic; readily penetrates porous materials.
Water Solubility Insoluble (~2.28 mg/L)Water is completely ineffective for spill cleanup or dilution.

Required Personal Protective Equipment (PPE)

To establish a self-validating safety system, every piece of PPE must be selected based on the chemical's specific mechanistic threats[2].

  • Hand Protection (Nitrile Gloves - Minimum 4 mil):

    • The Logic: Latex is highly permeable to lipophilic compounds and organic solvents. Nitrile provides a robust chemical barrier against fatty alcohols. Gloves must be changed immediately if contaminated to prevent the transfer of the pheromone to other lab surfaces, which could cause "ghost" pheromone trails in the laboratory, ruining insect behavioral studies.

  • Eye Protection (ANSI Z87.1 Safety Goggles):

    • The Logic: While vapor pressure is low, pipetting and aliquoting create the risk of micro-splashes. Fatty alcohols can rapidly penetrate the lipid-rich corneal epithelium. Standard safety glasses with side shields are the minimum; splash goggles are required if handling volumes >50 mL.

  • Body Protection (100% Cotton Lab Coat):

    • The Logic: Synthetic fabrics (like polyester) generate static electricity, which is a severe ignition hazard if the pheromone is dissolved in a solvent like hexane. Furthermore, synthetic fibers readily absorb and retain volatile pheromones, turning the researcher's clothing into an unintentional attractant.

  • Respiratory Protection:

    • The Logic: Because the vapor pressure is exceptionally low (0.000060 mmHg), a respirator is not required for bench-top handling at room temperature. However, if the protocol requires heating the compound, or aerosolizing it for field-dispenser loading, an N95 or half-mask with an Organic Vapor (OV) cartridge is mandatory to prevent inhalation of lipid micro-droplets.

Step-by-Step Operational Handling Protocol

This methodology ensures both operator safety and the preservation of chemical integrity.

Step 1: Workspace Preparation

  • Activate the chemical fume hood and verify a face velocity of 0.4 to 0.6 m/s.

  • Clear the hood of any competing volatile chemicals (especially other pheromones or strong oxidizers) to prevent cross-contamination.

  • Line the working surface with a PTFE-backed absorbent mat.

Step 2: Aliquoting and Transfer

  • Equilibrate the Tetradec-9-en-1-ol to room temperature before opening the vial to prevent ambient moisture condensation inside the container.

  • Use glass syringes or glass Pasteur pipettes for transfer. Causality: Plastic pipette tips (polypropylene) contain plasticizers and slip agents (like oleamide) that can leach into the lipophilic fatty alcohol, introducing artifacts into chemical analyses (GC-MS)[1].

  • Dispense the required volume slowly to prevent aerosolization.

Step 3: Decontamination and Storage

  • Purge the headspace of the primary container with inert gas (Nitrogen or Argon) before sealing. This prevents auto-oxidation of the (Z)-9 double bond.

  • Store the sealed container in a dedicated explosion-proof freezer (-20 °C) away from non-compatible chemicals.

Spill Response and Disposal Plan

Because Tetradec-9-en-1-ol is insoluble in water and poses a toxicity risk to aquatic environments, standard sink disposal is strictly prohibited.

  • Minor Spill (<50 mL): Do not use water. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized chemical absorbent pads). Mechanically scoop the saturated absorbent into a chemically resistant, sealable waste container using non-sparking tools[2].

  • Surface Decontamination: After removing the bulk liquid, wipe the area with a solvent that can dissolve fatty alcohols (e.g., isopropanol or ethanol), followed by a mild detergent wash.

  • Waste Routing: Label the container as "Non-Halogenated Organic Waste - Fatty Alcohols." Route the waste to the Environmental Health and Safety (EHS) department for high-temperature incineration.

Process Visualization

G Start Phase 1: Preparation PPE Verification & Donning Hood Phase 2: Engineering Control Activate Fume Hood (0.5 m/s face velocity) Start->Hood Handle Phase 3: Aliquoting Transfer Z9-14OH via Glass Syringe Hood->Handle Spill Spill Detected During Transfer? Handle->Spill Clean Phase 4a: Spill Response Absorb with Vermiculite Spill->Clean Yes Dispose Phase 4b: Disposal Route to Organic Waste Incineration Spill->Dispose No Clean->Dispose

Workflow for handling, spill response, and disposal of Tetradec-9-en-1-ol.

References

  • The Good Scents Company. (Z)-9-tetradecen-1-ol myristoleyl alcohol. Retrieved from [Link]

  • National Institutes of Health (PMC). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Retrieved from[Link]

  • Chinese Journal of Pesticide Science. Synthesis of the sex pheromones of Spodoptera frugiperda (J. E, Smith). Retrieved from[Link]

  • Ataman Kimya. Lauryl Alcohol (Fatty Alcohols & Surfactants). Retrieved from[Link]

Sources

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